molecular formula C12H15NO3 B1285124 4-[(Isobutyrylamino)methyl]benzoic acid CAS No. 908495-37-4

4-[(Isobutyrylamino)methyl]benzoic acid

Cat. No.: B1285124
CAS No.: 908495-37-4
M. Wt: 221.25 g/mol
InChI Key: RMFFHXZHRXYKDW-UHFFFAOYSA-N
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Description

4-[(Isobutyrylamino)methyl]benzoic acid (CAS 908495-37-4) is a benzoic acid derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol, this compound serves as a valuable building block for the synthesis of more complex molecules and for studying structure-activity relationships (SAR) . The compound is structurally related to 4-(Aminomethyl)benzoic acid (PAMBA), a known antifibrinolytic agent, but features a key modification where the primary amino group is acylated with an isobutyryl moiety . This alteration is a classic strategy in lead optimization, as it strategically modulates the molecule's physicochemical properties, including increased lipophilicity and altered hydrogen bonding potential, which can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile . Researchers utilize this compound primarily as a chemical intermediate or a constituent in targeted libraries for screening against biological targets . Its benzoic acid core is a privileged structure in drug design, frequently appearing in therapeutic agents with diverse activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound is supplied for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses in human or veterinary medicine .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-methylpropanoylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8(2)11(14)13-7-9-3-5-10(6-4-9)12(15)16/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFFHXZHRXYKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589328
Record name 4-[(2-Methylpropanamido)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908495-37-4
Record name 4-[(2-Methylpropanamido)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-[(Isobutyrylamino)methyl]benzoic acid" basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-[(Isobutyrylamino)methyl]benzoic Acid

Foreword: Navigating Undocumented Chemical Space

In the landscape of chemical research and drug development, we often encounter compounds that, despite their logical structure, remain sparsely documented in scientific literature. This compound is one such molecule. This guide has been constructed to fill this void, providing a comprehensive technical overview based on established principles of organic chemistry and pharmacology. By dissecting the molecule into its core components—4-(aminomethyl)benzoic acid and the isobutyryl moiety—we can project its properties, devise a robust synthesis, and hypothesize its potential biological activities. This document serves as a foundational resource for researchers seeking to synthesize, characterize, and explore the applications of this novel compound.

Molecular Overview and Physicochemical Properties

This compound is an N-acylated derivative of 4-(aminomethyl)benzoic acid (also known as PAMBA). The structure features a para-substituted benzene ring with a carboxylic acid group and an isobutyrylamide-functionalized methyl group. This combination imparts both hydrophilic (carboxylic acid, amide) and lipophilic (benzene ring, isobutyl group) characteristics, suggesting a moderate degree of amphiphilicity that could influence its pharmacokinetic profile.

Chemical Structure

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The properties below are estimated based on the compound's structure and data from analogous molecules such as 4-methylbenzoic acid and 4-(acetylamino)benzoic acid methyl ester.[1][2] Experimental validation is required for confirmation.

PropertyPredicted ValueJustification / Source
Molecular Formula C₁₂H₁₅NO₃Calculated from structure
Molecular Weight 221.25 g/mol Calculated from formula
Appearance White to off-white crystalline solidBased on precursors and related amides
Melting Point >180 °CN-acylation typically increases the melting point relative to the parent amine. 4-Methylbenzoic acid melts at 177-180 °C.[1]
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, DMFThe carboxylic acid group confers some aqueous solubility, while the aromatic and isobutyl groups favor organic solvents.
pKa (Carboxylic Acid) ~4.0 - 4.5Similar to p-toluic acid (pKa 4.36), with minor influence from the amide substituent.[1]

Synthesis and Purification

The most direct and efficient synthesis of this compound is via the nucleophilic acyl substitution reaction between 4-(aminomethyl)benzoic acid and an activated isobutyric acid derivative, such as isobutyryl chloride.

Proposed Synthesis Workflow: Schotten-Baumann Reaction

This protocol employs the Schotten-Baumann conditions, an effective method for acylating amines in a biphasic or aqueous basic solution. The base neutralizes the HCl byproduct, preventing protonation of the starting amine and driving the reaction to completion.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-(Aminomethyl)benzoic acid (1.0 eq)

  • Isobutyryl chloride (1.1 eq)[3]

  • Sodium hydroxide (NaOH) (2.2 eq)

  • Dichloromethane (optional, for extraction)

  • Hydrochloric acid (HCl), 2M solution

  • Deionized water

  • Ethanol

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(aminomethyl)benzoic acid (1.0 eq) and NaOH (2.2 eq) in deionized water.

  • Cooling: Place the flask in an ice-water bath and stir until the temperature of the solution stabilizes at 0-5°C.

  • Acylation: Add isobutyryl chloride (1.1 eq) dropwise to the cold, stirring solution over 30 minutes. Use a syringe pump for precise control. Ensure the temperature does not exceed 10°C. Causality Note: Slow, controlled addition is critical to prevent hydrolysis of the acyl chloride and to manage the exothermic reaction.[4]

  • Reaction: After the addition is complete, allow the mixture to stir vigorously in the ice bath for an additional 2 hours, then let it warm to room temperature and stir for another hour.

  • Precipitation: Re-cool the mixture in an ice bath and slowly acidify by adding 2M HCl dropwise until the pH reaches approximately 3-4. A white precipitate should form. Mechanism Note: The product is soluble as its sodium carboxylate salt. Acidification protonates the carboxylate, causing the neutral, less soluble acid to precipitate.

  • Isolation: Collect the crude product by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

  • Purification: Transfer the crude solid to a flask and recrystallize from a suitable solvent system, such as an ethanol/water mixture, to yield the purified product.

  • Drying & Characterization: Dry the pure crystals in a vacuum oven. Confirm the identity and purity of the final compound using NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Potential Biological Activity and Mechanism of Action

While no direct pharmacological data exists for this compound, its activity can be hypothesized based on its parent molecule, 4-(aminomethyl)benzoic acid (PAMBA).

Antifibrinolytic Activity

PAMBA is a known antifibrinolytic agent, structurally similar to the amino acid lysine. It functions by binding to the lysine-binding sites on plasminogen, which prevents plasminogen from converting to plasmin, the primary enzyme responsible for fibrin clot degradation.[5][6][7] This action helps to stabilize clots and is useful in treating excessive bleeding.[7]

The N-acylation with an isobutyryl group in the target molecule could modulate this activity. The increased lipophilicity might enhance cell membrane permeability or alter the binding affinity for plasminogen. It is plausible that this compound retains antifibrinolytic properties, though the potency relative to PAMBA would require experimental determination.

Peptide Transporter Inhibition

Research has shown that 4-(aminomethyl)benzoic acid acts as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1.[8] This transporter is responsible for the uptake of di- and tripeptides in the intestines and kidneys. The molecule mimics the structure of a dipeptide, allowing it to bind to the transporter without being carried across the membrane.[8] The addition of the isobutyryl group could either enhance or diminish this inhibitory activity by altering the molecule's size, shape, and binding interactions within the transporter's active site.

Hypothesized Mechanism of Action

The diagram below illustrates the established mechanism of the parent compound, which serves as a starting point for investigating the target molecule.

G cluster_0 Fibrinolysis Cascade cluster_1 Inhibitory Action Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA/uPA Degradation Fibrin Degradation (Bleeding) Plasmin->Degradation Fibrin Fibrin Clot Fibrin->Degradation Molecule This compound (Hypothesized) Molecule->Plasminogen Binds to Lysine Sites (Competitive Inhibition)

Caption: Hypothesized mechanism based on the known action of the parent molecule.

Safety and Handling

No specific toxicology data is available for this compound. Therefore, it should be handled with the standard precautions for a novel chemical compound. Safety protocols should be derived from data on structurally related molecules, such as 4-(benzoylamino)benzoic acid, which is known to be harmful if swallowed and can cause skin and eye irritation.[9]

General Precautions:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.[1]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • PubChem. (n.d.). 4-(Aminomethyl)Benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
  • Google Patents. (n.d.). CN102791677B - Preparation method of 4-aminomethylbenzoic acid.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Aminomethylbenzoic Acid?. Retrieved from [Link]

  • Filo. (2024, November 25). Benzene reacts with isobutyryl chloride in the presence of AlCl3 to form.... Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Di Pardo, A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4338. Retrieved from [Link]

  • Bailey, P. D., et al. (1998). 4-aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. British Journal of Pharmacology, 125(5), 833–840. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Benzoylamino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Synthesis of substance P partial sequential peptides on a photolytically removable 4-aminomethyl-3-nitrobenzoylaminomethyl. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. Retrieved from [Link]

  • DrugBank. (2024, June 14). What is Aminomethylbenzoic Acid used for?. Retrieved from [Link]

  • Quora. (2023, April 4). What reaction with benzylamine can form isopropylbenzylamines?. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Methylbenzoic acid. Retrieved from [Link]

  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isobutylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

Sources

Elucidation of the Chemical Structure of 4-[(Isobutyrylamino)methyl]benzoic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of 4-[(isobutyrylamino)methyl]benzoic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the critical steps and expected outcomes in confirming the molecular architecture of this compound, a crucial process in ensuring the identity, purity, and stability of potential pharmaceutical candidates.

Introduction

In the landscape of drug discovery and development, the unambiguous determination of a molecule's chemical structure is a foundational requirement. The precise arrangement of atoms and bonds dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This compound, with its combination of an aromatic ring, a carboxylic acid, and an amide functional group, presents a multifaceted yet representative case for structural characterization. This guide will detail a logical, multi-technique approach to confirming its structure, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The IUPAC name for this compound is 4-[(2-methylpropanoylamino)methyl]benzoic acid, and its chemical formula is C12H15NO3[1]. Understanding the interplay of its structural components is paramount for predicting its behavior and potential as a therapeutic agent.

The Strategic Approach to Structural Verification

Our strategy for elucidating the structure of this compound is built on a foundation of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final assignment.

Caption: A generalized workflow for the synthesis, purification, and structural elucidation of a target compound.

Hypothetical Synthesis and Purification

A plausible synthetic route to this compound would involve the acylation of 4-(aminomethyl)benzoic acid with isobutyryl chloride.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 4-(aminomethyl)benzoic acid in a suitable solvent, such as a mixture of dioxane and water.

  • Basification: Add a base, for example, sodium hydroxide, to the solution to deprotonate the amino group and neutralize the HCl byproduct formed during the reaction.

  • Acylation: Cool the reaction mixture in an ice bath and slowly add isobutyryl chloride dropwise with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Mass Spectrometry: Determining the Molecular Mass

Mass spectrometry is the first line of analysis to confirm the molecular weight of the synthesized compound.

Expected Data:

ParameterExpected Value
Molecular Formula C12H15NO3[1]
Molecular Weight 221.25 g/mol
Ionization Mode Electrospray (ESI)
Expected Ion (M+H)⁺ m/z 222.11
Expected Ion (M-H)⁻ m/z 220.10

The observation of ions corresponding to the protonated or deprotonated molecule provides strong evidence for the successful synthesis of a compound with the correct elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3300N-H stretchAmide
3300-2500 (broad)O-H stretchCarboxylic Acid[2]
~3050C-H stretchAromatic
~2960C-H stretchAliphatic (isopropyl)
~1700C=O stretchCarboxylic Acid[2]
~1640C=O stretch (Amide I)Amide
~1550N-H bend (Amide II)Amide
1600, 1480C=C stretchAromatic Ring

The presence of a broad O-H stretch, a sharp C=O stretch for the carboxylic acid, and the characteristic amide I and II bands would provide strong evidence for the key functional groups in this compound.

Caption: Key functional groups in this compound identifiable by IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their chemical environments.

¹H NMR Spectroscopy

Proton NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak.

Predicted ¹H NMR Data (in DMSO-d6):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.9Singlet1HCOOH
~8.5Triplet1HNH
~7.9Doublet2HAromatic (ortho to COOH)
~7.4Doublet2HAromatic (meta to COOH)
~4.3Doublet2HCH₂
~2.4Multiplet1HCH (isobutyryl)
~1.0Doublet6HCH₃ (isobutyryl)

The splitting patterns (multiplicity) are key to confirming connectivity. For instance, the CH₂ protons are expected to be a doublet due to coupling with the adjacent NH proton, which in turn would be a triplet from coupling to the CH₂. The two methyl groups of the isobutyryl moiety are equivalent and appear as a doublet due to coupling with the single CH proton.

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d6):

Chemical Shift (δ, ppm)Assignment
~177C=O (Amide)
~167C=O (Carboxylic Acid)
~143Aromatic C (quaternary, attached to CH₂)
~130Aromatic C (quaternary, attached to COOH)
~129Aromatic CH (ortho to COOH)
~127Aromatic CH (meta to COOH)
~43CH₂
~34CH (isobutyryl)
~19CH₃ (isobutyryl)

The chemical shifts are indicative of the electronic environment of each carbon. The carbonyl carbons of the amide and carboxylic acid are the most downfield, while the aliphatic carbons of the isobutyryl group are the most upfield.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. Mass spectrometry confirms the molecular weight, IR spectroscopy identifies the key functional groups, and ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon frameworks, respectively. The congruence of the expected data presented in this guide with experimental results would provide unequivocal confirmation of the compound's structure, a critical milestone in its development as a potential therapeutic agent.

References

  • P&S Chemicals. 4-(Isobutyrylamino)methyl benzoic acid. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • NIST. Benzoic acid, 4-amino-, methyl ester. In: NIST Chemistry WebBook. Available from: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available from: [Link]

  • NIST. Benzoic acid. In: NIST Chemistry WebBook. Available from: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link]

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An In-depth Technical Guide to the Synthesis of 4-[(Isobutyrylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to 4-[(isobutyrylamino)methyl]benzoic acid, a valuable building block in pharmaceutical and materials science. The primary focus of this document is a detailed examination of the most direct and efficient synthetic route: the N-acylation of 4-(aminomethyl)benzoic acid. An alternative two-step pathway commencing from 4-formylbenzoic acid is also discussed. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the underlying chemical principles, reaction optimization, and characterization of the final product.

Introduction and Strategic Overview

This compound is a bifunctional organic molecule featuring a carboxylic acid and an amide moiety. This structure makes it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients and functionalized polymers. The strategic selection of a synthetic pathway is paramount to achieving high yield, purity, and scalability.

This guide will primarily detail the synthesis via a Schotten-Baumann reaction , which involves the acylation of an amine with an acid chloride in the presence of a base. This method is widely recognized for its reliability and efficiency in forming amide bonds.[1][2][3][4]

Logical Flow of Synthesis Pathways

Synthesis_Pathways cluster_0 Primary Pathway: Direct Acylation cluster_1 Alternative Pathway: Reductive Amination A 4-(Aminomethyl)benzoic acid C This compound A->C Acylation (Schotten-Baumann) B Isobutyryl chloride B->C D 4-Formylbenzoic acid F 4-(Aminomethyl)benzoic acid D->F Reductive Amination E Ammonia E->F H This compound F->H Acylation G Isobutyryl chloride G->H

Caption: Overview of the primary and alternative synthetic pathways to this compound.

Primary Synthesis Pathway: Direct Acylation of 4-(Aminomethyl)benzoic acid

The most direct and efficient route for the synthesis of this compound is the acylation of commercially available 4-(aminomethyl)benzoic acid with isobutyryl chloride. This reaction is typically performed under Schotten-Baumann conditions, utilizing a biphasic solvent system and a base to neutralize the hydrochloric acid byproduct.[3][4]

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine group of 4-(aminomethyl)benzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. The presence of a base, such as sodium hydroxide, is crucial for two reasons: it deprotonates the ammonium salt that forms, regenerating the nucleophilic free amine, and it neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.

Schotten_Baumann_Mechanism cluster_amine 4-(Aminomethyl)benzoic acid cluster_acyl_chloride Isobutyryl chloride cluster_product Amide Product amine R-NH₂ acyl_chloride R'-COCl amine->acyl_chloride Nucleophilic Attack product R-NH-CO-R' acyl_chloride->product Chloride leaves base Base (e.g., NaOH) hcl HCl base->hcl Neutralization

Caption: Simplified mechanism of the Schotten-Baumann reaction.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Moles (Example)
4-(Aminomethyl)benzoic acid151.1615.12 g0.10
Isobutyryl chloride106.5511.72 g (11.5 mL)0.11
Sodium hydroxide (NaOH)40.008.80 g0.22
Dichloromethane (DCM)-200 mL-
Deionized water-200 mL-
Hydrochloric acid (HCl), 2M-As needed-
Anhydrous magnesium sulfate---

Procedure:

  • Dissolution of Starting Material: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 15.12 g (0.10 mol) of 4-(aminomethyl)benzoic acid and 8.80 g (0.22 mol) of sodium hydroxide in 200 mL of deionized water. Cool the solution to 0-5 °C in an ice bath.

  • Preparation of Acylating Agent: In a separate beaker, dissolve 11.72 g (0.11 mol) of isobutyryl chloride in 100 mL of dichloromethane.

  • Acylation Reaction: Add the isobutyryl chloride solution to a dropping funnel and add it dropwise to the vigorously stirred aqueous solution of 4-(aminomethyl)benzoic acid over 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with an additional 50 mL of dichloromethane.

    • Combine the organic layers and wash them with 100 mL of 2M HCl, followed by 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be a white to off-white solid.

    • Recrystallize the crude solid from an ethanol/water mixture to obtain the pure product.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure.

    • Assess purity by HPLC.

Causality Behind Experimental Choices
  • Choice of Base: Sodium hydroxide is a strong, inexpensive base that effectively neutralizes the generated HCl and deprotonates the amine starting material.

  • Biphasic System: The use of a water/dichloromethane system allows for easy separation of the product, which is more soluble in the organic phase, from the inorganic salts that remain in the aqueous phase.

  • Low Temperature: Maintaining a low temperature during the addition of the highly reactive isobutyryl chloride is critical to control the exothermic reaction and minimize potential side reactions, such as the hydrolysis of the acyl chloride.

Alternative Synthesis Pathway: Reductive Amination

This pathway involves two main transformations: the conversion of 4-formylbenzoic acid to 4-(aminomethyl)benzoic acid, followed by the acylation of the newly formed amine.

Step 1: Synthesis of 4-(Aminomethyl)benzoic acid via Reductive Amination

The reductive amination of 4-formylbenzoic acid with ammonia is a common method to produce 4-(aminomethyl)benzoic acid.[1][5] This can be achieved through various methods, including catalytic hydrogenation or the use of hydride reducing agents. A patent describes a method involving the formation of an oxime from methyl 4-formylbenzoate, followed by catalytic reduction.[5]

Reaction Scheme:

Common Reducing Systems for Reductive Amination:

Reducing Agent/SystemKey Features
H₂/Pd/CHigh efficiency, clean reaction, requires specialized hydrogenation equipment.
Sodium borohydride (NaBH₄)Mild, selective, and easy to handle.
Sodium triacetoxyborohydride (NaBH(OAc)₃)Particularly effective for reductive aminations, less basic than NaBH₄.
Step 2: Acylation

Once 4-(aminomethyl)benzoic acid is synthesized and purified, it can be acylated with isobutyryl chloride using the same Schotten-Baumann protocol described in Section 2.2.

Reductive_Amination_Workflow A 4-Formylbenzoic Acid B Step 1: Reductive Amination (e.g., H₂/Pd/C, NH₃) A->B C 4-(Aminomethyl)benzoic Acid B->C D Step 2: Acylation (Isobutyryl Chloride, NaOH) C->D E Final Product D->E

Caption: Workflow for the alternative two-step synthesis of this compound.

Safety, Handling, and Waste Disposal

  • Isobutyryl chloride: Highly corrosive and a lachrymator. Reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium hydroxide: Caustic. Avoid contact with skin and eyes.

  • Dichloromethane: Volatile and a suspected carcinogen. Handle in a fume hood.

  • Waste Disposal: Neutralize acidic and basic aqueous waste before disposal. Organic waste containing dichloromethane should be collected in a designated halogenated waste container.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct acylation of 4-(aminomethyl)benzoic acid using isobutyryl chloride under Schotten-Baumann conditions. This one-step method is robust, high-yielding, and utilizes readily available starting materials. The alternative pathway involving reductive amination of 4-formylbenzoic acid provides a viable, albeit longer, route to the target molecule. The choice of pathway will ultimately depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis and purification of this versatile chemical intermediate.

References

  • Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 1-11. [Link]

  • MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank, 2022(3), M1407. [Link]

  • Google Patents. (2011). Preparation method of 4-aminomethylbenzoic acid. WO2011087211A2.
  • Google Patents. (2012). Preparation method of 4-aminomethylbenzoic acid. CN102791677B.
  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. [Link]

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A Technical Guide to the Spectroscopic Characterization of 4-[(Isobutyrylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-[(isobutyrylamino)methyl]benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines a robust synthetic protocol and offers a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are grounded in established principles of organic spectroscopy and are supported by authoritative references.

Introduction

This compound is a derivative of 4-(aminomethyl)benzoic acid, a well-known antifibrinolytic agent. The introduction of the isobutyryl group modifies the polarity and steric properties of the parent molecule, which can influence its biological activity and pharmacokinetic profile. A thorough spectroscopic characterization is paramount for confirming the chemical identity and purity of the synthesized compound, which is a critical step in any drug discovery and development pipeline. This guide provides the foundational spectroscopic data and interpretation necessary for researchers working with this and structurally related molecules.

Synthesis of this compound

The synthesis of this compound can be readily achieved through the acylation of 4-(aminomethyl)benzoic acid. This standard organic transformation is reliable and proceeds with high yield.

Experimental Protocol: Acylation of 4-(aminomethyl)benzoic Acid
  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-(aminomethyl)benzoic acid in an appropriate volume of a 1:1 mixture of 1 M aqueous sodium hydroxide and a suitable organic solvent such as dioxane or tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with gentle stirring.

  • Acylation: Add 1.1 equivalents of isobutyryl chloride dropwise to the cooled solution. The dropwise addition is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Acidification: Upon completion, cool the mixture again to 0 °C and carefully acidify with 1 M hydrochloric acid until the pH is approximately 2-3. This will precipitate the product.

  • Isolation: Collect the white precipitate by vacuum filtration and wash with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.

G cluster_workflow Synthetic Workflow Start 4-(aminomethyl)benzoic acid Reaction Acylation Start->Reaction Reagent Isobutyryl Chloride (NaOH, H2O/Dioxane) Reagent->Reaction Workup Acidification (HCl) Filtration Reaction->Workup Product This compound Workup->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted 1H NMR spectrum will provide distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.[1][2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)~12.0 - 13.0Singlet (broad)1H-
Aromatic (Ha)~7.9 - 8.1Doublet2H~8.0
Aromatic (Hb)~7.3 - 7.5Doublet2H~8.0
Amide (-NH-)~8.0 - 8.5Triplet1H~5.5
Methylene (-CH2-)~4.4 - 4.6Doublet2H~5.5
Methine (-CH-)~2.3 - 2.5Septet1H~7.0
Methyl (-CH3)~1.0 - 1.2Doublet6H~7.0
  • Causality of Chemical Shifts:

    • The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding, resulting in a downfield shift.[3]

    • The aromatic protons ortho to the electron-withdrawing carboxylic acid group (Ha) are more deshielded than those ortho to the methylene group (Hb).

    • The amide proton is deshielded due to the adjacent carbonyl group and its involvement in hydrogen bonding.

    • The methylene protons are adjacent to the electron-withdrawing amide and the aromatic ring, leading to a downfield shift.

    • The methine proton of the isobutyryl group is coupled to six equivalent methyl protons, resulting in a septet.

    • The two methyl groups of the isobutyryl moiety are equivalent and appear as a doublet due to coupling with the methine proton.

The 13C NMR spectrum provides information about the different carbon environments in the molecule.[4][5]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid Carbonyl (-COOH)~168 - 172
Amide Carbonyl (-CONH-)~176 - 180
Aromatic (C-COOH)~130 - 135
Aromatic (C-CH2)~142 - 146
Aromatic (CH)~128 - 130
Aromatic (CH)~127 - 129
Methylene (-CH2-)~43 - 46
Methine (-CH-)~35 - 38
Methyl (-CH3)~19 - 22
  • Causality of Chemical Shifts:

    • The carbonyl carbons of the carboxylic acid and amide are the most deshielded due to the high electronegativity of the attached oxygen and nitrogen atoms.[6]

    • The quaternary aromatic carbons (C-COOH and C-CH2) will have distinct chemical shifts based on the electronic nature of their substituents.

    • The protonated aromatic carbons will appear in the typical aromatic region.[7]

    • The aliphatic carbons (methylene, methine, and methyl) appear at higher field strengths.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8][9]

Functional Group Predicted Absorption Range (cm-1) Intensity
Carboxylic Acid O-H Stretch2500 - 3300Broad
Amide N-H Stretch3250 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2980Medium
Amide C=O Stretch (Amide I)1630 - 1680Strong
Carboxylic Acid C=O Stretch1680 - 1720Strong
Amide N-H Bend (Amide II)1510 - 1570Medium
Aromatic C=C Stretch1450 - 1600Medium
  • Causality of Absorptions:

    • The O-H stretch of the carboxylic acid appears as a very broad band due to strong hydrogen bonding.[10][11]

    • The N-H stretch of the secondary amide is also broadened by hydrogen bonding.

    • The two carbonyl (C=O) stretching vibrations for the amide and carboxylic acid will likely be distinct, with the amide carbonyl typically appearing at a lower wavenumber due to resonance.[12][13]

    • The Amide II band is a characteristic feature of secondary amides.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

  • Molecular Ion (M+): The expected molecular weight of this compound (C12H15NO3) is 221.25 g/mol . The molecular ion peak [M]+• should be observable at m/z 221.

  • Key Fragmentation Pathways:

    • Loss of a hydroxyl radical (-•OH): A peak at m/z 204, corresponding to [M - 17]+, is expected from the carboxylic acid group.[14]

    • Loss of a carboxyl group (-COOH): A peak at m/z 176, corresponding to [M - 45]+.[14]

    • Benzylic cleavage: Cleavage of the C-N bond can lead to the formation of a stable benzylic cation at m/z 105 or a tropylium ion at m/z 91.[15]

    • Acylium ion formation: Cleavage of the N-C(O) bond can result in an isobutyryl cation at m/z 71.

    • Amide fragmentation: Cleavage of the bond between the methylene group and the nitrogen can lead to a fragment at m/z 134.

G cluster_fragmentation Predicted Mass Fragmentation M [M]+• m/z 221 F1 [M - OH]+ m/z 204 M->F1 - •OH F2 [M - COOH]+ m/z 176 M->F2 - •COOH F3 [C7H7]+ m/z 91 M->F3 Benzylic Cleavage F4 [C4H7O]+ m/z 71 M->F4 Acylium Ion F5 [C8H8O2N]+ m/z 134 M->F5 Amide Cleavage

Caption: Plausible fragmentation pathways for this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The detailed protocols for synthesis and the in-depth interpretation of NMR, IR, and MS data serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related compounds. The presented data and interpretations are based on fundamental principles of spectroscopy and will aid in the unambiguous identification and quality control of this molecule.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. (2023). Infrared Spectroscopy of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Field, L. D., Li, H. L., & Magill, A. M. (2007).
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

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4-[(Isobutyrylamino)methyl]benzoic acid: A Scaffolding Approach to Uncovering Novel Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. This guide focuses on the strategic evaluation of 4-[(Isobutyrylamino)methyl]benzoic acid, a compound of interest due to its structural features that suggest a high likelihood of biological activity. While direct research on this specific molecule is nascent, a wealth of information can be gleaned from structurally analogous compounds. This document provides a comprehensive framework for identifying and validating its potential biological targets. We will delve into the chemical context of N-acylbenzoic acid derivatives, extrapolate potential mechanisms of action from related molecules, and present a robust, multi-tiered experimental workflow for target identification and validation. This guide is intended to serve as a foundational resource for researchers embarking on the characterization of this and similar novel chemical entities.

Introduction: Deconstructing this compound

This compound, with the chemical formula C12H15NO3, belongs to the class of N-acylbenzoic acid derivatives.[1] Its structure is characterized by a para-substituted benzoic acid core, a flexible aminomethyl linker, and an isobutyryl group. Each of these components plays a crucial role in the molecule's potential interactions with biological systems. The benzoic acid moiety provides a rigid scaffold and a potential hydrogen bonding site through its carboxylic acid group. The amide linkage introduces another site for hydrogen bonding and contributes to the molecule's conformational flexibility. The branched isobutyryl group enhances lipophilicity, which can influence membrane permeability and interaction with hydrophobic pockets in protein targets.[2]

The strategic placement of these functional groups suggests that this compound is a promising candidate for targeted biological activity. Its structural similarity to a range of bioactive molecules necessitates a systematic approach to unravel its therapeutic potential.

The Scientific Precedent: Learning from Structural Analogs

The biological activity of a molecule can often be inferred from its structural relatives. The N-acylbenzoic acid scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects. A review of existing literature on similar compounds provides a logical starting point for hypothesizing the biological targets of this compound.

Table 1: Bioactivities of Structurally Related Benzoic Acid Derivatives
Compound ClassExample CompoundKnown Biological Activity/TargetReference
N-Acylbenzoic Acids4-(Isobutyrylamino)benzoic acidPotential as enzyme inhibitors (e.g., steroid 5α-reductase)[2]
Aminobenzoic Acids4-(Aminomethyl)benzoic acidAntifibrinolytic agent[3]
Benzoic Acid DerivativesFungal-derived benzoic acidsModulation of the proteostasis network (Cathepsins B and L)[4]
Substituted Benzoic Acids4-(4-(phenylaminocarbonyl)benzoyl)benzoic acidInhibitor of steroid 5α-reductase isozymes[5]
Benzoic Acid Derivatives4-(Pyrrolidinyl)methoxybenzoic acid derivativesVLA-4 antagonist[6]

This comparative analysis reveals several recurring themes in the bioactivity of benzoic acid derivatives, including enzyme inhibition and modulation of protein-protein interactions. These precedents form the foundation of our target identification strategy.

Hypothesized Biological Targets: A Data-Driven Approach

Based on the structure of this compound and the known activities of its analogs, we can propose a prioritized list of potential biological targets.

  • Proteases: The presence of an amide bond and a flexible linker suggests potential interactions with the active sites of proteases. The antifibrinolytic activity of 4-(aminomethyl)benzoic acid points towards enzymes involved in the coagulation cascade.[3] Furthermore, the demonstrated activity of other benzoic acid derivatives against cathepsins B and L makes these lysosomal proteases compelling targets.[4]

  • Steroid 5α-Reductase: Several N-acylbenzoic acid derivatives have been shown to inhibit this enzyme, which is crucial in androgen metabolism.[2][5] The lipophilic isobutyryl group of our compound of interest may facilitate binding to the steroid-binding site of this enzyme.

  • Integrins: The role of benzoic acid derivatives as VLA-4 antagonists suggests that our compound could interfere with cell adhesion processes mediated by integrins.[6] The carboxylic acid moiety is a key pharmacophore for integrin binding.

  • Nuclear Receptors: The overall shape and lipophilicity of the molecule bear some resemblance to endogenous ligands for certain nuclear receptors.

This list is not exhaustive but provides a rational starting point for a comprehensive screening campaign.

A Roadmap for Discovery: Experimental Target Identification and Validation

A multi-pronged approach is essential for the unambiguous identification and validation of a novel compound's biological target(s). The following workflow is designed to systematically progress from broad, high-throughput screening to specific, mechanistic studies.

Phase 1: High-Throughput Phenotypic and Target-Based Screening

The initial phase aims to cast a wide net to identify cellular processes and protein families affected by this compound.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series from 100 µM to 1 nM.

  • Assay Plates: Utilize commercially available kinase and protease profiling panels (e.g., Eurofins, Promega). These panels typically contain hundreds of purified enzymes.

  • Assay Execution: Add the compound dilutions to the assay plates containing the enzymes and their respective substrates.

  • Data Acquisition: Measure enzyme activity using an appropriate detection method (e.g., fluorescence, luminescence).

  • Data Analysis: Calculate IC50 values for any enzymes showing significant inhibition. A hit is typically defined as >50% inhibition at a 10 µM concentration.

G compound This compound Stock phenotypic Phenotypic Screening (e.g., Cell Viability, Cytokine Release) compound->phenotypic target_based Target-Based Screening (Kinase, Protease, GPCR Panels) compound->target_based data_analysis Hit Identification & Prioritization phenotypic->data_analysis target_based->data_analysis

Caption: Initial screening phase for target identification.

Phase 2: Unbiased Target Identification

For hits from phenotypic screens where the target is unknown, unbiased chemical proteomics approaches are invaluable.

  • Probe Synthesis: Synthesize an affinity probe by chemically modifying this compound with a linker and a reactive group (e.g., photo-affinity label) and a reporter tag (e.g., biotin).

  • Cell Lysate Incubation: Incubate the affinity probe with cell lysates. For photo-affinity probes, expose the mixture to UV light to induce covalent cross-linking to target proteins.

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated probe-protein complexes.

  • Proteomic Analysis: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are specifically enriched in the presence of the active compound compared to a control probe.

G probe Synthesize Affinity Probe incubation Incubate with Cell Lysate probe->incubation crosslinking UV Cross-linking (for photo-probes) incubation->crosslinking pull_down Affinity Pull-down crosslinking->pull_down ms LC-MS/MS Analysis pull_down->ms target_list Generate Candidate Target List ms->target_list

Caption: Workflow for unbiased target identification.

Phase 3: Target Validation and Mechanistic Studies

Once candidate targets are identified, it is crucial to validate their interaction with the compound and elucidate the mechanism of action.

  • Protein Immobilization: Covalently immobilize the purified candidate target protein onto an SPR sensor chip.

  • Compound Injection: Inject a series of concentrations of this compound over the sensor surface.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the binding of the compound to the immobilized protein.

  • Data Analysis: Fit the binding data to a suitable model to determine the binding affinity (KD) and kinetics (ka, kd).

G candidates Candidate Targets from Screening biophysical Biophysical Validation (SPR, ITC) candidates->biophysical cellular Cellular Target Engagement (e.g., CETSA) biophysical->cellular functional Functional Assays (in vitro & in vivo) cellular->functional

Caption: A step-wise approach to target validation.

Interpreting the Evidence and Charting the Path Forward

The data generated from this comprehensive workflow will provide a multi-faceted view of the biological activity of this compound. Positive results from biophysical assays will confirm a direct interaction with a protein target, while cellular target engagement assays will demonstrate that this interaction occurs in a physiological context. Ultimately, functional assays will link this target engagement to a measurable biological outcome.

Should a validated target emerge, the subsequent steps would involve lead optimization to improve potency, selectivity, and pharmacokinetic properties. This would entail a medicinal chemistry campaign to synthesize and test analogs of this compound, guided by the structure-activity relationships established during the validation phase.

Conclusion

While this compound is a relatively uncharacterized molecule, its structural features and the biological activities of its analogs provide a strong rationale for its investigation as a potential therapeutic agent. The systematic, multi-disciplinary approach outlined in this guide offers a robust framework for identifying and validating its biological targets. By leveraging a combination of high-throughput screening, chemical proteomics, biophysical characterization, and cellular functional assays, researchers can efficiently and rigorously elucidate the mechanism of action of this promising compound, paving the way for its potential development as a novel therapeutic.

References

  • 4-(Isobutyrylamino)benzoic acid | 28547-07-1 - Benchchem. (URL: )
  • 4-(Isobutylamino)benzoic acid - Benchchem. (URL: )
  • 4-(Benzoylamino)benzoic acid | C14H11NO3 | CID 252597 - PubChem. (URL: )
  • 4-(Methylamino)benzoic acid | C8H9NO2 | CID 66345 - PubChem. (URL: )
  • 4-{[4'-Methyl-2'-(propanoylamino)-4,5'-bi-1,3-thiazol-2-yl]amino}benzoic acid - PubChem. (URL: )
  • 4-(Methylcarbamoylamino)benzoic acid | C9H10N2O3 | CID 306238 - PubChem. (URL: )
  • 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem. (URL: )
  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - NIH. (URL: )
  • 10541-83-0 | MFCD00002535 | 4-(Methylamino)Benzoic Acid - A2B Chem. (URL: )
  • Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed. (URL: )
  • 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. (URL: )
  • 4-(Methylamino)benzoic acid synthesis - ChemicalBook. (URL: )
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. (URL: )
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An In-Depth Technical Guide to 4-[(Isobutyrylamino)methyl]benzoic Acid Derivatives and Analogues: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-[(isobutyrylamino)methyl]benzoic acid and its derivatives, a class of compounds with emerging therapeutic potential. We will delve into the core chemical principles, synthetic methodologies, biological activities, and structure-activity relationships (SAR) that are crucial for researchers, scientists, and drug development professionals. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable insights for laboratory application.

Introduction: The Benzoic Acid Scaffold in Drug Discovery

The benzoic acid motif is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to engage in key hydrogen bonding interactions with biological targets, its metabolic stability, and its synthetic tractability. The derivatization of the benzoic acid core allows for the fine-tuning of physicochemical properties, enabling the optimization of pharmacokinetic and pharmacodynamic profiles.

This guide focuses on a specific subclass: 4-[(acylamino)methyl]benzoic acid derivatives. The introduction of an amido-methyl group at the para-position provides a versatile handle for modifying the molecule's properties. In particular, the isobutyryl group of this compound offers a balance of lipophilicity and steric bulk that has proven to be advantageous in certain therapeutic contexts.

Synthetic Strategies: Accessing the Core Scaffold and its Analogues

The synthesis of this compound and its analogues can be achieved through several reliable routes. The choice of a specific synthetic pathway often depends on the availability of starting materials and the desired scale of the reaction.

General Synthesis of 4-(Aminomethyl)benzoic Acid

A common precursor for this class of compounds is 4-(aminomethyl)benzoic acid. A prevalent method for its preparation involves the oximation of 4-carboxybenzaldehyde or its alkyl esters, followed by catalytic reduction.[1][2] This method is advantageous as it avoids the use of hazardous reagents and can be performed at a relatively low pressure, making it suitable for large-scale production.[1]

Acylation of 4-(Aminomethyl)benzoic Acid

The final step in the synthesis of the target compounds involves the acylation of the primary amine of 4-(aminomethyl)benzoic acid. This is typically achieved by reacting it with the corresponding acid chloride or anhydride in the presence of a base.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 4-(aminomethyl)benzoic acid and isobutyryl chloride.

Materials:

  • 4-(Aminomethyl)benzoic acid

  • Isobutyryl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Suspend 4-(aminomethyl)benzoic acid (1 equivalent) in dichloromethane (DCM).

  • Add triethylamine (2.2 equivalents) to the suspension and stir at room temperature for 15 minutes.

  • Cool the mixture to 0°C in an ice bath.

  • Add isobutyryl chloride (1.1 equivalents) dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown promise in a variety of therapeutic areas, primarily due to their ability to modulate key biological pathways.

VLA-4 Antagonism and Anti-inflammatory Effects

A notable application of this scaffold is in the development of Very Late Antigen-4 (VLA-4) antagonists. VLA-4 is an integrin protein that plays a crucial role in cell adhesion and migration, and its dysregulation is implicated in inflammatory diseases such as asthma and multiple sclerosis. A series of 4-(pyrrolidinyl)methoxybenzoic acid derivatives have been synthesized and identified as potent VLA-4 antagonists.[1] Optimization of this series, focusing on balancing activity and lipophilicity for improved cell permeability, led to the discovery of compounds with IC50 values in the low nanomolar range.[1] One such compound demonstrated efficacy in a murine asthma model when administered orally.[1]

Modulation of the Proteostasis Network

Recent studies have highlighted the role of benzoic acid derivatives in modulating the proteostasis network, which is responsible for maintaining protein homeostasis within the cell.[3] Dysregulation of this network is a hallmark of aging and various neurodegenerative diseases. Certain benzoic acid derivatives have been shown to enhance the activity of the ubiquitin-proteasome and autophagy-lysosome pathways, the two major protein degradation systems in the cell.[3] This suggests a potential therapeutic application in age-related disorders.

Antimicrobial and Antitubercular Activity

The benzoic acid scaffold has also been explored for its antimicrobial properties. Ester derivatives of benzoic acid have shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[4] The esterification of the carboxylic acid can enhance the compound's ability to cross the mycobacterial cell membrane, where it is then hydrolyzed to the active acidic form.[4]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is critical for the rational design of more potent and selective compounds.

The general SAR for benzoic acid derivatives can be summarized as follows:

  • Carboxylic Acid Group: This group is often essential for activity, as it can act as a hydrogen bond donor and acceptor, interacting with key residues in the active site of a target protein.[5]

  • Substituents on the Aromatic Ring: The electronic properties, lipophilicity, and steric profile of the molecule are significantly influenced by substituents on the benzene ring.[5]

    • Electron-donating groups (e.g., hydroxyl, methyl) can increase the electron density of the ring and may enhance binding through favorable electronic interactions.[5]

    • Electron-withdrawing groups (e.g., nitro) can decrease the electron density and increase the acidity of the carboxylic acid.[5]

  • The Acylamino Moiety: The nature of the acyl group in the 4-[(acylamino)methyl] position can impact the compound's lipophilicity and steric bulk, which in turn affects its pharmacokinetic properties and binding affinity.

Compound/Derivative Modification Biological Activity Reference
4-(Pyrrolidinyl)methoxybenzoic acid derivative 15eIntroduction of a pyrrolidinylmethoxy groupPotent VLA-4 antagonist (IC50 = 1.6 nM)[1]
4-hydroxy-3,5-dimethoxybenzoic acidAddition of hydroxyl and methoxy groupsStrong antioxidant activity[6]
Phenyl and hexyl esters of 3,5-dinitrobenzoateEsterification and addition of nitro groupsEnhanced antitubercular activity[4]

Pharmacokinetics and Pharmacodynamics (PK/PD)

The pharmacokinetic profile of benzoic acid derivatives is a key consideration in their development as therapeutic agents. Factors such as absorption, distribution, metabolism, and excretion (ADME) determine the bioavailability and in vivo efficacy of these compounds.

Generally, benzoic acid and its simple derivatives are rapidly absorbed from the gastrointestinal tract.[7] The primary metabolic pathway for benzoic acid is conjugation with glycine to form hippuric acid, which is then excreted in the urine.[8] The rate of this biotransformation can be dose-dependent.[8]

For more complex derivatives, such as those discussed in this guide, the pharmacokinetic properties can be significantly altered. For instance, the introduction of lipophilic groups can increase the volume of distribution and prolong the elimination half-life.[7]

Analytical Characterization

The robust analytical characterization of this compound and its analogues is essential for ensuring their purity, identity, and stability. A combination of chromatographic and spectroscopic techniques is typically employed.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a synthesized batch of a this compound derivative.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: Acetonitrile

Gradient Program:

Time (min)% Solvent B
0-55
5-255 to 95
25-3095
30.1-355 (re-equilibration)

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Detection Wavelength: 254 nm and 280 nm (or as determined by a UV scan of the analyte)

Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to an appropriate concentration for HPLC analysis.

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the sample and run the gradient program.

  • Analyze the resulting chromatogram to determine the purity of the sample by calculating the peak area percentage of the main component.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The versatility of its synthesis and the potential for diverse biological activities make it an attractive area for further research. Future efforts should focus on:

  • Elucidation of specific biological targets: While some targets like VLA-4 have been identified, a broader understanding of the molecular targets for this class of compounds is needed.

  • Comprehensive SAR studies: Systematic modifications of the core structure will be crucial for optimizing potency and selectivity.

  • In-depth PK/PD profiling: A thorough understanding of the ADME properties of lead compounds is essential for their successful clinical development.

Visualizations

Synthesis Workflow

G cluster_0 Synthesis of 4-(Aminomethyl)benzoic Acid cluster_1 Acylation 4-Carboxybenzaldehyde 4-Carboxybenzaldehyde Oxime Intermediate Oxime Intermediate 4-Carboxybenzaldehyde->Oxime Intermediate Hydroxylamine 4-(Aminomethyl)benzoic Acid 4-(Aminomethyl)benzoic Acid Oxime Intermediate->4-(Aminomethyl)benzoic Acid Catalytic Reduction This compound This compound 4-(Aminomethyl)benzoic Acid->this compound Isobutyryl Chloride, Base

Caption: General synthetic route to this compound.

Potential Therapeutic Applications

G cluster_targets Biological Targets & Activities cluster_diseases Potential Therapeutic Areas Core Scaffold 4-[(Acylamino)methyl] benzoic Acid Derivatives VLA-4 Antagonism VLA-4 Antagonism Core Scaffold->VLA-4 Antagonism Proteostasis Modulation Proteostasis Modulation Core Scaffold->Proteostasis Modulation Antimicrobial Activity Antimicrobial Activity Core Scaffold->Antimicrobial Activity Inflammatory Diseases\n(e.g., Asthma) Inflammatory Diseases (e.g., Asthma) VLA-4 Antagonism->Inflammatory Diseases\n(e.g., Asthma) Neurodegenerative Diseases Neurodegenerative Diseases Proteostasis Modulation->Neurodegenerative Diseases Infectious Diseases\n(e.g., Tuberculosis) Infectious Diseases (e.g., Tuberculosis) Antimicrobial Activity->Infectious Diseases\n(e.g., Tuberculosis)

Caption: Potential therapeutic applications of the core scaffold.

References

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In Silico Modeling and Molecular Docking of 4-[(Isobutyrylamino)methyl]benzoic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for In Silico Exploration

In the landscape of modern drug discovery, the strategic application of computational techniques is paramount to accelerating the identification and optimization of novel therapeutic agents. In silico modeling, particularly molecular docking, provides an indispensable lens through which we can predict and analyze the interactions between a small molecule and its biological target at an atomic level. This guide offers a comprehensive, technically-grounded walkthrough of the in silico modeling and molecular docking process, centered on the compound 4-[(Isobutyrylamino)methyl]benzoic acid .

While the specific biological targets of this compound are not extensively documented in publicly available literature, its structural motifs—a substituted benzoic acid with an amide linkage—are characteristic of compounds with a wide range of biological activities, including enzyme inhibition.[1] N-acylbenzoic acid derivatives are a known class of compounds with diverse biological activities, and their interactions with biological targets are influenced by the nature of the acyl group and the substitution pattern on the benzoic acid ring.[1] This makes this compound a compelling candidate for computational investigation against various therapeutic targets.

This document is structured to provide not just a sequence of steps, but a deeper understanding of the causality behind each methodological choice. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to drive their discovery programs forward. Every protocol described herein is designed as a self-validating system, emphasizing scientific integrity and reproducibility.

Foundational Principles: Understanding the Molecule and the Method

This compound is a derivative of 4-aminobenzoic acid, a well-known molecule in medicinal chemistry.[2] The isobutyryl group enhances its lipophilicity, while the carboxylic acid and amide functionalities serve as key hydrogen bonding sites, features that are critical in its potential interactions with protein targets.[1]

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] The goal of molecular docking is to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein (receptor). This information can then be used to rationalize the biological activity of the ligand and to guide the design of more potent and selective analogs.

The In Silico Experimental Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for a comprehensive in silico analysis of this compound. For the purpose of this guide, we will consider a hypothetical yet representative therapeutic target: Human Tyrosine Kinase X (HTK-X) , a key enzyme implicated in a cancer signaling pathway.

Part I: Ligand Preparation

The accuracy of a docking study is fundamentally dependent on the correct three-dimensional representation of the ligand.

Protocol 2.1.1: 3D Structure Generation and Optimization

  • 2D Structure Sketching: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure to a 3D conformation. Most molecular modeling software suites, such as Schrödinger Maestro, MOE (Molecular Operating Environment), or the open-source Avogadro, can perform this conversion.

  • Energy Minimization: The initial 3D structure is typically not in its lowest energy state. It is crucial to perform an energy minimization to obtain a more stable and realistic conformation.

    • Force Field Selection: Choose a suitable molecular mechanics force field, such as MMFF94 or OPLS3e. The choice of force field is critical as it dictates the potential energy function used to calculate the forces between atoms.

    • Minimization Algorithm: Employ a robust minimization algorithm, such as the steepest descent followed by the conjugate gradient method, to reach a local energy minimum.

  • Protonation State and Tautomer Generation: The ionization state of a ligand at physiological pH (typically ~7.4) can significantly impact its binding interactions.

    • Use a tool like Epik (Schrödinger) or the Protonate 3D application in MOE to predict the likely protonation states and tautomers at the target pH. For this compound, the carboxylic acid group is expected to be deprotonated.

  • Final Ligand Structure: The resulting low-energy, correctly protonated 3D structure of the ligand is now ready for docking.

Part II: Protein Preparation

The quality of the receptor structure is as critical as that of the ligand. High-resolution crystal structures are the preferred starting point.

Protocol 2.2.1: Receptor Structure Preparation

  • Structure Retrieval: Obtain the 3D crystal structure of HTK-X from the Protein Data Bank (PDB). For this guide, we will assume a hypothetical PDB ID: XXXX.

  • Initial Inspection and Cleaning:

    • Visualize the protein structure and remove any non-essential components, such as water molecules beyond a certain distance from the active site (e.g., > 5 Å), co-solvents, and duplicate protein chains. The co-crystallized ligand, if present, should be retained as a reference for defining the binding site.

  • Adding Hydrogens: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein structure, ensuring correct bond orders and tautomeric states of amino acid residues, particularly histidines.

  • Protonation and Tautomeric State Assignment: Similar to the ligand, the protonation states of ionizable residues (Asp, Glu, Lys, Arg, His) at physiological pH must be correctly assigned. Tools like PROPKA or H++ can be used for this purpose.

  • Energy Minimization of the Receptor: Perform a restrained energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. It is crucial to apply restraints to the protein backbone to prevent significant deviations from the experimental crystal structure.

Part III: Molecular Docking

With the prepared ligand and receptor, the molecular docking simulation can be performed.

Protocol 2.3.1: Glide Docking (An Exemplary Protocol)

This protocol uses Glide (Schrödinger), a widely used docking program. The principles are transferable to other docking software like AutoDock, GOLD, or MOE Dock.

  • Receptor Grid Generation:

    • Define the binding site by creating a bounding box (the "grid") around the co-crystallized ligand in the active site of HTK-X. This grid pre-calculates the potential energy terms for different atom types, which speeds up the docking process.

  • Ligand Docking:

    • Docking Precision: Select a docking precision level. Glide offers different precision modes (e.g., Standard Precision - SP, Extra Precision - XP). XP mode is more computationally intensive but provides more accurate results by penalizing poses with steric clashes more severely.

    • Ligand Flexibility: Allow for flexible sampling of the ligand's conformational space.

    • Post-docking Minimization: A post-docking energy minimization is performed to refine the docked poses.

  • Output Analysis: The docking program will generate a set of predicted binding poses for the ligand, each with a corresponding docking score. The docking score is an empirical function that estimates the binding affinity.

Analysis and Interpretation of Docking Results

The output of a docking simulation is a wealth of data that requires careful analysis to derive meaningful insights.

Quantitative Analysis: Docking Score and Binding Energy

The primary quantitative output is the docking score. A more negative docking score generally indicates a more favorable predicted binding affinity.

Metric Description Example Value for this compound (Hypothetical)
Docking Score (kcal/mol) An empirical scoring function that estimates the ligand's binding affinity.-8.5
Glide gscore (kcal/mol) A more comprehensive scoring function used by Glide.-8.7

It is important to note that docking scores are best used for relative ranking of different ligands against the same target, rather than as absolute predictors of binding affinity. For more accurate binding energy predictions, more computationally expensive methods like MM-GBSA or MM-PBSA can be employed.[4]

Qualitative Analysis: Visualization of Binding Interactions

Visual inspection of the top-ranked docking poses is crucial to understand the key interactions driving the binding.

  • Hydrogen Bonds: The carboxylic acid and amide groups of this compound are prime candidates for forming hydrogen bonds with polar residues in the HTK-X active site.

  • Hydrophobic Interactions: The isobutyryl group and the benzene ring can engage in hydrophobic interactions with nonpolar residues.

  • Pi-Pi Stacking: The aromatic ring of the ligand may form pi-pi stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.[4]

Below is a DOT language script to generate a diagram illustrating a hypothetical binding mode of this compound in the active site of HTK-X.

G cluster_ligand This compound cluster_protein HTK-X Active Site ligand_coo Carboxylate lys745 Lysine 745 ligand_coo->lys745 H-Bond ligand_amide Amide asp831 Aspartate 831 ligand_amide->asp831 H-Bond ligand_isobutyl Isobutyryl Group leu820 Leucine 820 ligand_isobutyl->leu820 Hydrophobic Interaction ligand_ring Benzoic Ring phe832 Phenylalanine 832 ligand_ring->phe832 Pi-Pi Stacking MD_Workflow start Docked Complex solvation Solvation in Water Box start->solvation ions Addition of Counter-ions solvation->ions minimization Energy Minimization ions->minimization equilibration System Equilibration (NVT, NPT) minimization->equilibration production Production MD equilibration->production analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) production->analysis

Caption: A typical molecular dynamics simulation workflow.

ADMET Prediction

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for its success as a drug candidate. Numerous in silico models are available to predict these properties. [5]

ADMET Property Predicted Value (Hypothetical) Interpretation
LogP (Lipophilicity) 2.5 Good balance between solubility and permeability.
Aqueous Solubility -3.0 (logS) Moderately soluble.
Blood-Brain Barrier Permeation Low Unlikely to cause CNS side effects.
CYP2D6 Inhibition Non-inhibitor Low potential for drug-drug interactions.

| hERG Inhibition | Low risk | Low risk of cardiotoxicity. |

Conclusion and Future Directions

This guide has provided a comprehensive framework for the in silico modeling and molecular docking of this compound. The described methodologies, while centered on a specific molecule and a hypothetical target, are broadly applicable across small molecule drug discovery projects.

The insights gained from these computational studies can be invaluable for:

  • Hit Identification: Screening large compound libraries to identify potential binders.

  • Lead Optimization: Guiding the design of analogs with improved potency and selectivity.

  • Mechanism of Action Studies: Formulating hypotheses about how a molecule exerts its biological effect.

It is imperative to remember that in silico predictions are not a substitute for experimental validation. The ultimate test of any computational model is its ability to predict the results of real-world experiments. Therefore, the most successful drug discovery programs are those that foster a synergistic interplay between computational and experimental approaches.

References

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  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - NIH. (URL: [Link])

  • Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid - New Journal of Chemistry (RSC Publishing). (URL: [Link])

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  • Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - PMC - NIH. (URL: [Link])

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A Technical Guide to the Preliminary Toxicity Screening of 4-[(Isobutyrylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and chemical safety assessment, the early identification of potential toxicological liabilities is paramount. This guide provides a comprehensive framework for the preliminary toxicity screening of the novel compound, 4-[(Isobutyrylamino)methyl]benzoic acid. As a molecule with potential therapeutic applications, a thorough and scientifically rigorous evaluation of its safety profile is a critical precursor to further development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for an integrated toxicological assessment, combining computational and in vitro methodologies. The strategic approach outlined herein is designed to efficiently characterize the compound's intrinsic hazards, focusing on cytotoxicity and genotoxicity, thereby enabling informed decision-making in the early stages of the development pipeline.

Chapter 1: Integrated Toxicity Screening Workflow

A tiered and logical approach is essential for an efficient preliminary toxicity screen. The workflow begins with in silico predictions to guide subsequent experimental work, followed by a battery of in vitro assays to provide empirical data on the compound's biological activity. This integrated strategy maximizes information gain while minimizing resource expenditure.

ToxicityScreeningWorkflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Experimental Testing cluster_analysis Data Integration & Risk Assessment InSilico In Silico Toxicity Prediction (QSAR & Read-Across) Cytotoxicity Cytotoxicity Assays (MTT & LDH) InSilico->Cytotoxicity Guides concentration selection DataAnalysis Data Analysis & Interpretation InSilico->DataAnalysis Genotoxicity Genotoxicity Assays (Ames & Micronucleus) Cytotoxicity->Genotoxicity Determines non-cytotoxic concentrations for genotoxicity testing Cytotoxicity->DataAnalysis Genotoxicity->DataAnalysis RiskAssessment Preliminary Risk Assessment DataAnalysis->RiskAssessment Informs decision-making

Caption: Integrated workflow for preliminary toxicity screening.

Chapter 2: In Silico Toxicological Assessment

Prior to any wet-lab experimentation, computational methods provide a rapid and cost-effective initial toxicity prediction[4]. These in silico tools leverage vast databases of chemical structures and their associated toxicological data to predict the potential liabilities of a new chemical entity.

Methodology: Quantitative Structure-Activity Relationship (QSAR) and Read-Across
  • Compound Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is submitted to a validated computational toxicology platform, such as ProTox-3.0 or similar software that integrates QSAR models[5].

  • Model Selection: The analysis should encompass predictions for key toxicological endpoints, including:

    • Acute oral toxicity (LD50)

    • Hepatotoxicity

    • Carcinogenicity

    • Mutagenicity

    • Cytotoxicity

  • Read-Across Analysis: A structural similarity search is performed to identify well-characterized analogs. The toxicological data from these analogs can be used to infer the potential hazards of the target compound. Structurally similar compounds for read-across could include 4-(benzoylamino)benzoic acid and 4-isobutylbenzoic acid[6][7].

  • Data Interpretation: The output from the QSAR models and the read-across analysis are critically evaluated. It is important to consider the confidence scores and the applicability domain of the models used.

Expected Deliverables

A comprehensive report detailing the predicted toxicity profile of this compound. This report will include predicted LD50 values, probability scores for various toxicological endpoints, and a list of structurally similar compounds with their known toxicities. This information will be instrumental in designing the subsequent in vitro studies, particularly in guiding the selection of appropriate concentration ranges.

Chapter 3: In Vitro Cytotoxicity Assessment

Cytotoxicity assays are fundamental to understanding a compound's effect on cell viability and are a prerequisite for designing meaningful genotoxicity studies. A dual-assay approach, probing different cellular mechanisms of toxicity, provides a more robust assessment.

MTT Assay: Assessment of Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells[8]. This serves as an indicator of mitochondrial function and, by extension, cell viability.

Protocol:

  • Cell Culture: A suitable human cell line (e.g., HepG2, a human liver cancer cell line, or HEK293, a human embryonic kidney cell line) is cultured in appropriate media and conditions until a confluent monolayer is formed in a 96-well plate.

  • Compound Exposure: The cells are treated with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24 and 48 hours. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

  • MTT Incubation: Following the exposure period, the treatment media is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for 2-4 hours to allow for formazan crystal formation.

  • Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 (half-maximal inhibitory concentration) is calculated from the dose-response curve.

Lactate Dehydrogenase (LDH) Assay: Assessment of Membrane Integrity

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, a hallmark of necrosis[9][10].

Protocol:

  • Cell Culture and Exposure: This follows the same procedure as the MTT assay (Step 1 and 2).

  • Sample Collection: After the treatment period, a sample of the cell culture supernatant is carefully collected from each well.

  • LDH Reaction: The collected supernatant is transferred to a new 96-well plate, and the LDH assay reagent, containing a substrate and a cofactor, is added.

  • Measurement: The plate is incubated at room temperature, protected from light, for a specified time. The amount of formazan produced is proportional to the amount of LDH released and is measured colorimetrically at approximately 490 nm[10].

  • Data Analysis: The amount of LDH released is calculated relative to a positive control (cells treated with a lysis buffer to achieve 100% LDH release) and a negative (vehicle) control.

Data Presentation
AssayEndpointConcentration RangeExposure TimeExpected Outcome
MTT Cell Viability (Metabolic Activity)0.1 - 1000 µM24h, 48hDose-dependent decrease in viability, IC50 value
LDH Cytotoxicity (Membrane Integrity)0.1 - 1000 µM24h, 48hDose-dependent increase in LDH release

Chapter 4: In Vitro Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key event in carcinogenesis. The following assays are recommended to assess the mutagenic and clastogenic potential of this compound.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical compound[11][12]. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium[13]. The assay detects mutations that restore the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-free medium.

Protocol (OECD 471 Guideline):

  • Strain Selection: A minimum of five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli (e.g., WP2 uvrA) should be used to detect different types of mutations.

  • Metabolic Activation: The assay is performed both with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals[14].

  • Exposure: The bacterial strains are exposed to a range of non-toxic concentrations of this compound, determined from the prior cytotoxicity data. Positive and negative (vehicle) controls are run in parallel.

  • Plating and Incubation: The treated bacteria are plated on minimal glucose agar plates lacking histidine. The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least double that of the negative control.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events[15][16]. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Protocol (OECD 487 Guideline):

  • Cell Culture: A suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes) is used[17][18].

  • Compound Exposure: Cells are treated with at least three non-cytotoxic concentrations of this compound, both with and without S9 metabolic activation. The highest concentration should induce some level of cytotoxicity (around 50-60% reduction in cell growth)[19].

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei[16].

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

GenotoxicityPathway Compound This compound DNA Cellular DNA Compound->DNA Direct interaction Metabolism Metabolic Activation (S9) Compound->Metabolism DNA_Damage DNA Damage DNA->DNA_Damage ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite ReactiveMetabolite->DNA Interaction PointMutation Point Mutation (Base-pair substitution, Frameshift) DNA_Damage->PointMutation ChromosomeBreakage Chromosome Damage (Clastogenicity/Aneugenicity) DNA_Damage->ChromosomeBreakage Ames Ames Test PointMutation->Ames Detected by Micronucleus Micronucleus Assay ChromosomeBreakage->Micronucleus Detected by

Caption: Potential pathways of genotoxicity investigated.

Chapter 5: Data Interpretation and Preliminary Risk Assessment

The culmination of this screening cascade is a holistic interpretation of the data to form a preliminary risk assessment.

  • In Silico Findings: Provide an initial hazard identification and guide experimental design.

  • Cytotoxicity Data: The IC50 values from the MTT and LDH assays will establish the cytotoxic potential of the compound. A significant difference between the two assays may suggest a specific mechanism of cell death (e.g., apoptosis vs. necrosis).

  • Genotoxicity Data: A positive result in either the Ames test or the micronucleus assay is a significant finding that would warrant further investigation and could potentially halt the development of the compound. A negative result in both assays provides a degree of confidence in the compound's genetic safety.

This technical guide outlines a robust and efficient strategy for the preliminary toxicity screening of this compound. By integrating computational predictions with a well-designed battery of in vitro assays, a comprehensive initial safety profile can be established. The results of this screening cascade will be pivotal in guiding the future development of this compound, ensuring that only candidates with an acceptable safety margin proceed to more advanced preclinical and clinical studies.

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Sources

An In-depth Technical Guide to the Solubility and Stability of 4-[(Isobutyrylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Course for a Promising New Chemical Entity

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a viable drug product is both complex and exacting. The intrinsic physicochemical properties of an active pharmaceutical ingredient (API) are the bedrock upon which its formulation, efficacy, and safety are built. Among these, solubility and stability are paramount. This guide provides a comprehensive framework for the characterization of 4-[(Isobutyrylamino)methyl]benzoic acid, a novel compound with therapeutic potential. Our objective is to present a robust, scientifically-grounded approach to elucidating its solubility and stability profiles. This document is not merely a collection of protocols; it is a strategic blueprint designed to empower researchers to make informed decisions, anticipate challenges, and ultimately, accelerate the development timeline. We will delve into the "why" behind the "how," offering insights honed from experience to ensure that the data generated is not only accurate but also meaningful and actionable.

Part 1: Solubility Characterization - The Gateway to Bioavailability

The therapeutic efficacy of an orally administered drug is contingent upon its ability to dissolve in the gastrointestinal fluids and be absorbed into systemic circulation. Therefore, a thorough understanding of the solubility of this compound is a critical first step.

Equilibrium Solubility in Biorelevant Media

The "shake-flask" method remains the gold standard for determining equilibrium solubility due to its reliability and directness.[1] This foundational experiment will quantify the intrinsic solubility of the compound in various aqueous media, simulating the physiological pH range of the gastrointestinal tract.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

  • Preparation of Media: Prepare a series of buffers at pH 1.2 (simulated gastric fluid, without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[2] Additional solvents relevant to formulation, such as polyethylene glycol 400 (PEG 400) and propylene glycol, should also be prepared.

  • Sample Preparation: Add an excess amount of this compound to each vial containing a known volume of the respective medium. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath at 37 ± 1 °C to mimic physiological temperature.[2] Equilibration time is critical; samples should be taken at various time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound in sequential measurements does not deviate significantly, indicating that equilibrium has been reached.[2]

  • Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated, stability-indicating HPLC-UV method.

  • Data Analysis: The solubility is reported in mg/mL or µg/mL. The experiment should be conducted in triplicate to ensure reproducibility.

Table 1: Hypothetical Equilibrium Solubility of this compound at 37 °C

MediumpHMean Solubility (mg/mL)Standard Deviation
Simulated Gastric Fluid1.20.580.04
Acetate Buffer4.52.150.11
Phosphate Buffer6.85.730.23
Water7.06.200.28
PEG 400N/A45.82.1
Propylene GlycolN/A28.31.5
pH-Solubility Profile

The presence of ionizable groups, such as the carboxylic acid in this compound, dictates that its solubility will be pH-dependent. A comprehensive pH-solubility profile is essential for predicting its behavior in different segments of the GI tract and for guiding salt form selection.

Experimental Workflow: pH-Solubility Profiling

Caption: Workflow for generating a pH-solubility profile.

Part 2: Stability Assessment - Ensuring Safety and Efficacy Over Time

Stability testing is a regulatory requirement and a scientific necessity to determine the re-test period or shelf life of an API and to recommend storage conditions.[3][4][5] These studies expose the API to a variety of environmental factors to identify potential degradation pathways and products.

Forced Degradation (Stress) Studies

Forced degradation studies are the cornerstone of stability testing, designed to intentionally degrade the API to identify likely degradation products and to establish the intrinsic stability of the molecule.[5] This information is crucial for developing a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Studies

  • Acidic Hydrolysis: The API is dissolved in 0.1 N HCl and heated at 80°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Alkaline Hydrolysis: The API is dissolved in 0.1 N NaOH and heated at 80°C for similar time points.

  • Oxidative Degradation: The API is exposed to 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: The solid API is exposed to high temperatures (e.g., 105°C) in a calibrated oven.

  • Photostability: The solid API is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control is run in parallel.[4][5]

Table 2: Hypothetical Forced Degradation Results for this compound

Condition% DegradationMajor Degradants Observed
0.1 N HCl, 80°C, 24h12.5DP-1 (Hydrolysis of amide)
0.1 N NaOH, 80°C, 8h28.2DP-1, DP-2 (Decarboxylation)
3% H₂O₂, RT, 24h3.1Minor oxidative products
105°C, 72h< 1.0No significant degradation
Photostability (ICH Q1B)< 0.5No significant degradation

Anticipated Degradation Pathway

Based on the structure of this compound, the primary points of lability are the amide bond and the carboxylic acid group.

Degradation_Pathway A This compound B 4-(Aminomethyl)benzoic acid (DP-1) A->B Amide Hydrolysis (Acid/Base) C Isobutyric acid A->C Amide Hydrolysis (Acid/Base) D 4-Methyl-N-(p-tolyl)propanamide (DP-2) A->D Decarboxylation (Base/Heat)

Caption: Potential degradation pathways of the target compound.

ICH Stability Studies

Formal stability studies are conducted under long-term and accelerated storage conditions as prescribed by the International Council for Harmonisation (ICH) guidelines.[3][4][6]

Experimental Protocol: Long-Term and Accelerated Stability Studies

  • Batch Selection: At least three primary batches of the API should be used for the study.[4][5]

  • Container Closure System: The API should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[4][5]

  • Analytical Tests: Stability-indicating assays should be performed to monitor for changes in appearance, assay, degradation products, and any other critical quality attributes.

Table 3: Example Stability Testing Schedule and Parameters

TestTime Points (Months)Acceptance Criteria
Accelerated (40°C/75%RH) 0, 3, 6
AppearanceWhite to off-white powder
Assay (HPLC)98.0% - 102.0%
Degradation Products (HPLC)Individual impurity ≤ 0.2%, Total impurities ≤ 1.0%
Long-Term (25°C/60%RH) 0, 3, 6, 9, 12, 18, 24, 36
AppearanceWhite to off-white powder
Assay (HPLC)98.0% - 102.0%
Degradation Products (HPLC)Individual impurity ≤ 0.2%, Total impurities ≤ 1.0%

Conclusion: A Foundation for Rational Drug Development

The comprehensive solubility and stability studies outlined in this guide provide a robust framework for characterizing this compound. The data generated from these experiments will be instrumental in guiding formulation development, defining storage conditions, and ensuring the quality, safety, and efficacy of the final drug product. By adhering to these rigorous, scientifically-driven methodologies, researchers can build a solid foundation for the successful advancement of this promising new chemical entity.

References

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • Khadra, I., et al. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 113, 57-66. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • World Health Organization. (2018). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of 4-[(Isobutyrylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel N-Acylbenzoic Acid Derivative

4-[(Isobutyrylamino)methyl]benzoic acid is a novel compound belonging to the N-acylbenzoic acid class of molecules. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related compounds, which include enzyme inhibition and potential applications in oncology.[1] Given the therapeutic promise of this chemical class, rigorous in vitro evaluation of new derivatives is a critical first step in the drug discovery pipeline.

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. In the absence of a predetermined biological target, we present two distinct, high-value screening pathways to assess its potential as both a histone deacetylase (HDAC) inhibitor and an anti-fibrotic agent. These pathways are selected based on the known activities of structurally related molecules and represent two areas of significant unmet medical need.

This document is intended for researchers, scientists, and drug development professionals. It offers not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a robust and reproducible evaluation of this promising compound.

Pathway 1: Evaluation of Histone Deacetylase (HDAC) Inhibitory Activity

Scientific Rationale: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[2] Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a validated class of therapeutic agents.[3] Several carboxylic acid derivatives have shown potential as HDAC inhibitors.[3] Therefore, assessing the HDAC inhibitory potential of this compound is a logical starting point.

Primary Assay: Fluorometric HDAC Activity Assay

This assay provides a rapid and sensitive method for measuring the enzymatic activity of HDACs and is well-suited for high-throughput screening of potential inhibitors.[4][5][6] The principle relies on a fluorogenic substrate comprising an acetylated lysine side chain. Deacetylation by an HDAC enzyme sensitizes the substrate to a developer, which then cleaves the substrate, releasing a fluorescent product.[4][5][6] The intensity of the fluorescent signal is directly proportional to the HDAC activity.

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_reagents Prepare Reagents: - HDAC Enzyme - Assay Buffer - Fluorogenic Substrate - Developer Solution - Test Compound Dilutions - Positive Control (e.g., Trichostatin A) add_enzyme Add HDAC enzyme to microplate wells add_compound Add test compound or controls to wells add_enzyme->add_compound pre_incubate Pre-incubate to allow compound-enzyme interaction add_compound->pre_incubate add_substrate Add fluorogenic HDAC substrate to initiate reaction pre_incubate->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction add_developer Add developer solution to stop reaction and generate signal incubate_reaction->add_developer incubate_develop Incubate at room temperature add_developer->incubate_develop read_fluorescence Read fluorescence (Ex/Em = 350-380/440-480 nm) incubate_develop->read_fluorescence analyze_data Calculate % inhibition and determine IC50 values read_fluorescence->analyze_data

Caption: Workflow for the fluorometric HDAC inhibition assay.

Materials and Reagents:

  • HDAC1 Enzyme (recombinant human)

  • HDAC Assay Buffer

  • Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Developer (containing Trypsin)

  • Trichostatin A (TSA) or a known HDAC inhibitor (positive control)

  • This compound (test compound)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a dilution series of this compound in HDAC Assay Buffer. A typical starting range is from 100 µM to 1 nM.

    • Prepare a dilution series of the positive control inhibitor (e.g., Trichostatin A).

    • Dilute the HDAC1 enzyme to the working concentration in cold HDAC Assay Buffer.

    • Prepare the HDAC substrate and developer solutions according to the manufacturer's instructions.[7]

  • Assay Plate Setup:

    • Add 40 µL of HDAC Assay Buffer to all wells.

    • Add 10 µL of the diluted test compound or positive control to the respective wells. For the "no inhibitor" control, add 10 µL of Assay Buffer.

    • Add 20 µL of the diluted HDAC1 enzyme solution to all wells except the "no enzyme" blank. Add 20 µL of Assay Buffer to the blank wells.

    • Mix gently by shaking the plate for 30 seconds.

  • Enzyme Reaction:

    • Pre-incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding 20 µL of the HDAC substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Signal Development and Measurement:

    • Stop the enzymatic reaction and develop the fluorescent signal by adding 10 µL of Developer Solution to each well.[7]

    • Incubate at room temperature for 15 minutes.

    • Measure the fluorescence using a microplate reader with excitation at 350-380 nm and emission at 440-480 nm.[7]

Data Analysis:

  • Subtract the average fluorescence of the "no enzyme" blank from all other measurements.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of test well / Fluorescence of "no inhibitor" control)]

  • Plot the % inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter Recommended Value
Excitation Wavelength 350-380 nm
Emission Wavelength 440-480 nm
Incubation Temperature 37°C
Final Assay Volume 100 µL
Secondary Assay: Cell-Based HDAC Activity Assay

To confirm the findings from the biochemical assay in a more physiologically relevant context, a cell-based assay is recommended. This assay measures the ability of the test compound to inhibit endogenous HDAC activity within intact cells.

cluster_cell_culture Cell Culture & Treatment cluster_assay_execution Assay Execution cluster_readout Data Acquisition & Analysis seed_cells Seed cells (e.g., HCT116) in a 96-well plate incubate_adherence Incubate overnight to allow for cell adherence seed_cells->incubate_adherence treat_cells Treat cells with dilutions of test compound or controls incubate_adherence->treat_cells incubate_treatment Incubate for a defined period (e.g., 2-4 hours) treat_cells->incubate_treatment add_substrate Add cell-permeable fluorogenic HDAC substrate incubate_treatment->add_substrate incubate_reaction Incubate at 37°C to allow for substrate deacetylation add_substrate->incubate_reaction lyse_and_develop Add lysis/developer solution incubate_reaction->lyse_and_develop incubate_develop Incubate at 37°C lyse_and_develop->incubate_develop read_fluorescence Read fluorescence (Ex/Em = 340-360/440-465 nm) incubate_develop->read_fluorescence analyze_data Calculate % inhibition and determine IC50 values read_fluorescence->analyze_data cluster_culture Cell Culture & Treatment cluster_staining Immunofluorescence Staining cluster_imaging Imaging & Analysis seed_fibroblasts Seed fibroblasts (e.g., NIH-3T3 or primary human lung fibroblasts) starve_cells Serum-starve cells to synchronize them seed_fibroblasts->starve_cells pre_treat Pre-treat with test compound or controls starve_cells->pre_treat induce_fibrosis Induce fibrosis with TGF-β1 pre_treat->induce_fibrosis incubate Incubate for 48-72 hours induce_fibrosis->incubate fix_and_perm Fix and permeabilize cells incubate->fix_and_perm block_cells Block non-specific antibody binding fix_and_perm->block_cells primary_ab Incubate with primary antibodies (anti-α-SMA, anti-Collagen I) block_cells->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibodies and nuclear stain (e.g., DAPI) primary_ab->secondary_ab acquire_images Acquire images using a high-content imaging system secondary_ab->acquire_images analyze_images Analyze images to quantify: - α-SMA fluorescence intensity - Collagen I deposition area - Cell number (from DAPI) acquire_images->analyze_images calculate_inhibition Calculate % inhibition of fibrotic markers analyze_images->calculate_inhibition

Caption: Workflow for the TGF-β-induced fibrosis assay.

Materials and Reagents:

  • Fibroblast cell line (e.g., NIH-3T3) or primary human lung fibroblasts

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Serum-free cell culture medium

  • Recombinant human TGF-β1

  • This compound (test compound)

  • Positive control (e.g., SB-525334, an ALK5 inhibitor)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-α-SMA and anti-Collagen Type I

  • Fluorescently labeled secondary antibodies

  • DAPI nuclear stain

  • 96-well imaging plates (black, clear bottom)

  • High-content imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed fibroblasts into a 96-well imaging plate at a density that will result in 80-90% confluency at the end of the experiment.

    • Incubate overnight at 37°C, 5% CO2.

    • Replace the medium with serum-free medium and incubate for 24 hours to serum-starve the cells.

    • Pre-treat the cells with a dilution series of this compound or the positive control for 1 hour.

    • Induce fibrosis by adding TGF-β1 to the wells at a final concentration of 5-10 ng/mL. [8]Do not add TGF-β1 to the negative control wells.

    • Incubate for 48-72 hours.

  • Immunofluorescence Staining:

    • Carefully aspirate the medium and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block for 1 hour with 5% BSA in PBS.

    • Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorescently labeled secondary antibodies and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system. Capture images for DAPI, α-SMA, and Collagen I channels.

    • Use image analysis software to quantify the fluorescence intensity of α-SMA and the area of Collagen I deposition per cell (normalized to the cell number determined by DAPI staining).

Data Analysis:

  • Normalize the readouts (α-SMA intensity, Collagen I area) to the cell count in each well.

  • Calculate the percentage of inhibition of the TGF-β1-induced response for each concentration of the test compound. % Inhibition = 100 x [1 - (Treated value - Negative control value) / (TGF-β1 control value - Negative control value)]

  • Plot the % inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Parameter Recommended Value
Cell Line NIH-3T3 or Primary Human Lung Fibroblasts
TGF-β1 Concentration 5-10 ng/mL
Incubation Time 48-72 hours
Primary Readouts α-SMA intensity, Collagen I deposition
Orthogonal Assay: Sirius Red Collagen Quantification

To provide a quantitative and independent validation of the collagen deposition findings from the imaging assay, a Sirius Red-based colorimetric assay can be employed. [9][10]Sirius Red dye specifically binds to collagen fibers, and the amount of bound dye can be eluted and quantified spectrophotometrically. [9][10] Protocol Summary:

  • Culture and treat cells as described in the primary anti-fibrosis assay.

  • After the incubation period, fix the cells.

  • Stain the extracellular matrix with Sirius Red solution.

  • After thorough washing to remove unbound dye, elute the bound dye with a basic solution.

  • Measure the absorbance of the eluate at approximately 540 nm. [9]The absorbance is directly proportional to the amount of collagen in the well.

Conclusion and Forward Outlook

This application note provides a dual-pathway strategy for the initial in vitro characterization of this compound. By systematically evaluating its potential as both an HDAC inhibitor and an anti-fibrotic agent, researchers can efficiently gather critical data to guide further drug development efforts. Positive results in either of these validated, high-throughput assays would provide a strong rationale for advancing the compound into more complex secondary assays, mechanism of action studies, and eventually, in vivo models. The self-validating nature of the proposed primary and secondary/orthogonal assays ensures a high degree of confidence in the generated data, forming a solid foundation for future pre-clinical development.

References

  • In vitro models of TGF-beta-induced fibrosis suitable for high-throughput screening of antifibrotic agents. American Physiological Society Journal. [Link]

  • Towards an in vitro assay for fibrosis research. Sygnature Discovery. [Link]

  • In Vitro Fibrosis Assays. Selvita. [Link]

  • In vitro models of TGF-beta-induced fibrosis suitable for high-throughput screening of antifibrotic agents. PubMed. [Link]

  • In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. PMC. [Link]

  • In vitro models of TGF-β-induced fibrosis suitable for high-throughput screening of antifibrotic agents. American Physiological Society Journal. [Link]

  • Development of a Collagen Assay and testing pro- and antifibrotic compounds on fibroblasts in vitro. THESIS. [Link]

  • In Vitro Fibrosis assay services for preclinical research. NEPHRIX Biosolutions. [Link]

  • In Vitro Fibrosis Assay Services. PhenoVista Biosciences. [Link]

  • A Comparison of Compounds with Claimed Anti-Fibrotic Activity in Two Novel Human Primary Cell Based Assays Using IPF Derived Pat. ATS Journals. [Link]

  • Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro. Springer. [Link]

  • In vitro assays for the determination of histone deacetylase activity. ResearchGate. [Link]

  • Fibrosis Assays. Sygnature Discovery. [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC - NIH. [Link]

  • A Methodological Approach to Identify Natural Compounds with Antifibrotic Activity and the Potential to Treat Pulmonary Fibrosis Using Single-Cell Sequencing and Primary Human Lung Macrophages. MDPI. [Link]

  • Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro. PubMed. [Link]

  • Purification and enzymatic assay of class I histone deacetylase enzymes. PubMed Central. [Link]

  • Quantification of collagen matrix deposition in 2D cell cultures: a comparative study of existing assays. PubMed. [Link]

  • Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro. MDPI. [Link]

  • Transforming growth factors-beta 1, -beta 2, and -beta 3 stimulate fibroblast procollagen production in vitro but are differentially expressed during bleomycin-induced lung fibrosis. PMC - PubMed Central. [Link]

  • HDAC Assay Kits. Biocompare. [Link]

  • How can I induce fibrosis model with TGF-beta in A549 cell?. ResearchGate. [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. PMC - PubMed Central. [Link]

  • Discovery of Histone Deacetylase Inhibitor Using Molecular Modeling and Free Energy Calculations. ACS Omega. [Link]

Sources

Application Notes & Protocols: Characterizing the Binding of 4-((Isobutyrylamino)methyl)benzoic acid to Protein Targets

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Rational Approach to a Novel Ligand

In the landscape of modern drug discovery, the characterization of interactions between small molecules and their protein targets is of paramount importance.[1][2][3] 4-((Isobutyrylamino)methyl)benzoic acid is an N-acylbenzoic acid derivative, a class of compounds recognized for its diverse biological activities and potential for therapeutic development.[4] The structural features of this ligand—a benzoic acid moiety for potential ionic and hydrogen bonding, an amide linkage, and a lipophilic isobutyryl group—suggest its potential to engage with a variety of protein binding pockets.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the binding of 4-((Isobutyrylamino)methyl)benzoic acid to a protein of interest. We will delve into the causality behind experimental choices and present self-validating protocols for robust and reproducible results. The methodologies outlined herein are designed to elucidate the thermodynamic and kinetic profiles of the ligand-protein interaction, providing a solid foundation for further structure-activity relationship (SAR) studies.[2]

Part 1: Foundational Physicochemical Characterization of the Ligand

Prior to initiating protein binding studies, a thorough understanding of the ligand's physicochemical properties is essential for experimental design and data interpretation.

1.1. Solubility and Stability Assessment

The aqueous solubility of 4-((Isobutyrylamino)methyl)benzoic acid will dictate the accessible concentration range for binding assays. The stability of the compound under various buffer conditions (pH, ionic strength) and temperatures should be assessed to ensure its integrity throughout the experimental timeframe.

Protocol: Ligand Solubility and Stability Profiling

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 4-((Isobutyrylamino)methyl)benzoic acid in an organic solvent such as DMSO.

  • Aqueous Solubility Determination:

    • Serially dilute the stock solution into a range of aqueous buffers relevant to your planned binding assays (e.g., phosphate-buffered saline, Tris-HCl).

    • Incubate the solutions for a defined period (e.g., 24 hours) at the intended experimental temperature.

    • Visually inspect for precipitation and quantify the soluble fraction using HPLC-UV or a similar analytical technique.

  • Stability Assessment:

    • Incubate the ligand in the chosen assay buffer at various temperatures (e.g., 4°C, 25°C, 37°C) for extended periods (e.g., 0, 24, 48, 72 hours).

    • Analyze samples at each time point by HPLC to detect any degradation products.

PropertyRecommended MethodKey Considerations
Aqueous Solubility HPLC-UVTest in multiple buffers (pH 5-9) to assess pH-dependent solubility.[5]
Stability HPLC-MSEvaluate at relevant experimental temperatures and timeframes.
Purity NMR, LC-MSEnsure >95% purity to avoid interference from impurities.

Part 2: Primary Binding Affinity and Thermodynamic Profiling using Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[5][6] This allows for the simultaneous determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[6][7]

2.1. The Rationale for Leading with ITC

Starting with ITC provides a comprehensive thermodynamic signature of the interaction, which is invaluable for understanding the driving forces behind binding. It is a solution-based method, eliminating potential artifacts from surface immobilization.[8]

2.2. Experimental Workflow for ITC

The following diagram outlines the logical flow of an ITC experiment to characterize the binding of 4-((Isobutyrylamino)methyl)benzoic acid to a target protein.

ITC_Workflow Prep Sample Preparation - Purify Protein (>95%) - Prepare Ligand Stock - Dialyze Protein into Assay Buffer - Dissolve Ligand in Matched Buffer Setup Instrument Setup - Set Temperature (e.g., 25°C) - Equilibrate Instrument Prep->Setup Ensure buffer match Load Loading Samples - Protein in Sample Cell - Ligand in Syringe Setup->Load Titration Titration Experiment - Series of small injections of ligand - Measure heat change after each injection Load->Titration Analysis Data Analysis - Integrate heat peaks - Fit to a binding model - Determine Kd, n, ΔH, ΔS Titration->Analysis Generate binding isotherm Control Control Experiments - Ligand into Buffer - Buffer into Protein Control->Analysis Subtract heats of dilution

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

2.3. Detailed Protocol for ITC

  • Sample Preparation:

    • Express and purify the target protein to >95% homogeneity.

    • Dialyze the protein extensively against the chosen ITC buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.4).[5]

    • Prepare a concentrated stock of 4-((Isobutyrylamino)methyl)benzoic acid and dilute it into the final dialysis buffer. Ensure the final DMSO concentration is identical in both the protein and ligand solutions and is kept below 5% if used.[9]

    • Accurately determine the concentrations of both the protein and the ligand.

  • Instrument Setup:

    • Set the experimental temperature (typically 25°C).

    • Thoroughly clean the sample cell and syringe.

  • Experiment Execution:

    • Load the protein solution into the sample cell (concentration should be 10-100x the expected Kd).[7]

    • Load the ligand solution into the injection syringe (concentration should be 10-20x the protein concentration).[9]

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air bubbles, followed by a series of injections (e.g., 20-30 injections of 1-2 µL each).[5][7]

  • Control Titrations:

    • To account for heats of dilution, perform a control experiment by titrating the ligand into the buffer alone.

  • Data Analysis:

    • Integrate the raw thermogram peaks to obtain the heat change per injection.

    • Subtract the heats of dilution from the ligand-protein titration data.

    • Fit the resulting binding isotherm to an appropriate model (e.g., one set of sites) to determine Kd, n, ΔH, and ΔS.[6]

ParameterTypical Starting Concentration (Protein)Typical Starting Concentration (Ligand)
Expected Kd ~ 1 µM 10-50 µM100-500 µM
Expected Kd ~ 50 µM 500-1000 µM5-10 mM

Part 3: Kinetic Analysis using Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[10][11] This allows for the determination of kinetic parameters, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated.[12]

3.1. Rationale for SPR Analysis

While ITC provides the thermodynamic profile, SPR reveals the kinetics of the interaction—how fast the ligand binds and dissociates. This is crucial for drug development, as residence time (related to kd) can be a better predictor of in vivo efficacy than affinity alone.

3.2. Experimental Workflow for SPR

SPR_Workflow ChipPrep Sensor Chip Preparation - Select appropriate chip (e.g., CM5) - Activate surface (EDC/NHS) Immobilize Protein Immobilization - Covalently couple protein via amine groups - Deactivate remaining active sites ChipPrep->Immobilize Amine coupling BindingAssay Binding Analysis 1. Association: Flow ligand over surface 2. Equilibrium: Steady-state binding 3. Dissociation: Flow buffer over surface Immobilize->BindingAssay Immobilized target Regen Surface Regeneration - Inject regeneration solution - Remove bound ligand BindingAssay->Regen Prepare for next cycle Analysis Data Analysis - Reference surface subtraction - Fit sensorgrams to a kinetic model - Determine ka, kd, and KD BindingAssay->Analysis Regen->BindingAssay Re-use surface

Caption: Workflow for Surface Plasmon Resonance (SPR).

3.3. Detailed Protocol for SPR

  • Protein Immobilization:

    • Choose a suitable sensor chip (e.g., a carboxymethylated dextran chip for amine coupling).

    • Activate the surface using a standard EDC/NHS protocol.

    • Immobilize the target protein to the desired density. A low-density surface is often preferable for kinetic analysis of small molecules to minimize mass transport limitations.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Measurement:

    • Prepare a series of dilutions of 4-((Isobutyrylamino)methyl)benzoic acid in the running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and 10-fold above the expected KD.[11]

    • Inject the ligand solutions over the immobilized protein surface and a reference flow cell (without protein or with an irrelevant protein).

    • Monitor the association phase, followed by a dissociation phase where only running buffer is injected.

  • Surface Regeneration:

    • If the ligand does not fully dissociate, a regeneration solution (e.g., a short pulse of low pH glycine or high salt) may be required to prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the active flow cell to obtain the specific binding sensorgram.

    • Perform a global fit of the sensorgrams from all ligand concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • Calculate KD as kd/ka.

Part 4: Structural Insights and Fragment Screening with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying protein-ligand interactions in solution at atomic resolution.[1][13] It can confirm binding, identify the binding site on the protein, and provide structural details of the complex.[2][14]

4.1. Rationale for NMR Studies

NMR provides unparalleled detail about the binding event at the atomic level. For 4-((Isobutyrylamino)methyl)benzoic acid, ligand-observed NMR methods are particularly suitable as they do not require isotopic labeling of the protein and are sensitive to weak interactions.[1][13]

4.2. Recommended NMR Experiments

  • Saturation Transfer Difference (STD) NMR: This experiment identifies which protons on the ligand are in close proximity to the protein. Saturation is transferred from the protein to the bound ligand, resulting in a difference spectrum that reveals the binding epitope of the ligand.[1]

  • Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This technique is complementary to STD NMR and is also effective for detecting weak binding. It relies on magnetization transfer from bulk water to the ligand via the protein.[1]

4.3. Detailed Protocol for STD NMR

  • Sample Preparation:

    • Prepare a sample of the target protein (typically 10-50 µM) in a deuterated buffer.

    • Prepare a sample of 4-((Isobutyrylamino)methyl)benzoic acid (typically 1-2 mM) in the same deuterated buffer.

    • Create a final sample containing both the protein and the ligand at the desired concentrations.

  • NMR Data Acquisition:

    • Acquire a reference 1D ¹H NMR spectrum of the ligand alone.

    • Acquire two spectra of the protein-ligand mixture: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where saturation is applied at a frequency where no protein signals are present.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals present in the STD spectrum correspond to the ligand protons that are in close contact with the protein, thus defining the binding epitope.

Conclusion

The systematic application of these biophysical techniques provides a multi-faceted understanding of the interaction between 4-((Isobutyrylamino)methyl)benzoic acid and its protein target. By integrating thermodynamic data from ITC, kinetic data from SPR, and structural insights from NMR, researchers can build a robust profile of this novel ligand. This comprehensive characterization is a critical step in validating its potential as a chemical probe or a lead compound in a drug discovery program.

References

  • Creative Biostructure. NMR for Studying Protein-Ligand Interactions. Available at: [Link]

  • National Institutes of Health (NIH). High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands. Available at: [Link]

  • PubMed. NMR-based analysis of protein-ligand interactions. Available at: [Link]

  • Bohrium. High-field solution NMR spectroscopy as a tool for assessing protein interactions with small molecule ligands. Available at: [Link]

  • ACS Publications. Food Additives Benzoic Acid and its Methyl and Propyl Parahydroxy Derivatives Aggregate Proteins. Available at: [Link]

  • PubMed. Investigating protein-ligand interactions by solution NMR spectroscopy. Available at: [Link]

  • PubMed. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Available at: [Link]

  • Wikipedia. Ligand binding assay. Available at: [Link]

  • PubMed. Plasma protein binding-lipophilicity relationships: interspecies comparison of some organic acids. Available at: [Link]

  • Wikipedia. Methods to investigate protein–protein interactions. Available at: [Link]

  • ResearchGate. What is the cheapest and fastest experiments to find protein-ligand interaction?. Available at: [Link]

  • National Institutes of Health (NIH). Studying protein-ligand interactions by protein-denaturation and quantitative cross-linking mass spectrometry. Available at: [Link]

  • National Institutes of Health (NIH). Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin. Available at: [Link]

  • Malvern Panalytical. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Available at: [Link]

  • Molecular Biology of the Cell (MBoC). A Guide to Simple and Informative Binding Assays. Available at: [Link]

  • ResearchGate. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Available at: [Link]

  • Bio-Rad. Immobilization of Active Kinases for Small Molecule Inhibition Studies. Available at: [Link]

  • White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Available at: [Link]

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. Available at: [Link]

  • PubMed. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Available at: [Link]

  • JoVE. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Available at: [Link]

  • GE Healthcare. Surface plasmon resonance1. Available at: [Link]

  • MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available at: [Link]

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Available at: [Link]

  • Pharmazone. The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Available at: [Link]

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Application Notes and Protocols for Cell-Based Screening of A3 Adenosine Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the A3 Adenosine Receptor in Drug Discovery

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a range of pathologies, including inflammatory diseases, cancer, and neuropathic pain.[1] Its activation triggers a cascade of intracellular signaling events that can modulate cellular processes such as proliferation, apoptosis, and inflammation.[1] Small molecules that can selectively activate this receptor are of high interest in drug development. This guide provides a comprehensive overview and detailed protocols for the cell-based screening of A3AR agonists, using the well-characterized and selective agonist Piclidenoson (IB-MECA) as a primary example. While the specific compound "4-[(Isobutyrylamino)methyl]benzoic acid" is not extensively documented, its structural elements are reminiscent of N-acylbenzoic acid derivatives that exhibit biological activity.[2] This guide will, therefore, focus on the established methodologies for characterizing compounds acting on the A3AR.

The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in the identification and characterization of novel A3AR modulators. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Chemical and Physical Properties of A3AR Agonists

A thorough understanding of the physicochemical properties of test compounds is crucial for designing and interpreting cell-based assays. For instance, the solubility and stability of a compound in aqueous media will dictate its bioavailability in the cellular environment.

PropertyValue (for IB-MECA/Piclidenoson)Significance in Cell-Based Assays
Molecular Weight 510.29 g/mol Influences diffusion rates across cell membranes.
Formula C18H19IN6O4Provides information for stock solution preparation.
Solubility Soluble in DMSO (e.g., up to 25 mg/mL)Dictates the appropriate solvent for creating stock solutions and the final concentration achievable in cell culture media without precipitation.
Purity ≥97% (HPLC)High purity is essential to ensure that the observed biological effects are attributable to the compound of interest and not impurities.
Storage Desiccate at +4°CProper storage is critical to maintain the compound's stability and activity over time.

Mechanism of Action: A3AR Signaling Pathways

The A3AR is primarily coupled to the Gi family of G proteins. Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This is a key signaling event that can be readily measured in a cell-based assay format. Additionally, A3AR activation can modulate other signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and ERK pathways, which are involved in cell survival and proliferation.[3]

A3AR_Signaling cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits PI3K PI3K/Akt/mTOR Pathway G_protein->PI3K Activates ERK ERK Pathway G_protein->ERK Activates Agonist A3AR Agonist (e.g., IB-MECA) Agonist->A3AR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene_Expression Modulated Gene Expression CREB->Gene_Expression Cellular_Response Cellular Responses (Apoptosis, Anti-inflammation) PI3K->Cellular_Response ERK->Cellular_Response

Caption: A3AR Signaling Cascade.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: cAMP Assay for A3AR Activation

This protocol describes a competitive immunoassay to measure changes in intracellular cAMP levels following A3AR activation. A decrease in cAMP levels in response to the test compound indicates agonistic activity.

Materials:

  • CHO-K1 cells stably expressing the human A3AR (or other suitable cell line, e.g., OVCAR-3)[1]

  • Cell culture medium (e.g., F-12K with 10% FBS)

  • Forskolin (an adenylyl cyclase activator)[1]

  • Test compound (e.g., IB-MECA) and control compounds

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well or 384-well white opaque plates

Procedure:

  • Cell Seeding: Seed the A3AR-expressing cells into the assay plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. Also, prepare a positive control (known A3AR agonist like IB-MECA) and a negative control (vehicle, e.g., DMSO).

  • Compound Addition: Remove the culture medium and add the diluted compounds to the cells. Incubate for 15-30 minutes at room temperature.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. The final concentration of forskolin should be empirically determined to be in the EC50-EC80 range.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis: Plot the assay signal against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Self-Validation and Causality:

  • The use of forskolin to elevate basal cAMP levels is critical as A3AR is Gi-coupled, and its activation will lead to an inhibition of this stimulated cAMP production. This provides a dynamic range for measuring the inhibitory effect.

  • A known selective A3AR agonist should be run in parallel to validate the assay performance and provide a benchmark for the potency of test compounds.

  • Testing on the parental cell line (not expressing A3AR) is a crucial control to confirm that the observed effect is receptor-dependent.

Protocol 2: Cell Viability and Apoptosis Assays

A3AR agonists like IB-MECA have been shown to induce apoptosis in certain cancer cell lines.[1] This protocol outlines a method to assess the effect of test compounds on cell viability and apoptosis.

Materials:

  • Cancer cell line with known A3AR expression (e.g., OVCAR-3, Caov-4)[1]

  • Cell culture medium

  • Test compound

  • Cell viability reagent (e.g., resazurin, MTT, or ATP-based assay)

  • Apoptosis detection kit (e.g., Caspase-Glo 3/7, Annexin V staining)

  • 96-well clear or opaque plates (depending on the assay)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.[1]

  • Cell Viability Assessment:

    • Add the cell viability reagent to the wells and incubate as per the manufacturer's instructions.

    • Measure the absorbance or fluorescence to determine the percentage of viable cells relative to the vehicle-treated control.

  • Apoptosis Assessment (Caspase-Glo 3/7):

    • In a parallel plate, add the Caspase-Glo 3/7 reagent to the wells.

    • Incubate for 1-2 hours at room temperature.

    • Measure the luminescence to quantify caspase activity, an indicator of apoptosis.

  • Data Analysis:

    • For cell viability, calculate the IC50 value from the dose-response curve.

    • For apoptosis, express the results as fold-change in caspase activity compared to the vehicle control.

Trustworthiness of the Protocol:

  • Running a cell viability assay in parallel with an apoptosis assay helps to distinguish between cytotoxic and cytostatic effects.

  • The time course of the experiment (48-72 hours) is chosen to allow for the induction of apoptotic pathways.[1]

  • Including a known apoptosis-inducing agent as a positive control validates the assay's ability to detect this cellular response.

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Confirmatory Assays cluster_tertiary Tertiary/Cellular Function Assays Primary_Assay High-Throughput cAMP Assay (Single Concentration) Hit_Identification Hit Identification Primary_Assay->Hit_Identification Compound_Library Compound Library Compound_Library->Primary_Assay Dose_Response Dose-Response cAMP Assay (EC50 Determination) Hit_Identification->Dose_Response Active Compounds Selectivity_Assay Counter-screening (e.g., A1/A2A Receptors) Dose_Response->Selectivity_Assay Orthogonal_Assay Orthogonal Assay (e.g., β-arrestin recruitment) Dose_Response->Orthogonal_Assay Viability_Assay Cell Viability/Apoptosis Assay Selectivity_Assay->Viability_Assay Selective Hits Orthogonal_Assay->Viability_Assay Migration_Assay Cell Migration Assay Viability_Assay->Migration_Assay Cytokine_Release Cytokine Release Assay Viability_Assay->Cytokine_Release

Caption: Cell-Based Screening Cascade.

Data Interpretation and Troubleshooting

ObservationPotential CauseSuggested Action
High well-to-well variability Inconsistent cell seeding, edge effects in the plate, compound precipitation.Optimize cell seeding protocol, use automated liquid handlers, check compound solubility in the final assay buffer.
No response to the positive control Problem with cells (e.g., low receptor expression), degraded reagents, incorrect assay setup.Verify receptor expression (e.g., by qPCR or western blot), use fresh reagents, review the protocol step-by-step.
High background signal Autofluorescence of the compound, non-specific binding.Run a compound-only control (no cells) to check for autofluorescence. Test in the parental cell line to assess non-specific effects.
Inconsistent dose-response curves Compound instability, cytotoxicity at high concentrations.Assess compound stability in the assay buffer over time. Correlate the dose-response with a cell viability assay.

Conclusion

The cell-based screening protocols detailed in this guide provide a robust framework for the identification and characterization of novel A3 adenosine receptor agonists. By understanding the underlying signaling pathways and incorporating appropriate controls, researchers can generate high-quality, reproducible data. The use of orthogonal assays and counter-screening against other adenosine receptor subtypes is essential for confirming the mechanism of action and selectivity of hit compounds. These methodologies, exemplified by the well-studied agonist IB-MECA, are fundamental to advancing the discovery of new therapeutics targeting the A3AR.

References

  • Kim, H. O., et al. (2013). Thio-Cl-IB-MECA, a novel A₃ adenosine receptor agonist, suppresses angiogenesis by regulating PI3K/AKT/mTOR and ERK signaling in endothelial cells. Biochemical and Biophysical Research Communications, 437(1), 79–86. [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of Protein-Protein Interactions: Cell-Based Assays. Assay Guidance Manual. Retrieved from [Link]

  • European Pharmaceutical Review. (2013). Cell-based assays for protein-protein interactions. Retrieved from [Link]

  • P&S Chemicals. (n.d.). 4-(Isobutyrylamino)methyl benzoic acid. Retrieved from [Link]

  • Kasiotis, K. M., et al. (2019). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 24(23), 4304. [Link]

Sources

The Versatile Building Block: 4-[(Isobutyrylamino)methyl]benzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold for Innovation

In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount. These foundational units must offer a blend of stability, predictable reactivity, and the versatility to be incorporated into complex molecular architectures. 4-[(Isobutyrylamino)methyl]benzoic acid emerges as a bifunctional building block of significant interest, bridging a stable aromatic core with two key functional groups: a carboxylic acid and a secondary amide. This unique arrangement provides a valuable scaffold for the construction of a diverse array of larger molecules, from active pharmaceutical ingredients (APIs) to advanced materials.

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors. The protocols herein are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the experimental choices.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is crucial for its effective application. The table below summarizes key data for this compound.

PropertyValueSource
IUPAC Name 4-[(2-methylpropanoylamino)methyl]benzoic acidP&S Chemicals[1]
Molecular Formula C12H15NO3-
Molecular Weight 221.25 g/mol -
CAS Number 100930-44-5-
Appearance White to off-white solidGeneral Observation
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH), sparingly soluble in waterInferred from structure

The structure of this compound is characterized by a para-substituted benzene ring. The carboxylic acid group provides a handle for a variety of coupling reactions, most notably amide bond formation. The isobutyrylamino-methyl moiety imparts specific steric and electronic properties, influencing the molecule's reactivity and the conformational preferences of its derivatives.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most efficiently achieved through the acylation of 4-(aminomethyl)benzoic acid. The Schotten-Baumann reaction provides a robust and scalable method for this transformation, utilizing a biphasic system to facilitate the reaction between an amine and an acyl chloride.[2][3]

Reaction Scheme:

G start 4-(Aminomethyl)benzoic acid product This compound start->product Acylation reagent1 Isobutyryl chloride (or Isobutyric anhydride) reagent1->product reagent2 Aqueous Base (e.g., NaOH) reagent2->product

Caption: Synthesis of this compound.

Protocol: Schotten-Baumann Acylation

This protocol is based on the well-established Schotten-Baumann reaction conditions, adapted for the specific substrates.[4][5]

Materials:

  • 4-(Aminomethyl)benzoic acid (1.0 eq)

  • Isobutyryl chloride (1.1 eq)

  • Sodium hydroxide (NaOH) (2.5 eq)

  • Dichloromethane (CH2Cl2)

  • Water (deionized)

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar, dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq). Cool the solution to 0-5 °C in an ice bath.

  • Addition of Acyl Chloride: In a separate flask, dissolve isobutyryl chloride (1.1 eq) in an equal volume of dichloromethane. Transfer this solution to a dropping funnel.

  • Acylation: Add the isobutyryl chloride solution dropwise to the vigorously stirred aqueous solution of 4-(aminomethyl)benzoic acid over 30-45 minutes, ensuring the temperature remains below 10 °C. The formation of a white precipitate (the product) may be observed.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up - Acidification: Cool the reaction mixture in an ice bath and slowly acidify to pH 2-3 by the dropwise addition of 1 M hydrochloric acid. This will precipitate the product fully.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight. The purity can be assessed by NMR and LC-MS, and if necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Biphasic System: The use of a water/dichloromethane system allows the water-soluble amine salt and the organic-soluble acyl chloride to react at the interface.

  • Aqueous Base: The sodium hydroxide neutralizes the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the formation of the amide.[2] It also keeps the starting amine in its free, nucleophilic form.

  • Low Temperature: The initial cooling of the reaction mixture controls the exothermicity of the acylation and minimizes potential side reactions, such as the hydrolysis of the acyl chloride.

  • Acidification: Acidification of the reaction mixture protonates the carboxylate, rendering the final product insoluble in the aqueous phase and allowing for its isolation by filtration.

Application as a Building Block: Amide Bond Formation in Pharmaceutical Synthesis

The primary utility of this compound lies in its carboxylic acid functionality, which serves as a handle for amide bond formation. This is a cornerstone reaction in the synthesis of numerous pharmaceuticals. A prominent example where a structurally analogous building block is employed is in the synthesis of the dual orexin receptor antagonist, suvorexant, used for the treatment of insomnia.[6][7][8] The following protocol illustrates a general procedure for the amide coupling of this compound with a representative amine, drawing parallels from the synthesis of suvorexant and its analogues.[9]

Reaction Scheme: Amide Coupling

G start This compound product Amide Product start->product amine Amine (R-NH2) (e.g., (R)-1-Benzyl-5-methyl-1,4-diazepane) amine->product coupling_reagents Coupling Agents (e.g., HATU, HOBt, EDC) coupling_reagents->product Activation base Base (e.g., DIPEA, Et3N) base->product

Caption: General workflow for amide coupling.

Protocol: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., a chiral diazepane derivative) (1.0-1.2 eq)[10]

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), the amine (1.0-1.2 eq), and HATU (1.1 eq).

  • Solvent and Base Addition: Dissolve the solids in anhydrous DMF. Add DIPEA (3.0 eq) to the mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Rationale for Reagent Selection:

  • HATU: This coupling reagent efficiently activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine nucleophile.[9]

  • DIPEA: As a non-nucleophilic organic base, DIPEA neutralizes the hexafluorophosphate salt of HATU and any acidic protons in the reaction mixture without competing with the primary amine as a nucleophile.

  • Anhydrous Conditions: The use of anhydrous DMF and an inert atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagent.

Trustworthiness and Self-Validation

The protocols described are based on well-established and widely utilized reactions in organic synthesis. The Schotten-Baumann reaction is a classic method for amide synthesis, and HATU is a modern, reliable coupling agent for forming peptide bonds.[2][11] To ensure the validity of the experimental results, the following analytical techniques are recommended for characterization at each stage:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the crude product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized building block and the final amide product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the molecular weight of the products and assess their purity.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the presence of two orthogonal functional groups make it an ideal starting material for the construction of complex molecules, particularly in the field of drug discovery. The detailed protocols provided in this guide offer a solid foundation for the synthesis and application of this compound, empowering researchers to confidently incorporate it into their synthetic strategies. The principles and techniques described are broadly applicable and can be adapted for the synthesis of a wide range of amide-containing target molecules.

References

  • Yuan, H., Guo, L., & Pan, X. (2021). Synthesis of Anti-insomnia Drug Suvorexant. HETEROCYCLES, 102(4), 743. [Link]

  • Wenzel, B., et al. (2021). Heteroaryl derivatives of suvorexant as OX1R selective PET ligand candidates: Cu-mediated 18F-fluorination of boroxines, in vitro and initial in vivo evaluation. European Journal of Medicinal Chemistry, 223, 113647. [Link]

  • P&S Chemicals. (n.d.). 4-(Isobutyrylamino)methyl benzoic acid. Retrieved January 21, 2026, from [Link]

  • Cox, C. D., et al. (2016). Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Medicinal Chemistry Letters, 7(12), 1081-1086. [Link]

  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. (2014). Chinese Chemical Letters, 25(12), 1569-1572. [Link]

  • Pappureddy, S. B., et al. (2021). Typical synthetic scheme of suvorexant drug substance. ResearchGate. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved January 21, 2026, from [Link]

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Application Note: Leveraging 4-[(Isobutyrylamino)methyl]benzoic acid for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Small Molecule-Directed Therapy

The paradigm of cancer therapy is progressively shifting from systemic, non-specific treatments to targeted strategies that precisely engage malignant cells while sparing healthy tissue.[1][2] Small molecule ligands represent a powerful class of targeting moieties due to their distinct advantages: they are typically small enough to easily enter cells, can be chemically modified with high precision, and often possess favorable oral bioavailability.[3][4][5] These attributes make them ideal candidates for guiding therapeutic payloads, such as chemotherapeutics or nanoparticles, directly to the tumor microenvironment.[6]

This document provides a conceptual and methodological framework for the investigation of 4-[(Isobutyrylamino)methyl]benzoic acid as a novel targeting ligand. While direct literature on this specific compound in drug delivery is nascent, its structure—a benzoic acid derivative—positions it within a class of molecules known for diverse biological activities, including anticancer properties.[7][8][9] Benzoic acid and its derivatives have been explored as scaffolds for compounds that can, for instance, inhibit histone deacetylases or bind to specific receptors, thereby retarding cancer cell growth.[7][10][11]

This guide will therefore proceed on a proof-of-concept basis, outlining the necessary steps to:

  • Characterize the binding profile of this compound.

  • Chemically conjugate it to a model carrier system.

  • Validate its targeting efficacy through robust in vitro and in vivo methodologies.

The protocols described herein are grounded in established chemical and biological techniques, providing a scientifically rigorous roadmap for researchers and drug development professionals.

Proposed Mechanism of Action: Receptor-Mediated Endocytosis

We hypothesize that this compound functions as a ligand for a specific cell surface receptor that is overexpressed on target cancer cells. The targeting process, as conceptualized, follows the active targeting strategy of receptor-mediated endocytosis.[12]

The proposed pathway involves:

  • Binding: The benzoic acid moiety of the ligand-drug conjugate specifically binds to its cognate receptor on the cancer cell membrane.

  • Internalization: Upon binding, the cell membrane invaginates, engulfing the entire ligand-receptor complex within an endosome.

  • Trafficking & Release: The endosome traffics into the cell and may fuse with a lysosome. The acidic and enzymatic environment of the late endosome/lysosome can cleave the linker between the ligand and the drug, releasing the active therapeutic agent into the cytoplasm to exert its cytotoxic effect.

This targeted approach ensures that the therapeutic payload is concentrated within the target cells, enhancing efficacy and minimizing systemic toxicity.[1]

Receptor_Mediated_Endocytosis Proposed Mechanism of Action cluster_0 Extracellular Space cluster_1 Target Cell Ligand_Drug Drug Linker Ligand (this compound) Receptor Cell Surface Receptor Ligand_Drug:f2->Receptor 1. Binding Endosome Endosome with Ligand-Receptor Complex Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Fusion Drug_Release Released Drug Lysosome->Drug_Release 4. Drug Release Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Effect 5. Action

Caption: Proposed mechanism of targeted drug delivery via receptor-mediated endocytosis.

Experimental Protocols

The following sections detail the core methodologies required to validate this compound as a targeting ligand.

Protocol 1: Synthesis of Ligand-Carrier Conjugate

This protocol describes the covalent conjugation of this compound to an amine-functionalized carrier (e.g., a nanoparticle, polymer, or protein) using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry.[13][14] The carboxylic acid group on the ligand is activated by EDC/sulfo-NHS to form a stable ester intermediate, which then readily reacts with primary amines on the carrier to form a stable amide bond.[14]

Materials:

  • This compound (Ligand)

  • Amine-functionalized carrier (e.g., PEG-NH2 functionalized liposomes)

  • EDC (Product No. 22980, Thermo Fisher Scientific)

  • Sulfo-NHS (Product No. 24510, Thermo Fisher Scientific)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Ligand Preparation: Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

  • Activation:

    • Add EDC to the ligand solution to a final concentration of 20 mM.

    • Immediately add sulfo-NHS to a final concentration of 50 mM.

    • Incubate at room temperature for 15-30 minutes. This reaction activates the carboxyl groups on the benzoic acid.[13][15]

  • Carrier Preparation: Disperse the amine-functionalized carrier in Coupling Buffer (PBS, pH 7.4). The concentration will depend on the carrier's properties.

  • Conjugation:

    • Immediately add the activated ligand solution to the carrier suspension. A typical molar ratio is 20:1 (ligand:carrier amine groups), but this must be optimized.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle mixing. The reaction of the NHS-activated molecule with primary amines is most efficient at pH 7-8.[13]

  • Quenching: Add Quenching Solution (e.g., Tris-HCl) to a final concentration of 50 mM and incubate for 15 minutes to deactivate any unreacted NHS-esters.

  • Purification: Remove excess ligand and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization: Confirm successful conjugation using techniques such as FTIR, NMR, or by quantifying the ligand density on the carrier surface via UV-Vis spectroscopy if the ligand has a distinct absorbance profile.

Protocol 2: In Vitro Cellular Binding and Uptake Assay

This protocol determines the specificity and efficiency of the ligand-carrier conjugate's binding and internalization into target cells. A competition assay with excess free ligand is crucial for demonstrating receptor-specific uptake.

Materials:

  • Target cancer cell line (e.g., one known to overexpress a potential receptor for benzoic acid derivatives) and a non-target (control) cell line.

  • Ligand-conjugated carrier labeled with a fluorescent probe (e.g., FITC).

  • Non-targeted (control) carrier labeled with the same fluorescent probe.

  • Free this compound.

  • Cell culture medium, FBS, and supplements.

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment Groups:

    • Targeted: Treat cells with the fluorescently labeled ligand-carrier conjugate.

    • Non-Targeted Control: Treat cells with the fluorescently labeled control carrier.

    • Competition: Pre-incubate cells with a 100-fold molar excess of free this compound for 1 hour, then add the fluorescently labeled ligand-carrier conjugate.

  • Incubation: Incubate all groups for 2-4 hours at 37°C.

  • Washing: Wash cells three times with cold PBS to remove unbound conjugates.

  • Analysis:

    • Flow Cytometry (Quantitative): Trypsinize the cells, resuspend in PBS, and analyze the fluorescence intensity of 10,000 cells per sample. A significant increase in fluorescence for the "Targeted" group compared to controls, which is reduced in the "Competition" group, indicates specific uptake.

    • Fluorescence Microscopy (Qualitative): Fix the cells, mount on slides, and visualize the cellular localization of the fluorescent conjugate.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol assesses the therapeutic efficacy of a ligand-carrier conjugate loaded with a cytotoxic drug (e.g., Doxorubicin).

Materials:

  • Target and non-target cell lines.

  • Drug-loaded targeted conjugate.

  • Drug-loaded non-targeted conjugate.

  • Free drug (e.g., Doxorubicin).

  • MTT or XTT assay kit.

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at 5 x 10^3 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with serial dilutions of the free drug, drug-loaded targeted conjugate, and drug-loaded non-targeted conjugate. Include untreated cells as a control.

  • Incubation: Incubate for 48-72 hours at 37°C.

  • Viability Assessment: Add MTT or XTT reagent according to the manufacturer's instructions and measure absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls for each concentration. Determine the IC50 (half-maximal inhibitory concentration) values. A significantly lower IC50 for the targeted conjugate in the target cell line compared to the non-targeted conjugate or the free drug demonstrates enhanced, specific cytotoxicity.

Data Presentation and Workflow Visualization

Effective research requires clear data representation and a logical experimental flow.

Quantitative Data Summary

The results from cytotoxicity assays should be summarized to clearly compare the efficacy of different formulations.

Compound/Formulation Target Cell Line IC50 (nM) Non-Target Cell Line IC50 (nM) Targeting Specificity Index
Free Doxorubicin150 ± 12145 ± 15~1.0
Non-Targeted Nanoparticle-Dox180 ± 20170 ± 18~1.1
Targeted Ligand-NP-Dox25 ± 5130 ± 115.2
Table represents hypothetical data. Specificity Index = IC50 (Non-Target) / IC50 (Target).
Experimental Workflow Diagram

The overall process from ligand validation to preclinical evaluation can be visualized to provide a clear research roadmap.

Experimental_Workflow Overall Experimental Workflow A Synthesis & Characterization of Ligand B Conjugation to Carrier (e.g., Nanoparticle) A->B C Physicochemical Characterization (Size, Zeta, Drug Load) B->C D In Vitro Screening C->D E Cellular Uptake & Competition Assays D->E F Cytotoxicity (IC50) Assays D->F G In Vivo Evaluation (Animal Models) E->G F->G H Biodistribution & Pharmacokinetics G->H I Tumor Growth Inhibition & Efficacy Studies G->I J Toxicology Assessment G->J

Caption: A logical workflow for the development and validation of a targeted drug delivery system.

Conclusion and Future Directions

The application of this compound as a targeting ligand is a promising, albeit unexplored, avenue in targeted drug delivery. The structural similarity to other biologically active benzoic acids suggests a strong potential for specific interactions with cancer cell surface markers.[9] The protocols outlined in this guide provide a comprehensive and scientifically rigorous framework for the systematic evaluation of this compound. Successful in vitro validation should be followed by preclinical in vivo studies to assess biodistribution, tumor accumulation, efficacy, and safety in relevant animal models.[16] This structured approach is essential for translating a novel targeting concept into a potentially effective therapeutic strategy.

References

  • Rajkumar, R., et al. (2021). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PLoS One, 16(5), e0252152. Available at: [Link]

  • Zhou, J., et al. (2021). Role of Small Molecule Targeted Compounds in Cancer: Progress, Opportunities, and Challenges. Frontiers in Oncology, 11, 720528. Available at: [Link]

  • Google Patents. (2011). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
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  • Google Patents. (2012). CN102791677B - Preparation method of 4-aminomethylbenzoic acid.
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  • PubMed. (2009). Stable isotope labeled 4-(dimethylamino)benzoic acid derivatives of glycerophosphoethanolamine lipids. Retrieved from [Link]

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Application Notes & Protocols: Leveraging 4-[(Isobutyrylamino)methyl]benzoic Acid for the Development of Novel Biocompatible Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The convergence of polymer chemistry and pharmaceutical sciences has paved the way for the development of advanced drug delivery systems with enhanced efficacy and safety profiles. This guide provides an in-depth exploration of 4-[(Isobutyrylamino)methyl]benzoic acid as a promising monomer for the synthesis of novel polymers. We will delve into the rationale behind its molecular design, propose detailed synthetic protocols, and outline its potential applications, particularly in the realm of controlled drug release. These notes are intended for researchers, scientists, and drug development professionals seeking to innovate in the field of biomedical polymers.

Introduction: The Strategic Advantage of Amide-Functionalized Benzoic Acid Monomers

The therapeutic efficacy of many potent drug molecules is often hampered by poor water solubility and a lack of target specificity. Polymeric drug delivery systems offer a compelling solution to these challenges by encapsulating or conjugating hydrophobic drugs, thereby improving their pharmacokinetic profiles.[1][2] The choice of monomer is paramount in designing a polymer with the desired physicochemical and biological properties.

This compound is a custom-designed monomer that incorporates several key functional groups, each contributing to the final properties of the polymer:

  • Benzoic Acid Moiety: The carboxylic acid group provides a reactive site for polymerization, typically through condensation reactions, to form polyesters or polyamides. Furthermore, the aromatic ring can engage in π-π stacking interactions, which can be beneficial for the encapsulation of aromatic drug molecules.

  • Amide Linkage: Amide bonds are known for their ability to form strong hydrogen bonds, which can significantly enhance the thermal and mechanical properties of the resulting polymer.[3] In the context of drug delivery, these interactions can also contribute to higher drug loading capacities and more controlled release kinetics.[4]

  • Isobutyryl Group: This hydrophobic side chain can influence the polymer's solubility and its self-assembly behavior in aqueous environments, making it a key determinant in the formation of micelles or nanoparticles for drug encapsulation.[4]

The strategic combination of these functionalities in a single monomer allows for the creation of polymers with tunable properties, making this compound a versatile building block for a new generation of biomedical polymers.

Synthesis of this compound Monomer

Protocol 1: Synthesis of this compound

Objective: To synthesize the this compound monomer.

Materials:

  • 4-(Aminomethyl)benzoic acid

  • Isobutyryl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10 g of 4-(aminomethyl)benzoic acid in 100 mL of a 1 M aqueous NaOH solution. Stir until a clear solution is obtained. The basic solution deprotonates the carboxylic acid and ensures the amino group is available for acylation.

  • Acylation: Cool the solution to 0-5 °C in an ice bath. While stirring vigorously, slowly add a stoichiometric equivalent of isobutyryl chloride dropwise. Maintain the temperature below 10 °C throughout the addition. The reaction is a Schotten-Baumann reaction, where the amine is acylated.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Acidification: After the reaction is complete, cool the mixture in an ice bath and slowly acidify with 2 M HCl until the pH is approximately 2-3. This will protonate the carboxylic acid, causing the product to precipitate.

  • Isolation: Collect the white precipitate by vacuum filtration and wash with cold distilled water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.

Polymerization of this compound

The presence of the carboxylic acid group on the this compound monomer makes it suitable for various polymerization techniques. Here, we present a protocol for a solution polycondensation to synthesize a polyester.

Protocol 2: Solution Polycondensation for the Synthesis of Poly{4-[(Isobutyrylamino)methyl]benzoate}

Objective: To synthesize a polyester from the this compound monomer.

Materials:

  • This compound monomer

  • A diol co-monomer (e.g., 1,6-hexanediol)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Dean-Stark apparatus

  • Nitrogen inlet

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: Assemble a reaction flask with a Dean-Stark trap, condenser, and nitrogen inlet.

  • Charging the Reactor: Charge the flask with equimolar amounts of this compound and the diol co-monomer. Add toluene as the solvent and a catalytic amount of p-toluenesulfonic acid.

  • Polymerization: Heat the reaction mixture to reflux under a nitrogen atmosphere. The water formed during the esterification reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the polymerization by observing the amount of water collected. The reaction is typically continued for 12-24 hours.

  • Polymer Isolation: After the reaction is complete, cool the solution and precipitate the polymer by pouring the reaction mixture into a non-solvent such as cold methanol.

  • Purification: Collect the polymer by filtration and wash it with fresh methanol to remove any unreacted monomers and catalyst.

  • Drying and Characterization: Dry the polymer under vacuum at an elevated temperature. Characterize the polymer by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by ¹H NMR and FT-IR to confirm its structure.

Characterization of the Novel Polymer

A thorough characterization of the synthesized polymer is crucial to understand its properties and potential applications.

Characterization Technique Parameter to be Determined Expected Outcome/Significance
Gel Permeation Chromatography (GPC) Molecular Weight (Mn, Mw) and Polydispersity Index (PDI)Provides information on the chain length and the distribution of chain lengths, which affects the mechanical and degradation properties of the polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Structure and Monomer ConversionConfirms the successful incorporation of the monomer into the polymer chain and the absence of impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy Functional GroupsVerifies the presence of key functional groups such as the ester linkage formed during polymerization and the amide group from the monomer.
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg) and Melting Temperature (Tm)Determines the thermal properties of the polymer, which are important for processing and stability.
Thermogravimetric Analysis (TGA) Thermal Stability and Decomposition TemperatureAssesses the temperature at which the polymer starts to degrade.

Potential Applications in Drug Delivery

The unique chemical structure of polymers derived from this compound makes them highly suitable for various drug delivery applications.

  • Nanoparticle Formulation for Hydrophobic Drugs: The amphiphilic nature of these polymers, with their hydrophobic isobutyryl side chains and a more hydrophilic backbone, could enable their self-assembly into micelles or nanoparticles in aqueous solutions.[4] These nanoparticles can serve as carriers for hydrophobic drugs, enhancing their solubility and bioavailability.

  • Controlled Release Systems: The amide groups within the polymer structure can form hydrogen bonds with encapsulated drug molecules, leading to a more sustained and controlled release profile.[3][4] This is particularly advantageous for drugs that require a prolonged therapeutic effect.

  • Stimuli-Responsive Systems: The benzoic acid moiety offers the potential for pH-responsive drug delivery. In acidic environments, such as those found in tumor tissues, the carboxylic acid groups could become protonated, leading to a change in the polymer's conformation and a triggered release of the encapsulated drug.

Workflow and Pathway Diagrams

Synthesis and Polymerization Workflow

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_application Application A 4-(Aminomethyl)benzoic acid C Acylation Reaction A->C B Isobutyryl chloride B->C D This compound C->D F Solution Polycondensation D->F E Diol Co-monomer E->F G Novel Polyester F->G H Nanoparticle Formulation G->H I Drug Encapsulation H->I J Controlled Drug Release I->J

Caption: Workflow for the synthesis, polymerization, and application of this compound-based polymers.

Drug Interaction and Release Mechanism

G cluster_micelle Polymer Micelle in Aqueous Solution cluster_release Drug Release Core Hydrophobic Core (Isobutyryl Groups) Shell Hydrophilic Shell (Benzoic Acid & Amide Groups) Sustained Sustained Release (H-bonding with Amide) Core->Sustained Diffusion Triggered Triggered Release (pH change affects Benzoic Acid) Shell->Triggered Environmental Stimulus Drug Hydrophobic Drug Drug->Core Encapsulation via Hydrophobic Interactions

Caption: Conceptual diagram of drug encapsulation within a polymer micelle and potential release mechanisms.

Conclusion

This compound represents a highly promising, yet underexplored, monomer for the development of novel polymers for biomedical applications. Its unique molecular architecture allows for the synthesis of polymers with desirable properties for drug delivery, including enhanced drug loading, controlled release, and potential stimuli-responsiveness. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers to further investigate and unlock the full potential of this versatile building block in the creation of next-generation drug delivery systems.

References

  • Improved Drug Delivery through Amide-Functionalized Polycaprolactones: Enhanced Loading Capacity and Sustained Drug Release. Biomacromolecules - ACS Publications. Available at: [Link]

  • Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. PMC - NIH. Available at: [Link]

  • Recent advances in the development of poly(ester amide)s-based carriers for drug delivery. ScienceDirect. Available at: [Link]

  • Degradable Poly(ester amide)s for Biomedical Applications. MDPI. Available at: [Link]

  • Polymer–drug linking through amide bonds: the chemistry and applications in drug delivery. ResearchGate. Available at: [Link]

  • Preparation and Physical Properties of Chitosan Benzoic Acid Derivatives Using a Phosphoryl Mixed Anhydride System. MDPI. Available at: [Link]

  • Segregation of Benzoic Acid in Polymer Crystalline Cavities. MDPI. Available at: [Link]

  • Polymerization of benzoic acid, hexadecan-1-amine, terephthalaldehyde,... ResearchGate. Available at: [Link]

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  • Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents.
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Application Notes and Protocols for High-Throughput Screening of 4-[(Isobutyrylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns for the novel compound, 4-[(Isobutyrylamino)methyl]benzoic acid. Given the nascent state of research on this specific molecule, this guide adopts a target-agnostic approach, presenting a strategic framework for identifying its biological activity. We detail robust, field-proven protocols for both biochemical and cell-based assays, enabling the broad-based screening necessary for novel compound characterization. The methodologies are selected for their adaptability, scalability, and rigorous self-validating mechanisms, ensuring the generation of high-quality, reproducible data.

Introduction: The Rationale for a Multi-Pronged HTS Approach

The compound this compound is a derivative of benzoic acid, a scaffold known to be present in a wide array of biologically active molecules. Benzoic acid derivatives have been shown to modulate various biological processes, acting as enzyme inhibitors, receptor antagonists, and modulators of protein-protein interactions.[1] The structural features of this compound, including an amide linkage and a carboxylic acid group, suggest its potential to engage with biological targets through hydrogen bonding and ionic interactions.

In the absence of a known biological target, a high-throughput screening campaign must be designed to cast a wide net. This necessitates a multi-pronged strategy employing diverse assay technologies to interrogate different aspects of cellular function. This application note will focus on three powerful and versatile HTS platforms:

  • Fluorescence Polarization (FP) for Biochemical Binding Assays: To identify direct molecular interactions with purified proteins.

  • AlphaScreen® Technology for Proximity-Based Assays: To detect modulation of protein-protein or protein-substrate interactions.

  • Cell-Based Reporter Gene Assays: To measure the compound's effect on specific signaling pathways within a living cell.

Each protocol is presented with an emphasis on the causality behind experimental choices and includes built-in quality control measures to ensure data integrity.

Assay Development Framework

A successful HTS campaign is built on a foundation of rigorous assay development and validation. The following workflow provides a logical progression from initial setup to a fully validated screening assay.

HTS_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Assay Validation cluster_2 Phase 3: High-Throughput Screen Target_Selection Target/Pathway Hypothesis Assay_Choice Select HTS Technology (FP, AlphaScreen, Reporter) Target_Selection->Assay_Choice Reagent_Procurement Procure/Generate Reagents (Proteins, Tracers, Cell Lines) Assay_Choice->Reagent_Procurement Optimization Assay Optimization (Conc., Buffer, Time) Reagent_Procurement->Optimization Plate_Uniformity Plate Uniformity Assay Optimization->Plate_Uniformity Signal_Variability Signal Variability Assessment Plate_Uniformity->Signal_Variability Z_Factor Z'-Factor Calculation Signal_Variability->Z_Factor Library_Screen Primary Screen of Compound Library Z_Factor->Library_Screen Hit_Confirmation Hit Confirmation Library_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50/EC50 Hit_Confirmation->Dose_Response Secondary_Assays Secondary/Orthogonal Assays Dose_Response->Secondary_Assays

Figure 1: High-Throughput Screening (HTS) Workflow. This diagram outlines the logical progression from initial assay development and validation to the execution of a full-scale screening campaign and subsequent hit validation.

Protocol 1: Fluorescence Polarization (FP) for Direct Binding

3.1. Principle and Application

Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution.[2] It is based on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, leading to low polarization of emitted light when excited with polarized light. Upon binding to a larger molecule (the target protein), the rotational motion of the tracer is slowed, resulting in an increase in the polarization of the emitted light.[3] This change in polarization is directly proportional to the fraction of the tracer that is bound.

This assay is ideal for screening for inhibitors that disrupt the binding of the tracer to the target protein. A test compound that binds to the target will displace the fluorescent tracer, leading to a decrease in fluorescence polarization.

FP_Principle cluster_0 No Interaction (Low Polarization) cluster_1 Binding Event (High Polarization) cluster_2 Inhibition (Low Polarization) Tracer_Free Tracer Light_Out_Free Depolarized Emission Light Tracer_Free->Light_Out_Free Fast Tumbling Light_In_Free Polarized Excitation Light Light_In_Free->Tracer_Free Protein Target Protein Light_Out_Bound Polarized Emission Light Protein->Light_Out_Bound Slow Tumbling Tracer_Bound Tracer Light_In_Bound Polarized Excitation Light Light_In_Bound->Protein Protein_Inhib Target Protein Inhibitor Inhibitor Inhibitor->Protein_Inhib Tracer_Displaced Tracer Light_Out_Inhib Depolarized Emission Light Tracer_Displaced->Light_Out_Inhib Fast Tumbling Light_In_Inhib Polarized Excitation Light Light_In_Inhib->Tracer_Displaced

Figure 2: Principle of Fluorescence Polarization Assay. This diagram illustrates how the binding of a small fluorescent tracer to a larger protein slows its rotation, increasing light polarization. An inhibitor displaces the tracer, restoring its rapid tumbling and lowering the polarization signal.

3.2. Step-by-Step Protocol

This protocol is designed for a 384-well plate format.

Reagents and Materials:

  • Target Protein (e.g., a purified kinase, protease, or receptor)

  • Fluorescent Tracer (a small molecule ligand of the target protein conjugated to a fluorophore like fluorescein)

  • Assay Buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT, pH 7.4; buffer composition must be optimized for target stability and function)

  • 384-well, low-volume, black, non-binding surface microplates

  • Microplate reader capable of measuring fluorescence polarization[4]

  • Test compound: this compound and library compounds dissolved in 100% DMSO.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X working solution of the Target Protein in Assay Buffer.

    • Prepare a 2X working solution of the Fluorescent Tracer in Assay Buffer.

    • Expert Insight: The concentrations of protein and tracer must be optimized. Typically, the tracer concentration is kept at its Kd (dissociation constant) and the protein concentration is titrated to achieve a significant polarization window (at least 100 mP difference between bound and free tracer).[5]

  • Compound Plating:

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the test compound solution in DMSO into the wells of the 384-well plate.

    • For controls, add DMSO only to the designated wells (negative control, high signal) and a known inhibitor or buffer (positive control, low signal).

  • Assay Assembly:

    • Add 10 µL of the 2X Target Protein solution to all wells except those designated for the "tracer only" control. To these, add 10 µL of Assay Buffer.

    • Incubate for 15-30 minutes at room temperature to allow the test compounds to interact with the target protein.

    • Add 10 µL of the 2X Fluorescent Tracer solution to all wells. The final volume is 20 µL.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium. The plate should be protected from light.

    • Measure fluorescence polarization on a compatible plate reader. The reader excites the sample with polarized light and measures the emitted light intensity parallel (I||) and perpendicular (I⊥) to the excitation plane.[3]

3.3. Data Analysis and Validation

  • Calculate Millipolarization (mP) values:

    • mP = 1000 * (I|| - G * I⊥) / (I|| + G * I⊥)

    • The G-factor (Grating factor) is an instrument-specific value that corrects for bias in the detection of the two light planes.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (High_Control_mP - Sample_mP) / (High_Control_mP - Low_Control_mP)

  • Assay Validation (Z'-Factor):

    • The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[6] It reflects the dynamic range of the signal and the data variation.[6][7]

    • Z' = 1 - (3 * (SDhigh + SDlow)) / |Meanhigh - Meanlow|

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[8][9]

Parameter Description Acceptance Criteria
Dynamic Range Difference between the mean of the high (DMSO) and low (inhibitor) controls.> 100 mP
Signal Variation (CV) Coefficient of variation for high and low controls.< 10%
Z'-Factor Statistical measure of assay quality.> 0.5[8][9]

Protocol 2: AlphaScreen® for Proximity-Based Assays

4.1. Principle and Application

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions with high sensitivity.[10] The assay relies on two types of beads: a Donor bead and an Acceptor bead.[11] When the Donor bead is excited with a laser at 680 nm, it converts ambient oxygen to singlet oxygen. If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen reacts with thioxene derivatives in the Acceptor bead, leading to a chemiluminescent signal at 520-620 nm.[11]

This technology is highly versatile and can be adapted to screen for inhibitors of protein-protein interactions, enzyme activity, and post-translational modifications.[10][12]

AlphaScreen_Principle cluster_0 Interaction -> Signal cluster_1 Inhibition -> No Signal Donor Donor Bead Acceptor Acceptor Bead Donor->Acceptor ¹O₂ ProteinA Protein A Donor->ProteinA ProteinB Protein B Acceptor->ProteinB Light_Out Signal (520-620nm) Acceptor->Light_Out Chemiluminescence ProteinA->ProteinB Light_In Laser (680nm) Light_In->Donor Donor_Inhib Donor Bead ProteinA_Inhib Protein A Donor_Inhib->ProteinA_Inhib Acceptor_Inhib Acceptor Bead ProteinB_Inhib Protein B Acceptor_Inhib->ProteinB_Inhib Inhibitor Inhibitor ProteinA_Inhib->Inhibitor Light_In_Inhib Laser (680nm) Light_In_Inhib->Donor_Inhib No_Signal No Signal

Figure 3: Principle of AlphaScreen® Technology. This diagram shows that when two interacting proteins bring Donor and Acceptor beads into proximity, a light signal is generated. An inhibitor that disrupts the protein-protein interaction prevents this proximity, resulting in a loss of signal.

4.2. Step-by-Step Protocol (Protein-Protein Interaction Example)

Reagents and Materials:

  • Biotinylated Protein A

  • GST-tagged Protein B

  • Streptavidin-coated Donor Beads

  • Anti-GST-conjugated Acceptor Beads

  • AlphaScreen Assay Buffer (e.g., 100 mM Tris, pH 8.0, 0.01% Tween-20)

  • 384-well, white, opaque microplates (e.g., ProxiPlate)

  • Microplate reader with AlphaScreen detection capabilities

  • Test compound: this compound and library compounds in 100% DMSO.

Protocol:

  • Reagent Preparation:

    • Prepare a 4X solution of Biotinylated Protein A and a 4X solution of GST-tagged Protein B in Assay Buffer.

    • Prepare a 2X solution of the Donor and Acceptor beads mixed together in Assay Buffer.

    • Expert Insight: All steps involving beads must be performed under subdued light conditions to prevent photobleaching.

  • Compound Plating:

    • Dispense 50 nL of compound solutions or DMSO into the wells of a 384-well plate.

  • Assay Assembly:

    • Add 5 µL of the 4X Biotinylated Protein A solution to all wells.

    • Add 5 µL of the 4X GST-tagged Protein B solution to all wells. For the negative control, add 5 µL of Assay Buffer instead.

    • Incubate for 30 minutes at room temperature to allow for protein-protein interaction and compound binding.

    • Add 10 µL of the 2X bead mixture to all wells. The final volume is 20 µL.

  • Incubation and Measurement:

    • Seal the plate and incubate in the dark at room temperature for 60-90 minutes.

    • Measure the signal on an AlphaScreen-capable plate reader.

4.3. Data Analysis and Validation

  • Data Normalization:

    • The raw luminescent counts are used for analysis.

    • % Inhibition = 100 * (High_Control_Signal - Sample_Signal) / (High_Control_Signal - Low_Control_Signal)

  • Assay Validation (Z'-Factor):

    • Calculate the Z'-factor as described in section 3.3, using the high (DMSO) and low (no GST-Protein B) controls.

    • A Z'-factor > 0.5 is desired for HTS.

Parameter Description Acceptance Criteria
S/B Ratio Signal-to-background ratio (Meanhigh / Meanlow).> 10
Signal Variation (CV) Coefficient of variation for high and low controls.< 15%
Z'-Factor Statistical measure of assay quality.> 0.5

Protocol 3: Cell-Based Reporter Gene Assay

5.1. Principle and Application

Cell-based assays are crucial for understanding a compound's activity in a physiological context, providing insights into cell permeability, toxicity, and effects on signaling pathways.[13] Reporter gene assays utilize a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter that is responsive to a specific signaling pathway.[14][15] When the pathway is activated, the reporter gene is transcribed, and the resulting protein can be detected by measuring its enzymatic activity.

This protocol describes a luciferase-based reporter assay to screen for modulators of a hypothetical transcription factor (e.g., NF-κB, AP-1) that may be affected by this compound.

Reporter_Assay_Principle cluster_0 Cellular Signaling Cascade cluster_1 Reporter Gene Activation cluster_2 Signal Readout Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor Signaling Signaling Proteins Receptor->Signaling TF Transcription Factor (TF) Signaling->TF TF_nucleus TF enters Nucleus Promoter Responsive Promoter TF_nucleus->Promoter Luciferase_Gene Luciferase Gene Promoter->Luciferase_Gene drives transcription mRNA mRNA Luciferase_Gene->mRNA Luciferase_Protein Luciferase Protein mRNA->Luciferase_Protein Light Light (Signal) Luciferin Luciferin (Substrate) Luciferin->Light Luciferase Inhibitor Compound Inhibits Pathway Inhibitor->Signaling

Figure 4: Principle of a Luciferase Reporter Gene Assay. This workflow shows how an external stimulus activates a signaling pathway, leading to the expression of a luciferase reporter gene. A test compound can inhibit this pathway at various points, resulting in a decreased light signal.

5.2. Step-by-Step Protocol

Reagents and Materials:

  • Reporter Cell Line (e.g., HEK293 cells stably transfected with an NF-κB-luciferase reporter construct)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Pathway Stimulus (e.g., TNF-α for NF-κB activation)

  • Luciferase Assay Reagent (containing luciferin substrate and lysis buffer)

  • 384-well, white, clear-bottom, tissue culture-treated microplates

  • Luminometer plate reader

  • Test compound: this compound and library compounds in 100% DMSO.

Protocol:

  • Cell Plating:

    • Seed the reporter cells into 384-well plates at an optimized density (e.g., 5,000 cells/well) in 20 µL of culture medium.

    • Incubate for 18-24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Add 50 nL of compound solutions or DMSO to the wells.

    • Incubate for 1 hour at 37°C to allow the compound to enter the cells and engage its target.

  • Pathway Stimulation:

    • Add 5 µL of the stimulus (e.g., TNF-α at its EC80 concentration) to all wells except the unstimulated (negative) controls. Add 5 µL of medium to the negative control wells.

    • Incubate for 6-8 hours at 37°C.

  • Lysis and Signal Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to all wells. This reagent lyses the cells and initiates the luminescent reaction.

    • Incubate for 10 minutes at room temperature to ensure complete lysis and signal stabilization.

    • Measure luminescence using a plate reader.

5.3. Data Analysis and Validation

  • Data Normalization:

    • The raw luminescent units (RLU) are used for analysis.

    • % Inhibition = 100 * (Stimulated_Control_RLU - Sample_RLU) / (Stimulated_Control_RLU - Unstimulated_Control_RLU)

  • Assay Validation (Z'-Factor):

    • Calculate the Z'-factor as described in section 3.3, using the stimulated (high signal) and unstimulated (low signal) controls.

    • A Z'-factor > 0.5 is required for a robust cell-based screen.

Parameter Description Acceptance Criteria
S/B Ratio Signal-to-background ratio (Meanstimulated / Meanunstimulated).> 5
Signal Variation (CV) Coefficient of variation for stimulated and unstimulated controls.< 20%
Z'-Factor Statistical measure of assay quality.> 0.5

Conclusion and Forward Look

The protocols detailed in this guide provide a robust framework for conducting a high-throughput screening campaign to elucidate the biological activity of this compound. By employing a combination of biochemical (FP), proximity-based (AlphaScreen), and cell-based (Reporter Gene) assays, researchers can efficiently screen large compound libraries and identify potential modulators of a wide range of biological targets and pathways. The emphasis on rigorous assay validation, particularly the calculation of the Z'-factor, is critical for ensuring the reliability and reproducibility of the screening data. Positive "hits" identified through these primary screens will require confirmation and further characterization through dose-response studies and orthogonal secondary assays to validate their mechanism of action. This systematic approach maximizes the probability of discovering the therapeutic potential of novel chemical entities.

References

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  • PubChem. (n.d.). 4-(Methylamino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

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Sources

Application Note: A Robust, Stability-Indicating RP-HPLC Method for the Quantification of 4-[(Isobutyrylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-[(Isobutyrylamino)methyl]benzoic acid. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, providing a thorough framework from initial method development and forced degradation studies to a full validation compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The developed method is suitable for the quantification of the analyte in bulk drug substance and can serve as a foundation for its analysis in finished pharmaceutical products.

Introduction and Scientific Rationale

This compound is an organic molecule featuring a benzoic acid core, a structure common in pharmaceutical compounds and intermediates.[3] The presence of a carboxylic acid and an amide group imparts specific physicochemical properties that must be considered for analytical method development. A validated, stability-indicating analytical method is a regulatory necessity and a critical tool in drug development.[4] It ensures the identity, purity, and potency of a drug substance and can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[4][5]

This application note addresses the critical need for a well-characterized analytical method by providing a systematic approach. The choice of RP-HPLC is predicated on its versatility, precision, and wide applicability for molecules of this type.[6] The benzoic acid moiety contains a strong chromophore, making UV detection a suitable and sensitive choice.[3]

Part 1: Strategic Method Development

The primary objective is to develop a method that provides optimal separation, peak shape, and sensitivity for this compound. Our strategy is built on a logical, stepwise optimization of chromatographic parameters.

Analyte Physicochemical Characteristics

While specific experimental data for this compound is not widely published, its structure allows for reliable predictions to guide method development:

  • UV Absorbance: The benzoic acid core is expected to exhibit maximum absorbance (λ-max) in the UV range of 230-270 nm, a characteristic of similar compounds like 4-aminobenzoic acid.[7][8]

  • Polarity and pKa: The molecule possesses a polar carboxylic acid group (pKa ~4-5) and a moderately non-polar N-isobutyryl group. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography. The retention will be highly dependent on the mobile phase pH; at a pH below its pKa, the analyte will be in its neutral, more retained form.

  • Solubility: The compound is predicted to be soluble in polar organic solvents like methanol and acetonitrile and aqueous bases.[9]

Chromatographic System Selection and Optimization

Causality Behind Choices:

  • Column: A C18 stationary phase is the workhorse of reversed-phase chromatography and was selected for its versatility and proven performance with aromatic acids. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance of efficiency and backpressure.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is chosen to ensure elution of the main peak with good symmetry while also separating potential impurities of different polarities.[6]

    • Aqueous Phase (Mobile Phase A): A phosphate or acetate buffer is used to control the pH. To ensure the analyte is in its protonated, non-ionized form for consistent retention, the pH must be set at least 1.5-2 units below the analyte's pKa. A starting pH of 2.5-3.0 is a logical choice.

    • Organic Phase (Mobile Phase B): Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency for many compounds.

  • Detection: Based on the expected UV absorbance, a Diode Array Detector (DAD) or UV detector will be used. An initial screening from 200-400 nm will confirm the optimal wavelength for detection, likely around 235 nm.[10]

G cluster_prep Phase 1: Initial Assessment cluster_dev Phase 2: Parameter Optimization cluster_final Phase 3: Finalization Analyte Analyte Characterization (UV, pKa, Solubility) Select Select Technique & Column (RP-HPLC, C18) Analyte->Select MobilePhase Mobile Phase Scouting (pH, Organic Modifier) Select->MobilePhase Gradient Gradient Optimization (Slope, Time) MobilePhase->Gradient Detection Wavelength Selection (DAD Scan) Gradient->Detection Flow Flow Rate & Temp. (1.0 mL/min, 30°C) Detection->Flow Optimized Optimized Method Flow->Optimized SystemSuitability System Suitability Testing (Tailing, Plates, %RSD) Optimized->SystemSuitability

Caption: A workflow for systematic RP-HPLC method development.

Part 2: Stability-Indicating Power - Forced Degradation Protocol

Forced degradation (or stress testing) is essential to demonstrate that the analytical method can separate the intact API from its potential degradation products, thus proving its stability-indicating capability.[11] The goal is to achieve 5-20% degradation of the active ingredient to ensure that relevant degradants are produced without destroying the molecule completely.[12]

General Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

Stress Condition Protocols
  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 0.1 N NaOH.[12]

    • Dilute with mobile phase to a final concentration of ~100 µg/mL for analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 8 hours.

    • Withdraw a sample, cool, and neutralize with an equivalent amount of 0.1 N HCl.[12]

    • Dilute with mobile phase to ~100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 24 hours.

    • Withdraw a sample and dilute with mobile phase to ~100 µg/mL.

  • Thermal Degradation:

    • Store the solid drug substance in a hot air oven at 105°C for 48 hours.

    • Also, store the stock solution at 60°C for 48 hours.

    • Prepare/dilute the samples to ~100 µg/mL in mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance and the stock solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Prepare/dilute the samples to ~100 µg/mL in mobile phase for analysis.

Control Sample: A sample of the stock solution, diluted to the final concentration without being exposed to stress conditions, should be analyzed concurrently.

Part 3: Final Optimized Analytical Method Protocol

The following protocol represents the final, optimized method derived from the development and forced degradation studies.

Equipment and Reagents
  • HPLC system with gradient pump, autosampler, and DAD/UV detector.

  • Chromatographic data system (CDS).

  • Analytical balance, pH meter.

  • Acetonitrile (HPLC Grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade).

  • Orthophosphoric Acid (AR Grade).

  • Water (HPLC Grade).

  • This compound reference standard.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-18.1 min (90-10% B), 18.1-25 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 235 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

Part 4: Method Validation Protocol

The developed method must be validated to demonstrate its suitability for its intended purpose, following ICH Q2(R2) guidelines.[13]

G cluster_core Core Performance cluster_limits Sensitivity & Range cluster_reliability Reliability center_node Validated Method Specificity Specificity (Peak Purity) center_node->Specificity Accuracy Accuracy (% Recovery) center_node->Accuracy Precision Precision (%RSD) center_node->Precision Linearity Linearity (r²) center_node->Linearity LOD LOD (S/N = 3:1) center_node->LOD LOQ LOQ (S/N = 10:1) center_node->LOQ Robustness Robustness center_node->Robustness Range Range Linearity->Range

Caption: Key parameters for analytical method validation per ICH guidelines.

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), standard, and forced degradation samples. Evaluate peak purity using DAD.No interference at the analyte's retention time. Peak purity index > 0.999.
Linearity Analyze 5-7 concentration levels from LOQ to 150% of the working concentration (e.g., 1-150 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by acceptable linearity, accuracy, and precision data.80% to 120% of the test concentration.
Accuracy Perform recovery studies by spiking a placebo with the analyte at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of the 100% standard. Intermediate Precision: Repeat on a different day with a different analyst/instrument.%RSD ≤ 2.0% for both.
LOD & LOQ Determine based on signal-to-noise ratio (S/N) of serially diluted solutions.LOD S/N ≈ 3:1; LOQ S/N ≈ 10:1.
Robustness Deliberately vary method parameters (±0.2 mL/min flow, ±2°C temp, ±0.2 pH units).System suitability parameters remain within limits. %RSD of results ≤ 2.0%.
Step-by-Step Validation Experiments

5.2.1 Specificity:

  • Inject a mobile phase blank to check for baseline noise.

  • Inject the working standard solution.

  • Inject each of the prepared forced degradation samples.

  • Action: Confirm that the principal peak in the stressed samples is chromatographically pure and that all degradant peaks are well-resolved from it (Resolution > 2.0).

5.2.2 Linearity:

  • From the standard stock solution, prepare a series of at least 5 concentrations covering 50% to 150% of the nominal working concentration (e.g., 50, 80, 100, 120, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Action: Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

5.2.3 Accuracy (Recovery):

  • Prepare placebo samples. If a placebo is not available, use the mobile phase.

  • Spike the placebo at three concentration levels (e.g., 80, 100, and 120 µg/mL) in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Formula: % Recovery = (Amount Found / Amount Added) * 100.[14]

5.2.4 Precision:

  • Repeatability: Prepare a single standard solution at 100% concentration (100 µg/mL). Inject this solution six times. Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) of the peak areas.

  • Intermediate Precision: A second analyst should repeat the repeatability test on a different day using a different HPLC system if possible. Compare the results from both experiments.

5.2.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Prepare a series of dilute solutions from the stock standard.

  • Inject them and determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • The LOQ should be further confirmed by demonstrating acceptable precision and accuracy at this concentration.

5.2.6 Robustness:

  • Prepare a single batch of standard solution (100 µg/mL).

  • Analyze this solution while making small, deliberate changes to the method parameters, one at a time:

    • Flow Rate: 0.9 mL/min and 1.1 mL/min.

    • Column Temperature: 28°C and 32°C.

    • Mobile Phase A pH: 2.8 and 3.2.

  • Action: Evaluate the system suitability results (tailing factor, plate count) and the %RSD of the peak areas under these varied conditions.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The successful separation of the parent peak from all degradants generated during forced degradation studies confirms the method is stability-indicating. This validated procedure is fit for its intended purpose and can be confidently implemented in quality control and stability testing environments.

References

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  • ResearchGate. (2024). New Biological Properties of p-Aminobenzoic Acid. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. Retrieved from [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). International Council for Harmonisation. Retrieved from [Link]

  • Al-Qaim, F. F., et al. (2021). Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. Jordan Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • PharmaCompass. (n.d.). acetyl-p-aminobenzoic acid. Retrieved from [Link]

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  • LCGC International. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

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  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

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  • MDPI. (2019). A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design Assessment of Robustness. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-amino-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

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Application Notes and Protocols: Leveraging 4-[(Isobutyrylamino)methyl]benzoic Acid in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking Novel Bioconjugation Potential

In the dynamic landscape of drug development and molecular biology, the covalent linkage of small molecules to biomacromolecules—a process known as bioconjugation—is a cornerstone technology. It underpins the creation of antibody-drug conjugates (ADCs), the immobilization of proteins for diagnostic assays, and the development of targeted therapeutic agents. The pursuit of novel linker molecules with tailored properties is thus a continuous endeavor. This document introduces 4-[(Isobutyrylamino)methyl]benzoic acid , a molecule poised for utility in bioconjugation, and provides a comprehensive guide to its application. While not a conventional bioconjugation reagent, its inherent chemical functionalities present a valuable opportunity for researchers to create stable, amide-linked bioconjugates.

This guide is structured to provide not just a set of instructions, but a deeper understanding of the chemical principles at play, empowering researchers to adapt and innovate. We will explore the molecule's properties, the rationale behind protocol design, and the methods for ensuring the successful synthesis and characterization of the final conjugate.

Molecular Profile of this compound

This compound is a bifunctional molecule featuring a carboxylic acid group on a benzene ring, and an isobutyryl-protected amine on a methyl substituent. The key to its utility in bioconjugation lies in the strategic activation of its carboxylic acid moiety.

PropertyValueSource
Molecular Formula C12H15NO3Inferred from structure
Molecular Weight 221.25 g/mol Inferred from structure
Key Functional Groups Carboxylic Acid (-COOH)Structural Analysis
Amide (-CONH-)Structural Analysis
Reactive Handle for Bioconjugation Carboxylic AcidChemical Principles

The isobutyrylamino group provides steric bulk and a degree of hydrophobicity, which can influence the solubility and aggregation propensity of the resulting bioconjugate. The carboxylic acid is the primary reactive handle for conjugation to amine-containing biomolecules, such as proteins, peptides, or amino-modified oligonucleotides.

The Chemistry of Amide Bond Formation: A Stable Bridge

The formation of an amide bond between a carboxylic acid and a primary amine is a robust and widely employed strategy in bioconjugation due to the exceptional stability of the resulting linkage under physiological conditions.[1] However, the direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures, which are incompatible with biological molecules.[2] Therefore, the carboxylic acid must first be "activated" to a more reactive intermediate.

The EDC/NHS Activation Pathway

A cornerstone of aqueous bioconjugation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][3]

Mechanism of Action:

  • Activation of Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[1][3] This intermediate is unstable in aqueous solution and prone to hydrolysis, which would regenerate the original carboxylic acid.[3]

  • Stabilization with NHS: To mitigate hydrolysis and improve reaction efficiency, NHS is introduced. It rapidly reacts with the O-acylisourea intermediate to form a more stable NHS ester.[3][4] This semi-stable intermediate is less susceptible to hydrolysis and can be efficiently aminolyzed by a primary amine.

  • Amide Bond Formation: The NHS ester then reacts with a primary amine (e.g., the ε-amino group of a lysine residue on a protein) to form a stable amide bond, releasing NHS as a byproduct.[5]

This two-step approach provides a controlled and efficient means of conjugating carboxylic acid-containing molecules to biomolecules in an aqueous environment.[6]

Experimental Protocols

The following protocols are designed as a comprehensive workflow for the conjugation of this compound to a model protein, such as Bovine Serum Albumin (BSA), which is rich in surface-accessible lysine residues. These protocols can be adapted for other amine-containing biomolecules.

Diagram of the Bioconjugation Workflow

Bioconjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification cluster_characterization Characterization Reagent 4-[(Isobutyrylamino)methyl] benzoic acid EDC_NHS EDC + NHS in Activation Buffer (MES, pH 6.0) Reagent->EDC_NHS 15-30 min Room Temp Activated_Ester NHS-activated Reagent EDC_NHS->Activated_Ester Conjugation_Reaction Conjugation Reaction Activated_Ester->Conjugation_Reaction 2 hours - Overnight Room Temp or 4°C Biomolecule Amine-containing Biomolecule (e.g., Protein) in Coupling Buffer (PBS, pH 7.2-8.0) Biomolecule->Conjugation_Reaction Crude_Conjugate Crude Conjugate (Mixture) Conjugation_Reaction->Crude_Conjugate Purification Dialysis or Size-Exclusion Chromatography Crude_Conjugate->Purification Pure_Conjugate Purified Bioconjugate Purification->Pure_Conjugate Analysis SDS-PAGE Mass Spectrometry UV-Vis Spectroscopy Pure_Conjugate->Analysis

Caption: Workflow for the bioconjugation of this compound.

Protocol 1: Activation of this compound with EDC/NHS

Rationale: This two-step protocol is designed to activate the carboxylic acid of the small molecule before introducing it to the biomolecule. This minimizes the risk of protein-protein crosslinking mediated by EDC.[6] The activation is performed in a slightly acidic buffer (MES, pH 6.0) to optimize EDC activity.[7]

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of this compound: Dissolve the compound in a minimal amount of DMF or DMSO to a final concentration of 100 mM.

  • Prepare EDC and Sulfo-NHS solutions: Immediately before use, weigh out EDC and Sulfo-NHS. Prepare concentrated stock solutions (e.g., 200 mM) in Activation Buffer. EDC is moisture-sensitive and should be equilibrated to room temperature before opening.[7]

  • Activation Reaction:

    • In a microcentrifuge tube, add the desired volume of the this compound stock solution to the Activation Buffer.

    • Add the Sulfo-NHS solution to the reaction mixture to a final concentration of 5-10 mM.

    • Initiate the reaction by adding the EDC solution to a final concentration of 2-4 mM.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[5]

Protocol 2: Conjugation to an Amine-Containing Protein

Rationale: The reaction of the NHS-activated small molecule with the primary amines of the protein is most efficient at a slightly basic pH (7.2-8.0).[5] A buffer such as phosphate-buffered saline (PBS) is suitable as it does not contain primary amines that would compete in the reaction.

Materials:

  • NHS-activated this compound (from Protocol 1)

  • Protein solution (e.g., 1-5 mg/mL BSA)

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

Procedure:

  • Prepare the protein: Ensure the protein is in the Coupling Buffer. If necessary, perform a buffer exchange using a desalting column.

  • Conjugation: Add the freshly prepared NHS-activated this compound solution to the protein solution. The molar ratio of the activated small molecule to the protein can be varied to achieve the desired degree of labeling (a 10- to 50-fold molar excess is a good starting point).

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[5]

  • Quench the reaction: Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS-ester.[5] Incubate for 15-30 minutes at room temperature.

Protocol 3: Purification of the Bioconjugate

Rationale: It is crucial to remove unreacted small molecules, EDC/NHS byproducts, and any quenching reagents from the final conjugate. Dialysis and size-exclusion chromatography are effective methods for separating the larger bioconjugate from these smaller contaminants.[8][9]

Method 3A: Dialysis

  • Transfer the quenched reaction mixture into a dialysis cassette with an appropriate molecular weight cutoff (MWCO), typically 10 kDa for a protein like BSA.

  • Dialyze against 1-2 L of PBS at 4°C.

  • Perform at least three buffer changes over 24-48 hours to ensure complete removal of small molecules.[10]

Method 3B: Size-Exclusion Chromatography (Desalting Column)

  • Equilibrate a desalting column (e.g., Zeba™ Spin Desalting Column) with PBS according to the manufacturer's instructions.

  • Apply the quenched reaction mixture to the column.

  • Collect the eluate containing the purified bioconjugate. This method is faster than dialysis but may result in some dilution of the sample.

Characterization of the Bioconjugate

Confirmation of successful conjugation and determination of the degree of labeling are essential. A combination of techniques should be employed.

TechniquePurposeExpected Outcome
SDS-PAGE Assess increase in molecular weight and purityA shift to a higher apparent molecular weight of the protein band compared to the unconjugated control.[11]
UV-Vis Spectroscopy Quantify protein concentration and estimate degree of labelingThe aromatic ring of the conjugated molecule may introduce a change in the UV absorbance spectrum, which can be used to estimate the degree of labeling if a clear absorbance peak is present.
Mass Spectrometry (MALDI-TOF or ESI-MS) Determine the precise molecular weight of the conjugateA mass spectrum showing a distribution of peaks corresponding to the protein with varying numbers of conjugated small molecules.[11]
HPLC (Reverse Phase or Size Exclusion) Assess purity and detect aggregationA shift in the retention time of the conjugate compared to the unconjugated protein.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive EDC or NHS (hydrolyzed)- Use fresh, high-quality reagents. Equilibrate to room temperature before opening.[12]
- Incorrect buffer pH for activation or conjugation- Ensure activation is performed at pH 6.0 and conjugation at pH 7.2-8.0.
- Presence of competing nucleophiles in buffers- Use amine- and carboxyl-free buffers (e.g., MES, HEPES, PBS).
Protein Precipitation/Aggregation - High degree of labeling leading to hydrophobicity- Reduce the molar excess of the activated small molecule.
- Protein instability in the reaction conditions- Perform the conjugation at 4°C. Screen for optimal buffer conditions.
Inconsistent Results - Variability in reagent preparation- Prepare fresh EDC/NHS solutions for each experiment.
- Non-specific adsorption of the small molecule- Ensure adequate purification of the final conjugate.[13]

Conclusion

This compound presents a viable, albeit unconventional, option for researchers seeking to create novel bioconjugates. By leveraging the well-established EDC/NHS chemistry, its carboxylic acid functionality can be efficiently exploited to form stable amide bonds with a variety of biomolecules. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this molecule in bioconjugation workflows. As with any scientific endeavor, empirical optimization will be key to achieving the desired outcome for specific applications.

References

  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 701. [Link]

  • Meyer, T. A., et al. (2017, March 1). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? ResearchGate. Retrieved from [Link]

  • García-López, N., et al. (2021). Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. International Journal of Molecular Sciences, 22(21), 11843. [Link]

  • Locke, J. A., et al. (2020). Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. Bioconjugate Chemistry, 31(7), 1796–1805. [Link]

  • Trmcic, M., et al. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications, 59(46), 7041–7063. [Link]

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  • Trmcic, M., et al. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications, 59(46), 7041–7063. [Link]

  • Gee, N. (2022, September 4). EDC/NHS conjugation: Is it possible to activate amine first? ResearchGate. Retrieved from [Link]

  • Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • Wright, S. W., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society, 145(21), 11623–11630. [Link]

  • Sun, B., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149–159. [Link]

  • SCIEX. (2023, August 23). Biopharma 101: Protein Characterization by SCIEX [Video]. YouTube. Retrieved from [Link]

  • Wang, T., et al. (2022). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology, 10, 1033331. [Link]

  • Charville, H., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia, 3(1), 268-293. [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). Instruction Manual, Bio-Plex Amine Coupling Kit. Retrieved from [Link]

  • Ventura, G., & Bianco, M. (Eds.). (2025). Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. MDPI. Retrieved from [Link]

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"4-[(Isobutyrylamino)methyl]benzoic acid" application in material science research

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 4-[(Isobutyrylamino)methyl]benzoic Acid in Advanced Materials Research

Introduction: A Versatile Building Block for Material Science

This compound is a bifunctional organic molecule characterized by a rigid benzoic acid core, a flexible methylene spacer, a hydrogen-bonding amide linkage, and a hydrophobic isobutyryl group. While its direct applications in material science are not yet extensively documented, its unique combination of functional groups presents a compelling case for its use as a versatile building block in the rational design of advanced materials. The carboxylic acid moiety offers a reactive site for coordination with metal centers to form metal-organic frameworks (MOFs) or for esterification and amidation reactions in polymer synthesis. The amide group introduces the capability for strong hydrogen bonding, which can significantly influence the mechanical and thermal properties of resulting materials.[1][2][3][] This guide, intended for researchers and professionals in material science and drug development, explores the theoretical and practical applications of this compound, providing detailed protocols based on established methodologies for structurally analogous molecules.

Application I: A Functional Linker for Metal-Organic Frameworks (MOFs)

Scientific Rationale & Expertise

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands.[5] The properties of a MOF, including its pore size, surface area, and chemical functionality, are directly dictated by the choice of the metal node and the organic linker. Benzoic acid and its derivatives are widely used as linkers in MOF synthesis due to the strong coordination of the carboxylate group with metal ions.[5][6][7]

This compound is a particularly promising candidate for a MOF linker for several reasons:

  • Coordination: The deprotonated carboxylate group can coordinate to metal centers, forming the primary structure of the framework.

  • Pore Functionalization: The amide group within the linker can project into the pores of the MOF. Amide functionalities are known to enhance the selective adsorption of gases like CO2 through dipole-quadrupole interactions and hydrogen bonding.[8][9][10][11] This makes MOFs constructed from this linker potentially suitable for applications in gas storage and separation.

  • Tunable Hydrophobicity: The terminal isobutyryl group can modify the environment within the pores, potentially increasing the framework's affinity for specific organic guest molecules.

The solvothermal method is a common and effective technique for synthesizing MOFs, as it allows for the crystallization of the framework from a solution of the metal salt and the organic linker at elevated temperatures and pressures.[12][13][14]

MOF_Assembly cluster_0 Components cluster_1 Solvothermal Synthesis cluster_2 Resulting MOF Structure Metal_Ion Metal Ion (e.g., Zn²⁺) Process Heat in Solvent (e.g., DMF) Metal_Ion->Process Linker This compound Carboxylate (-COO⁻) Amide (-CONH-) Linker->Process MOF_Node Metal Cluster Process->MOF_Node MOF_Linker_1 Linker MOF_Node->MOF_Linker_1 MOF_Linker_2 Linker MOF_Node->MOF_Linker_2 MOF_Linker_3 Linker MOF_Node->MOF_Linker_3 MOF_Linker_4 Linker MOF_Node->MOF_Linker_4 Pore Functionalized Pore (Amide Groups)

Diagram illustrating the assembly of a functionalized MOF.
Protocol: Solvothermal Synthesis of a Zn-based MOF

This protocol describes a general procedure for the synthesis of a zinc-based MOF using this compound as the organic linker. The parameters may require optimization.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL scintillation vials or Teflon-lined autoclave

  • Oven

Procedure:

  • Reagent Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Zinc nitrate hexahydrate in 10 mL of DMF.

  • Solubilization: Sonicate the mixture for 10-15 minutes until a clear, homogeneous solution is obtained.

  • Reaction: Tightly cap the vial and place it in a programmable oven. Heat the mixture to 100-120°C for 24-48 hours.

  • Cooling and Crystal Formation: Allow the oven to cool slowly to room temperature. Crystalline product should form at the bottom of the vial.

  • Isolation: Decant the mother liquor and wash the crystalline product with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

  • Solvent Exchange: Submerge the crystals in ethanol for 3 days, replacing the ethanol every 24 hours. This step is crucial to remove residual DMF from the pores of the MOF.

  • Activation: Carefully decant the ethanol and dry the crystals under vacuum at a slightly elevated temperature (e.g., 60-80°C) for 12 hours to fully activate the MOF.

Data Presentation: MOF Characterization

Technique Purpose Expected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized MOF.A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and confirm the removal of solvent molecules.A weight loss step corresponding to the removal of coordinated or guest solvent molecules, followed by a plateau indicating the thermal stability range of the framework before decomposition at higher temperatures.
Fourier-Transform Infrared (FTIR) Spectroscopy To verify the presence of the linker within the MOF structure and the coordination of the carboxylate group.Disappearance of the broad O-H stretch of the carboxylic acid and the appearance of asymmetric and symmetric COO⁻ stretches, confirming coordination to the metal center. The N-H and C=O stretches of the amide group should also be present.
Brunauer-Emmett-Teller (BET) Analysis To determine the surface area and porosity of the activated MOF.A Type I or Type IV isotherm, from which the specific surface area and pore volume can be calculated, confirming the porous nature of the material.

Application II: A Monomer for Advanced Functional Polymers

Scientific Rationale & Expertise

The incorporation of specific functional groups into polymer chains is a key strategy for developing materials with tailored properties. This compound can be envisioned as a valuable monomer or co-monomer in the synthesis of polyesters and polyamides through condensation polymerization.

  • Polymer Backbone Integration: The carboxylic acid can react with diols or diamines to be integrated into the main chain of a polyester or polyamide, respectively.

  • Pendant Functional Group: The isobutyrylamino-methyl group would act as a pendant group along the polymer chain.

  • Influence of the Amide Group: The amide functionality in the side chain can induce intermolecular and intramolecular hydrogen bonding. This can lead to polymers with higher glass transition temperatures, improved mechanical strength, and distinct solubility characteristics.[1][2][3][]

  • Hydrophobicity Control: The isobutyryl group provides a degree of hydrophobicity that can be used to tune the polymer's interaction with different solvents or other materials.

Melt polycondensation is a suitable method for synthesizing polyesters from monomers containing both carboxylic acid and hydroxyl groups, or from a dicarboxylic acid and a diol.[15] The following protocol outlines a hypothetical melt polycondensation to create a polyester, showcasing the utility of our target molecule.

Polymerization Monomer_A This compound -COOH Process Melt Polycondensation (Heat, Vacuum, Catalyst) Monomer_A->Process Monomer_B Diol (e.g., Ethylene Glycol) HO-R-OH Monomer_B->Process Polymer Resulting Polyester Chain ...-[-OC-Ar-CH₂-NH-CO-iPr]-COO-R-O-]-n... Process->Polymer Byproduct Water (H₂O) Process->Byproduct

Workflow for the synthesis of a functional polyester.
Protocol: Melt Polycondensation for Polyester Synthesis

This protocol describes the synthesis of a polyester using this compound and a generic diol (e.g., 1,6-hexanediol).

Materials:

  • This compound

  • 1,6-Hexanediol (or other suitable diol)

  • Antimony(III) oxide or another suitable polycondensation catalyst

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

  • Heating mantle and temperature controller

  • Vacuum pump

Procedure:

  • Reactor Charging: Charge the three-neck flask with equimolar amounts of this compound and 1,6-hexanediol. Add a catalytic amount of Antimony(III) oxide (approx. 0.05% by weight of the monomers).

  • Inert Atmosphere: Assemble the apparatus and purge with dry nitrogen for 20-30 minutes. Maintain a slow nitrogen flow during the initial phase of the reaction.

  • Esterification: Begin stirring and heat the mixture to 180-200°C. The reaction will produce water as a byproduct, which will be collected through the distillation arm. Continue this stage for 2-3 hours until the majority of the theoretical amount of water has been removed.

  • Polycondensation: Gradually increase the temperature to 220-240°C. Simultaneously, slowly apply a vacuum to the system, reducing the pressure to below 1 mmHg. This helps to remove the remaining water and diol, driving the reaction toward a higher molecular weight polymer. The viscosity of the melt will increase significantly.

  • Reaction Completion: Continue the reaction under high temperature and vacuum for another 4-6 hours.

  • Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform or THF) and precipitated in a non-solvent like cold methanol to purify it.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 50°C for 24 hours.

Data Presentation: Polymer Characterization

Technique Purpose Information Obtained
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution of the polymer.Number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) To analyze the thermal transitions of the polymer.Glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
¹H NMR Spectroscopy To confirm the chemical structure of the polymer.Characteristic peaks corresponding to the protons in the repeating unit of the polymer, confirming successful polymerization.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polymer.Presence of the ester carbonyl stretch, and the N-H and amide carbonyl stretches from the pendant group. Disappearance of the carboxylic acid O-H stretch.

Conclusion

This compound represents a promising, yet underexplored, building block for material science. Its inherent functionality offers a logical and scientifically sound basis for its application in creating advanced materials. The protocols and insights provided in this guide are intended to serve as a foundational framework for researchers to begin exploring the potential of this molecule in the synthesis of novel MOFs with tailored adsorption properties and functional polymers with enhanced thermal and mechanical characteristics. Further investigation into this compound is warranted and encouraged.

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  • Udea, M., & Ito, H. (1988). Protection and polymerization of functional monomers. 11. Synthesis of well-defined poly(4-vinylbenzoic acid) by means of anionic living polymerization of 2-(4-vinylphenyl)-4,4-dimethyl-2-oxazoline. Macromolecules, 21(3), 871–873. [Link]

  • Bourgeat-Lami, E., & Taveau, Z. (2019). Benzoic Acid as an Efficient Organocatalyst for the Statistical Ring-Opening Copolymerization of ε-Caprolactone and L-Lactide: A Computational Investigation. Macromolecules, 52(23), 9246–9256. [Link]

  • Khan, I., Ali, S., & Ahmad, M. (2019). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. Materials, 12(15), 2479. [Link]

  • Lu, Y. K. (2022). Construction And Property Studies Of Metal-Organic Frameworks Based On Polycarboxylic Acid Ligands Containing Amide/Amino Groups. Globe Thesis. [Link]

  • De Rosa, C., Auriemma, F., & Di Girolamo, R. (2022). Segregation of Benzoic Acid in Polymer Crystalline Cavities. Polymers, 15(1), 147. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(Isobutyrylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[(isobutyrylamino)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we will delve into the mechanistic underpinnings of the synthesis, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure your experimental success.

I. Synthesis Overview: The Schotten-Baumann Reaction

The most common and direct route for synthesizing this compound is through the acylation of 4-(aminomethyl)benzoic acid with isobutyryl chloride. This reaction typically proceeds via the Schotten-Baumann reaction, a robust method for forming amides from amines and acid chlorides.[1][2] The reaction is usually conducted in a biphasic system, consisting of an aqueous base and an organic solvent, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[2][3]

Reaction Mechanism

The core of the Schotten-Baumann reaction is a nucleophilic acyl substitution. The amine group of 4-(aminomethyl)benzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to yield the final amide product. The presence of a base is crucial to neutralize the HCl generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][4]

II. Troubleshooting Guide: Common Issues and Solutions

Even with a well-established protocol, challenges can arise. This section addresses common problems encountered during the synthesis of this compound and provides actionable solutions.

Problem 1: Low Product Yield

A lower-than-expected yield is the most frequent issue. Several factors can contribute to this, from reagent quality to reaction conditions.

Possible Causes & Solutions
Cause Explanation Troubleshooting Steps
Hydrolysis of Isobutyryl Chloride Isobutyryl chloride is highly reactive and moisture-sensitive.[5] Exposure to water, even atmospheric moisture, will hydrolyze it to isobutyric acid, which will not participate in the acylation reaction.1. Use freshly opened or distilled isobutyryl chloride. 2. Ensure all glassware is thoroughly dried (oven-dried or flame-dried under an inert atmosphere). 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. If starting material is still present, extend the reaction time. 3. Ensure vigorous stirring to facilitate interaction between the aqueous and organic phases. 4. A slight increase in temperature (e.g., to room temperature or 30-40 °C) can sometimes improve the reaction rate, but be cautious of increasing side reactions.
Incorrect pH The pH of the aqueous phase is critical. If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, hydrolysis of the isobutyryl chloride can be accelerated. A pH range of 10-12 is generally optimal.[1]1. Use a pH meter or pH paper to monitor the pH of the aqueous phase throughout the reaction. 2. Add the base (e.g., NaOH solution) dropwise to maintain the desired pH.
Side Reaction: Diacylation While less common for primary amines under these conditions, it's a theoretical possibility, especially with a large excess of the acylating agent.1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of isobutyryl chloride.
Product Loss During Workup The product has both an acidic (carboxylic acid) and a basic (amide) functional group, making its solubility pH-dependent. Significant product can be lost if the pH during extraction and precipitation is not carefully controlled.1. After the reaction, acidify the aqueous layer to a pH of ~3-4 to protonate the carboxylic acid and precipitate the product.[6] 2. Cool the solution in an ice bath to maximize precipitation. 3. Wash the filtered product with cold water to remove inorganic salts.
Problem 2: Product Purity Issues

Contaminants in the final product can affect downstream applications. Identifying and eliminating these impurities is crucial.

Common Impurities & Purification Strategies
Impurity Source Identification Purification Method
4-(Aminomethyl)benzoic Acid (Starting Material) Incomplete reaction.TLC, ¹H NMR (presence of signals corresponding to the starting material).Recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water).
Isobutyric Acid Hydrolysis of isobutyryl chloride.¹H NMR (presence of a characteristic septet and doublet for the isopropyl group), unpleasant odor.Wash the crude product with a dilute sodium bicarbonate solution during workup to remove acidic impurities. The desired product is also acidic, so careful pH control is necessary. Alternatively, recrystallization can be effective.
Inorganic Salts From the base used in the reaction and the acid used for precipitation.Low melting point, high water solubility, visible as a separate solid phase.Thoroughly wash the filtered product with cold deionized water.

III. Experimental Protocols

Optimized Synthesis Protocol for this compound

This protocol is designed to maximize yield and purity.

Materials:

  • 4-(Aminomethyl)benzoic acid

  • Isobutyryl chloride (freshly distilled)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Diethyl ether

  • Deionized water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in a 1 M aqueous solution of NaOH (2.2 eq). Cool the solution to 0-5 °C in an ice bath.

  • Acylation: In a separate flask, dissolve isobutyryl chloride (1.1 eq) in an equal volume of DCM. Add this solution dropwise to the stirred aqueous solution of the amine over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the starting amine is no longer visible.

  • Workup:

    • Separate the organic and aqueous layers.

    • Wash the organic layer with 1 M HCl and then with brine.

    • Combine all aqueous layers.

    • Cool the combined aqueous layers in an ice bath and acidify to pH 3-4 with concentrated HCl. A white precipitate should form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold deionized water.

    • Dry the product under vacuum.

    • If necessary, recrystallize the crude product from an appropriate solvent mixture (e.g., ethanol/water).

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification dissolve_amine Dissolve 4-(aminomethyl)benzoic acid in 1M NaOH (aq) addition Slowly add acyl chloride solution to amine solution at 0-5 °C dissolve_amine->addition prep_acyl_chloride Prepare Isobutyryl Chloride solution in DCM prep_acyl_chloride->addition stir Stir at room temperature (2-4 hours) addition->stir monitor Monitor by TLC stir->monitor separate Separate Layers monitor->separate Reaction Complete acidify Acidify aqueous layer to pH 3-4 with HCl separate->acidify precipitate Precipitate Product acidify->precipitate filter_wash Filter and wash with cold water precipitate->filter_wash dry Dry under vacuum filter_wash->dry recrystallize Recrystallize (optional) dry->recrystallize

Caption: Synthetic workflow for this compound.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a different base instead of sodium hydroxide? A1: Yes, other bases like potassium hydroxide or potassium carbonate can be used. Triethylamine can also be employed, particularly in a non-aqueous solvent system, to act as both a base and a solvent. However, for the classic Schotten-Baumann conditions, an inorganic base in an aqueous solution is standard.[1]

Q2: What is the best solvent for this reaction? A2: A biphasic system is generally preferred. Dichloromethane (DCM) and diethyl ether are common organic solvents for this reaction as they are immiscible with water and readily dissolve the isobutyryl chloride.[2]

Q3: My product is oily and won't solidify. What should I do? A3: An oily product can indicate the presence of impurities, particularly unreacted starting materials or byproducts. Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, attempt to purify the oil by column chromatography or re-dissolve it in a minimal amount of a suitable solvent and attempt to precipitate it again by adding an anti-solvent.

Q4: How can I confirm the identity and purity of my final product? A4: Standard analytical techniques should be used.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (amide and carboxylic acid).

Troubleshooting Decision Tree

G start Low Yield or Impure Product check_reagents Check Reagent Quality (esp. Isobutyryl Chloride) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, pH, Stirring) start->check_conditions check_workup Analyze Workup Procedure (pH control, Extraction) start->check_workup reagent_issue Use fresh/distilled reagents. Run under inert atmosphere. check_reagents->reagent_issue Moisture sensitivity is suspected conditions_issue Optimize parameters. Monitor with TLC. check_conditions->conditions_issue Incomplete reaction is likely workup_issue Carefully control pH during precipitation. Ensure thorough washing. check_workup->workup_issue Product loss during isolation is possible

Caption: Decision tree for troubleshooting synthesis issues.

V. References

  • Grokipedia. Schotten–Baumann reaction. Available from:

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available from:

  • Schotten-Baumann Reaction. Available from:

  • Wikipedia. Schotten–Baumann reaction. Available from:

  • SATHEE. Chemistry Schotten Baumann Reaction. Available from:

  • Benchchem. Isobutyryl Chloride | 98% | Acylating Reagent. Available from:

  • PrepChem.com. Synthesis of 4-methyl-benzoic acid methyl ester. Available from:

  • ChemicalBook. 4-(Methylamino)benzoic acid synthesis. Available from:

Sources

Technical Support Center: Troubleshooting Experimental Artifacts for 4-[(Isobutyrylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-[(Isobutyrylamino)methyl]benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are synthesizing, purifying, or analyzing this molecule. Our goal is to provide practical, field-tested insights to help you distinguish true experimental results from common artifacts, ensuring the integrity of your data and the purity of your compound. This guide moves beyond simple procedural lists to explain the causality behind observed phenomena and troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues encountered during the synthesis and characterization of this compound.

Section 1: Synthesis and Purification Artifacts

Q1: My post-reaction NMR shows unexpected aromatic and aliphatic signals. How can I confirm if they are unreacted starting materials?

A1: Direct Comparison and Spiking Experiments.

  • Plausible Cause: The most common impurities are often the starting materials themselves—4-(aminomethyl)benzoic acid and an isobutyryl source (e.g., isobutyryl chloride, isobutyric acid). Amide coupling reactions, even with efficient reagents, rarely proceed to 100% completion without careful optimization[1][2].

  • Troubleshooting Steps:

    • Obtain Reference Spectra: Run individual ¹H NMR spectra for your starting materials, 4-(aminomethyl)benzoic acid and the isobutyryl source, in the same deuterated solvent as your reaction mixture.

    • Direct Comparison: Carefully compare the chemical shifts and multiplicities of the unknown peaks in your crude spectrum with these reference spectra.

      • 4-(aminomethyl)benzoic acid: Expect signals for the aminomethyl protons (-CH₂NH₂) and the para-substituted aromatic protons. Note that in its zwitterionic state, it may be poorly soluble[3].

      • Isobutyric acid/anhydride: Expect a septet for the CH proton and a doublet for the two methyl groups.

    • Spiking Experiment (Confirmation): If a set of peaks appears to match a starting material, add a small amount (a few milligrams) of that authentic starting material directly to your NMR tube. If your hypothesis is correct, the intensity of the suspected impurity peaks will increase, while no new peaks will appear. This is a definitive method for confirming the identity of a known impurity.

Q2: I used a carbodiimide coupling reagent like EDC. What are the typical byproducts, and how do I remove them?

A2: Urea Byproducts and Acidic Washes.

  • Plausible Cause: Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are among the most common choices for amide bond formation[1]. They function by activating the carboxylic acid, but in the process, they are converted into a urea byproduct. For EDC, this is 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), which is water-soluble. For DCC, it is dicyclohexylurea (DCU), which is notoriously insoluble in many organic solvents.

  • Troubleshooting Steps:

    • Identification: EDU is often visible in the ¹H NMR with broad signals corresponding to its ethyl and dimethylaminopropyl groups. DCU is typically observed as a white precipitate that is difficult to remove.

    • Removal of EDU (from EDC): During the aqueous workup, perform several washes with a dilute acid solution (e.g., 1M HCl or 5% citric acid). The basic dimethylamino group on EDU will be protonated, rendering the byproduct highly soluble in the aqueous layer and easily removed from your organic phase[4].

    • Removal of DCU (from DCC):

      • Filtration: The simplest method is to filter the crude reaction mixture (often diluted with a solvent in which DCU is insoluble, like dichloromethane or diethyl ether) to remove the precipitated DCU.

      • Solvent Selection: If DCU remains, careful selection of a recrystallization solvent system where your product is soluble but DCU is not can be effective.

Section 2: Analytical Characterization Artifacts

Q3: My ¹H NMR spectrum has very broad peaks for the amide N-H and carboxylic acid O-H protons. Is this an impurity?

A3: Likely Not an Impurity; This is Characteristic of Exchangeable Protons.

  • Plausible Cause: Protons on heteroatoms (O-H, N-H) can undergo chemical exchange with each other, with trace amounts of water in the deuterated solvent, or with acidic/basic impurities. This exchange process occurs on the NMR timescale and leads to significant peak broadening. The rate of exchange is sensitive to temperature, concentration, and solvent. Furthermore, the carboxylic acid proton of your target molecule is inherently acidic and highly prone to exchange.

  • Troubleshooting Steps:

    • D₂O Exchange: To definitively identify exchangeable protons, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The broad peaks corresponding to the O-H and N-H protons will disappear or significantly diminish as the protons are replaced by non-NMR-active deuterium.

    • Lowering Temperature: In some cases, reducing the temperature of the NMR experiment can slow down the exchange rate, resulting in sharper peaks.

    • Ensure Sample is Dry: Co-evaporate your purified sample with an anhydrous solvent (like toluene) before analysis to remove residual water, which can exacerbate exchange broadening.

Q4: My mass spectrum shows a major peak at [M+23]⁺ and another at [2M+1]⁺. Is my sample contaminated?

A4: These are Common Adducts and Dimers, Not Necessarily Impurities.

  • Plausible Cause: In electrospray ionization mass spectrometry (ESI-MS), the observed mass is often not the protonated molecule [M+H]⁺. Instead, the molecule can form adducts with cations present in the system. Sodium ([M+Na]⁺ or m/z = M+23) and potassium ([M+K]⁺ or m/z = M+39) are ubiquitous in glassware and solvents and are the most common adducts observed. At higher concentrations, a dimer of your molecule may also be observed ([2M+H]⁺).

  • Troubleshooting Workflow:

    • Calculate Expected Masses: Before interpreting the spectrum, calculate the expected m/z values for common adducts of your target molecule (Molecular Weight ≈ 221.25 g/mol ).

    • Confirm Adduct Pattern: Look for the characteristic mass differences. If you see a peak at 244.24, it is highly likely the sodium adduct of your desired product. The presence of these adducts is a feature of the analysis technique, not an indicator of sample impurity[5].

    • Reduce Dimerization: If the dimer peak is excessively large, try diluting your sample before re-injecting. Dimer formation is a concentration-dependent phenomenon.

Table 1: Common Mass Spectrometry Adducts for this compound (C₁₂H₁₅NO₃, Exact Mass: 221.1052)

Ion SpeciesFormulaCalculated m/zInterpretation
[M+H]⁺[C₁₂H₁₆NO₃]⁺222.1125Protonated Molecule
[M+Na]⁺[C₁₂H₁₅NO₃Na]⁺244.0944Sodium Adduct
[M+K]⁺[C₁₂H₁₅NO₃K]⁺260.0684Potassium Adduct
[M+NH₄]⁺[C₁₂H₁₉N₂O₃]⁺239.1390Ammonium Adduct
[2M+H]⁺[C₂₄H₃₁N₂O₆]⁺443.2177Protonated Dimer

Q5: My HPLC chromatogram shows a tailing peak for my compound. How can I improve the peak shape?

A5: Adjust Mobile Phase pH and Check for Column Interactions.

  • Plausible Cause: Peak tailing for acidic compounds like yours is often caused by unwanted secondary interactions between the negatively charged carboxylate and residual, positively charged silanol groups on the surface of the C18 silica column. This is especially problematic if the mobile phase pH is close to or above the pKa of your benzoic acid group (typically ~4-5), causing it to be ionized.

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: The most effective solution is to lower the pH of your aqueous mobile phase to 2.5-3.0 by adding a small amount of an acid like trifluoroacetic acid (TFA, 0.1%) or formic acid (0.1%)[6]. At this pH, the carboxylic acid will be fully protonated (neutral), suppressing its ionization and minimizing interactions with the stationary phase. This results in a much sharper, more symmetrical peak.

    • Use an End-Capped Column: Ensure you are using a high-quality, end-capped HPLC column. End-capping "blocks" many of the residual silanol groups, reducing the sites available for secondary interactions.

    • Consider a Different Stationary Phase: If tailing persists, columns with different stationary phases or base materials (e.g., a polar-embedded phase or a polymer-based column) can offer alternative selectivity and improved peak shape for challenging compounds.

Workflows and Protocols

Systematic Artifact Identification Workflow

This workflow provides a logical decision-making process for identifying the source of unexpected experimental data.

Artifact_Workflow start Unexpected Data in Characterization nmr NMR Spectrum start->nmr ms Mass Spectrum start->ms hplc HPLC Chromatogram start->hplc nmr_q1 Extra Signals? nmr->nmr_q1 ms_q1 m/z > Expected MW? ms->ms_q1 hplc_q1 Poor Peak Shape? hplc->hplc_q1 nmr_a1 Compare to Starting Materials Perform Spiking Experiment nmr_q1->nmr_a1 Yes nmr_q2 Broad Peaks? nmr_q1->nmr_q2 No nmr_sol Check Solvent Impurity Table nmr_a1->nmr_sol nmr_a2 Perform D₂O Exchange Check for H₂O, Solvent Residuals nmr_q2->nmr_a2 Yes ms_a1 Check for Common Adducts (Na⁺, K⁺) or Dimers ms_q1->ms_a1 Yes ms_q2 Unexpected Fragments? ms_q1->ms_q2 No ms_a2 Consider In-Source Fragmentation Lower Fragmentation Energy ms_q2->ms_a2 Yes hplc_a1 Lower Mobile Phase pH (e.g., 0.1% TFA) Use End-Capped Column hplc_q1->hplc_a1 Yes hplc_q2 Extra Peaks? hplc_q1->hplc_q2 No hplc_a2 Inject Blank (Check for Carryover) Analyze Starting Materials by HPLC hplc_q2->hplc_a2 Yes

Caption: Decision tree for troubleshooting analytical artifacts.

Protocol: Sample Preparation for NMR to Minimize Artifacts
  • Final Purification: After column chromatography or recrystallization, ensure the product is free of non-volatile impurities (e.g., urea byproducts, high-boiling solvents like DMF).

  • Solvent Removal: Place the purified product in a round-bottom flask and dry thoroughly under high vacuum. For stubborn solvents, add a small amount of a co-solvent with a lower boiling point (e.g., dichloromethane) and re-evaporate.

  • Water Removal: To remove residual water, add anhydrous toluene to the flask, dissolve or suspend the compound, and evaporate the solvent under vacuum. The toluene forms an azeotrope with water, aiding its removal.

  • Final Drying: Dry the sample under high vacuum for several hours (or overnight for best results) to remove all volatile residues.

  • Transfer and Dissolution: Weigh the dried, solid sample and transfer it to a clean, dry NMR tube. Add the appropriate amount of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) from a sealed ampoule or a bottle stored over molecular sieves to minimize water content.

  • Analysis: Acquire the spectrum promptly. If the sample is stored, ensure the NMR tube is tightly capped and sealed with paraffin film to prevent atmospheric moisture contamination.

Reference Data

The following tables provide reference data to aid in the identification of your compound and potential contaminants.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for DMSO-d₆, 400 MHz. Actual shifts may vary.)

ProtonsMultiplicityApprox. Chemical Shift (ppm)Notes
Carboxylic Acid (-COOH)br s>12.0Very broad, exchangeable with D₂O.
Amide (-NH-)t~8.5Broad, coupling to CH₂ may be visible. Exchangeable.
Aromatic (Ha)d~7.9Protons ortho to the carboxylic acid group.
Aromatic (Hb)d~7.4Protons meta to the carboxylic acid group.
Methylene (-CH₂-)d~4.4Coupled to the amide N-H.
Isobutyryl (-CH-)septet~2.5Coupled to the two methyl groups.
Isobutyryl (-CH₃)d~1.1Doublet due to coupling with the CH proton. Integrates to 6H.

Table 3: Common Laboratory Solvent Impurities in ¹H NMR (DMSO-d₆) [7]

SolventChemical Shift (ppm)Multiplicity
Water (H₂O/HDO)~3.33br s
Acetone2.09s
Dichloromethane5.76s
Diethyl Ether3.39 (q), 1.11 (t)q, t
Ethyl Acetate4.04 (q), 1.99 (s), 1.16 (t)q, s, t
Hexane1.25, 0.86m, t
Toluene7.28-7.17 (m), 2.31 (s)m, s

References

  • De Figueriedo, R. M., & Suppo, J.-S. (2019). A Green Chemistry Perspective on Catalytic Amide Bond Formation. UCL Discovery. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]

  • Al-Zoubi, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(21), 5558–5561. [Link]

  • National Institute of Standards and Technology (NIST). Mass spectrum (electron ionization) for Benzoic acid, 4-amino-, methyl ester. NIST Chemistry WebBook. [Link]

  • Dunn, P. J., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(7), 1894–1914. [Link]

  • Study.com. (n.d.). Analyzing Organic Compounds: Methods & Tools. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. (n.d.). p-Toluic acid. National Center for Biotechnology Information. [Link]

  • P&S Chemicals. (n.d.). Product information, 4-(Isobutyrylamino)methyl benzoic acid. [Link]

  • ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. [Link]

  • ResearchGate. (2018). I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem? [Link]

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"4-[(Isobutyrylamino)methyl]benzoic acid" assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-[(Isobutyrylamino)methyl]benzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with assay variability and reproducibility for this compound. As a key intermediate and potential impurity in pharmaceutical synthesis, robust and reliable analytical methods are paramount.

This resource synthesizes fundamental analytical principles with practical, field-proven troubleshooting strategies to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the analytical behavior of this compound.

Q1: What are the key chemical properties of this compound that influence its analysis?

A1: The molecule's structure contains two critical functional groups: a benzoic acid and an isobutyrylamide .

  • Benzoic Acid Group: This group is acidic, with an estimated pKa value similar to other benzoic acids (around 4.2-4.5). This means its charge state is highly dependent on pH. Below its pKa, it is neutral (protonated); above its pKa, it is negatively charged (deprotonated). This property is the single most important factor in developing reproducible chromatographic methods.

  • Amide Group: The amide linkage is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.

  • Solubility: It is expected to have low solubility in neutral water but will be more soluble in slightly basic aqueous solutions (as the carboxylate salt) and in polar organic solvents like methanol, acetonitrile, and acetone.

Q2: What is the most common cause of retention time drift in HPLC analysis for this compound?

A2: The most frequent cause is inadequate control of the mobile phase pH, especially when operating near the compound's pKa.[1] Even minor fluctuations in pH (e.g., from atmospheric CO2 absorption or inconsistent buffer preparation) can significantly alter the ratio of the compound's neutral and ionized forms, leading to dramatic shifts in retention time on a reversed-phase column.

Q3: Which HPLC column chemistry is recommended for this analyte?

A3: A modern, high-purity silica C18 or C8 column is a suitable starting point. These columns minimize interactions between the acidic analyte and residual silanol groups on the silica surface, which can cause peak tailing.[2] For methods requiring extra retention or different selectivity, a phenyl-hexyl column could also be considered due to potential π-π interactions with the benzene ring.

Q4: Is this compound UV active?

A4: Yes. The benzene ring acts as a chromophore, allowing for reliable detection by UV spectrophotometry. The typical detection wavelength is around 230-240 nm, though a full UV scan of a standard is recommended to determine the absorbance maximum (λmax) for optimal sensitivity.

Troubleshooting Guides

This section provides in-depth, cause-and-effect troubleshooting for specific experimental problems.

Guide 1: Chromatographic Issues - Poor Peak Shape & Retention Time Instability

Poor peak shape (tailing, fronting) and shifting retention times are the most common indicators of a suboptimal or unstable HPLC method.

Symptom A: Peak Tailing
  • Primary Root Cause: Secondary ionic interactions between the negatively charged carboxylate group of the analyte and positively charged sites on the HPLC column packing, such as residual silanols or metal contaminants.[2]

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: The most effective solution is to lower the mobile phase pH to at least 1.5-2.0 units below the compound's pKa. For a pKa of ~4.3, a mobile phase pH of 2.5-2.8 will ensure the benzoic acid is fully protonated (neutral), minimizing ionic interactions and dramatically improving peak shape.[1]

    • Buffer Selection & Concentration: Use an appropriate buffer for the target pH. Phosphate buffers are excellent for the pH 2-3 range. Ensure the buffer concentration is sufficient (typically 20-50 mM) to resist pH shifts during the analysis.[2]

    • Column Choice: If tailing persists at low pH, consider using a column with advanced end-capping technology specifically designed to shield residual silanols.

Symptom B: Unstable Retention Times
  • Primary Root Cause: Operating the mobile phase at a pH too close to the analyte's pKa, where small changes in pH cause large changes in analyte ionization and, consequently, retention.[1][3]

  • Troubleshooting Protocol:

    • Verify Mobile Phase Preparation: Ensure the buffer preparation is consistent. Always measure pH after mixing aqueous and organic components, as the addition of organic solvent can alter the pH value.

    • Operate at a Stable pH Plateau: As with peak tailing, adjust the mobile phase pH to be at least 1.5 units away from the pKa (either below pH 2.8 or above pH 5.8). This places the analysis in a "pH plateau" where retention is insensitive to minor pH fluctuations.

    • Thermostat the Column: Temperature fluctuations can also cause retention shifts. Use a column oven set to a stable temperature (e.g., 30-40 °C) to ensure reproducibility.[3]

ParameterRecommended Starting ConditionRationale
Column High-Purity C18, 2.1 or 4.6 mm i.d., <3 µm particle sizeProvides good retention and efficiency; high purity minimizes silanol interactions.
Mobile Phase A: 20 mM Potassium Phosphate, pH 2.5; B: AcetonitrileLow pH protonates the analyte, ensuring good peak shape and stable retention.
Gradient 20% B to 80% B over 10 minutesA generic starting gradient to determine the approximate elution time.
Flow Rate 0.3 mL/min (for 2.1 mm) or 1.0 mL/min (for 4.6 mm)Standard flow rates for the given column diameters.
Temperature 35 °CImproves efficiency and ensures temperature stability.[3]
Detection UV at 235 nmGood sensitivity for the aromatic ring system.
Guide 2: Sample Preparation Issues - Low or Variable Recovery

Inconsistent results often originate from the sample preparation stage, especially when analyzing complex matrices like plasma or reaction mixtures.

  • Primary Root Cause: Incorrect pH during the extraction step, leading to incomplete partitioning of the analyte into the desired phase.

  • Troubleshooting Protocol: Solid-Phase Extraction (SPE) from Plasma Solid-phase extraction is a preferred method for cleaning up biological samples. For an acidic compound like this compound, a reversed-phase or mixed-mode polymer sorbent is effective.

    • Sample Pre-treatment (Acidification): Before loading the sample onto the SPE cartridge, it is critical to acidify it. Add an acid like formic acid or phosphoric acid to the plasma sample to adjust the pH to ~2.5.[4] This neutralizes the analyte, maximizing its retention on a non-polar sorbent.

    • SPE Workflow:

      • Condition: Prime the cartridge with Methanol, then equilibrate with acidified water (e.g., 0.1% Formic Acid in water).

      • Load: Apply the pre-treated (acidified) plasma sample slowly.[4]

      • Wash: Wash the cartridge with a weak organic solvent (e.g., 5% Methanol in acidified water) to remove polar interferences while the neutral analyte remains bound.

      • Elute: Elute the analyte with a strong organic solvent like Methanol or Acetonitrile. A small amount of base (e.g., 0.5% ammonium hydroxide) in the elution solvent can sometimes improve recovery by ionizing the analyte and reducing its interaction with the sorbent, but pure organic solvent is often sufficient.

    • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase to avoid peak distortion upon injection.[3]

Visualizations & Workflows

Diagrams help clarify complex processes and decision-making logic.

Troubleshooting Workflow for HPLC Variability

This flowchart guides the user through a logical process to identify the source of chromatographic issues.

HPLC_Troubleshooting Start Assay Variability Observed Check_Retention Retention Time Drifting? Start->Check_Retention RT_Yes YES Check_Retention->RT_Yes Yes RT_No NO Check_Retention->RT_No No Check_Peak_Shape Poor Peak Shape? PS_Yes YES Check_Peak_Shape->PS_Yes Yes PS_No NO Check_Peak_Shape->PS_No No, consult further Check_pH Is Mobile Phase pH 1.5 units away from pKa? RT_Yes->Check_pH RT_No->Check_Peak_Shape Adjust_pH Adjust Mobile Phase pH to 2.5-2.8 or >5.8. Use adequate buffer (20-50 mM). Check_pH->Adjust_pH No Check_Temp Is Column Thermostatted? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Check_Temp->Check_Peak_Shape Yes Set_Temp Set Column Oven to Stable Temperature (e.g., 35°C). Check_Temp->Set_Temp No Set_Temp->Check_Peak_Shape Tailing_or_Fronting Tailing or Fronting? PS_Yes->Tailing_or_Fronting Tailing Tailing Tailing_or_Fronting->Tailing Tailing Fronting Fronting Tailing_or_Fronting->Fronting Fronting Check_pH_Tailing Is Mobile Phase pH < 3? Tailing->Check_pH_Tailing Check_Overload Is sample concentration too high? Fronting->Check_Overload Adjust_pH_Tailing Lower Mobile Phase pH to ~2.5 to protonate the analyte. Check_pH_Tailing->Adjust_pH_Tailing No Check_pH_Tailing->Check_Overload Yes Adjust_pH_Tailing->Check_Overload Dilute_Sample Dilute sample or reduce injection volume. Check_Overload->Dilute_Sample Yes

Caption: Troubleshooting flowchart for HPLC issues.

Solid-Phase Extraction (SPE) Workflow Diagram

This diagram illustrates the key steps and, critically, the required pH conditions for successful extraction of the analyte from a biological matrix.

SPE_Workflow cluster_analyte_state Analyte State (4-IBAMB) Protonated Neutral (R-COOH) Deprotonated Charged (R-COO-) Start Plasma Sample (pH ~7.4) Start->Deprotonated Analyte is Charged Acidify Acidify Sample (add Formic Acid to pH ~2.5) Start->Acidify Acidify->Protonated Analyte becomes Neutral Condition 1. Condition Cartridge (Methanol -> Water) Load 2. Load Sample Condition->Load Wash 3. Wash (5% MeOH in 0.1% FA) Load->Wash Elute 4. Elute (100% Methanol) Wash->Elute Final Clean Extract Elute->Final

Caption: SPE workflow for acidic drug extraction.

References

  • Lab Manager. Analytical Method Transfer: Best Practices and Guidelines.[Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • Manufacturing Chemist. Getting it right: best practices for analytical method transfers.[Link]

  • Pharmaguideline. Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices.[Link]

  • Contract Pharma. Analytical Method Transfer Best Practices.[Link]

  • Medfiles. Best practices for analytical method transfers.[Link]

  • Agilent Technologies. Extraction of Acidic Drugs from Plasma with Polymeric SPE.[Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[Link]

  • International Council for Harmonisation (ICH). Quality Guidelines.[Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.[Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • Veeprho. Repaglinide Impurities and Related Compound.[Link]

  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide.[Link]

  • Agilent Technologies. Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin.[Link]

  • PubMed. Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column.[Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.[Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.[Link]

  • HALO Chromatography. LC Chromatography Troubleshooting Guide.[Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-[(Isobutyrylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[(Isobutyrylamino)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, while straightforward in principle, involves a nuanced interplay of reaction conditions that can significantly impact yield and purity. This document aims to equip you with the expertise to navigate these challenges effectively.

The primary synthetic route to this compound involves the acylation of 4-(aminomethyl)benzoic acid with isobutyryl chloride. This reaction, a classic example of a Schotten-Baumann reaction, is widely used for its efficiency in forming amide bonds.[1][2] However, success is contingent on careful control of several parameters to minimize side reactions and facilitate purification.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products r1 4-(Aminomethyl)benzoic acid p1 This compound r1->p1 Acylation r2 Isobutyryl Chloride r2->p1 p2 HCl Troubleshooting_Workflow start Low Yield or Impurities Observed q1 Check for Hydrolysis of Isobutyryl Chloride start->q1 s1 Implement Strict Anhydrous Conditions (Dry Glassware, Anhydrous Solvents) q1->s1 Yes q2 Verify Base Stoichiometry and Addition q1->q2 No s1->q2 s2 Use >2 eq. of Base Ensure Efficient Mixing q2->s2 Issue Found q3 Assess Starting Material Solubility q2->q3 No Issue s2->q3 s3 Adjust Solvent System Pre-treat with Base q3->s3 Poor Solubility q4 Confirm Reaction Completion q3->q4 Good Solubility s3->q4 s4 Monitor by TLC/HPLC Adjust Reaction Time/Temp q4->s4 Incomplete end Optimized Reaction q4->end Complete s4->end

Sources

Technical Support Center: Degradation Pathway Analysis of 4-[(Isobutyrylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the metabolic and degradation pathway analysis of 4-[(Isobutyrylamino)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are investigating the fate of this compound in biological or environmental systems. Given that this compound is a specialized molecule without an extensive body of public literature, this document provides guidance based on established principles of xenobiotic metabolism, focusing on its structural motifs: a benzoic acid core, a secondary amide linkage, and a benzylic methylene bridge.

Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to confidently design, execute, and interpret your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is an organic molecule characterized by a benzoic acid moiety linked to an isobutyrylamide group via a methylene (-CH2-) bridge. Its IUPAC name is 4-[(2-methylpropanoylamino)methyl]benzoic acid[1]. The structure contains several sites susceptible to metabolic attack: the carboxylic acid group, the amide bond, the benzylic methylene carbon, and the aromatic ring. Understanding these features is the first step in predicting its degradation.

Q2: What are the predicted primary metabolic degradation pathways for this compound?

Based on its structure, we can predict several major biotransformation pathways common to xenobiotics. These reactions are typically categorized as Phase I (functionalization) and Phase II (conjugation).

  • Phase I Reactions:

    • Amide Hydrolysis: The most direct degradation pathway involves the enzymatic cleavage of the isobutyrylamide bond by amidases or proteases. This would yield two primary metabolites: 4-(aminomethyl)benzoic acid and isobutyric acid.

    • Benzylic Hydroxylation: The methylene bridge is a prime target for oxidation by Cytochrome P450 (CYP) enzymes to form a carbinolamine intermediate. This intermediate can be unstable and may dissociate to form 4-carboxybenzaldehyde and isobutyramide.

    • Aromatic Hydroxylation: The benzoic acid ring can be hydroxylated, typically at positions ortho to the existing substituent, although this is often a minor pathway for benzoic acids themselves.

  • Phase II Reactions:

    • Acyl Glucuronidation: The carboxylic acid group is a primary site for conjugation with glucuronic acid, a common detoxification pathway that increases water solubility for excretion.

    • Amino Acid Conjugation: Benzoic acids are famously conjugated with amino acids, most commonly glycine, to form hippuric acid analogues[2][3]. This reaction first requires activation of the benzoic acid to its Coenzyme A (CoA) thioester[4].

The interplay of these pathways will determine the metabolic profile of the parent compound.

Q3: Which enzyme families are most likely involved in its degradation?

Several enzyme superfamilies are implicated:

  • Cytochrome P450s (CYPs): Primarily responsible for oxidative reactions like benzylic and aromatic hydroxylation. Key isoforms in drug metabolism include CYP3A4, CYP2D6, and CYP2C9.

  • Carboxylesterases & Amidases: These hydrolytic enzymes are critical for cleaving the amide bond.

  • UDP-Glucuronosyltransferases (UGTs): Catalyze the attachment of glucuronic acid to the carboxyl group.

  • Acyl-CoA Synthetases & Glycine N-Acyltransferase (GLYAT): Work in tandem to conjugate the benzoic acid moiety with glycine[2].

Troubleshooting Experimental Workflows

Issue 1: Poor Peak Shape and Low Sensitivity during LC-MS Analysis

You're observing significant peak tailing or poor ionization efficiency for this compound and its potential acidic metabolites.

  • Causality: The carboxylic acid moiety is the likely culprit. At neutral pH, it will be deprotonated (anionic), while the amide portion is neutral. In reversed-phase chromatography, anionic species can interact poorly with the stationary phase and exhibit tailing. In mass spectrometry, the charge state significantly impacts ionization efficiency in ESI.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Acidify your mobile phase with a modifier like 0.1% formic acid or acetic acid. This will protonate the carboxylic acid group, making the molecule more neutral and improving its retention and peak shape on a C18 column.

    • Ionization Mode Selection: Test both positive (ESI+) and negative (ESI-) ionization modes. While the carboxylate is anionic, the amide nitrogen can be protonated in ESI+. The optimal mode must be determined empirically. For quantitative analysis using tandem MS (MS/MS), Multiple Reaction Monitoring (MRM) provides the highest selectivity[5].

    • Column Selection: If tailing persists, consider a column with a different stationary phase, such as one with an embedded polar group, which can help mitigate secondary interactions.

Issue 2: Inconsistent Results in In Vitro Metabolism Assays (e.g., Liver Microsomes)

You're seeing high variability or lower-than-expected metabolite formation in your microsomal incubations.

  • Causality: Standard liver microsome preparations are rich in CYPs but may lack sufficient cofactors for other enzyme systems or may not contain the full complement of cytosolic enzymes required for pathways like amino acid conjugation.

  • Troubleshooting Steps:

    • Cofactor Fortification: Ensure your incubation buffer is properly fortified. For CYP-mediated metabolism, a robust NADPH-regenerating system is essential. For UGT-mediated conjugation, you must add UDPGA.

    • Choice of In Vitro System:

      • Microsomes: Best for evaluating Phase I (CYP, FMO) and some Phase II (UGT) metabolism.

      • S9 Fraction: Contains both microsomal and cytosolic enzymes, making it suitable for observing a broader range of Phase I and II reactions, including those catalyzed by cytosolic sulfotransferases (SULTs).

      • Hepatocytes: The "gold standard" for in vitro metabolism as they contain the full range of metabolic enzymes and cofactors in a cellular context. Use suspended or plated hepatocytes to get the most complete picture of metabolism, including amino acid conjugation.

    • Substrate Concentration: Perform concentration-dependent incubations. High concentrations of the substrate can inhibit certain enzymes. Start with a low concentration (e.g., 1-10 µM) to approximate physiological conditions.

Issue 3: Difficulty Identifying Unknown Metabolites

You see new peaks in your chromatogram but cannot determine their structure.

  • Causality: Metabolite identification is a puzzle that requires piecing together information from mass spectrometry, knowledge of metabolic pathways, and sometimes, chemical synthesis.

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry (HRMS): Use an Orbitrap or TOF mass spectrometer to obtain accurate mass measurements. This allows you to predict the elemental composition of the metabolite and narrow down potential biotransformations.

    • MS/MS Fragmentation Analysis: Fragment the metabolite ion and compare its fragmentation pattern to that of the parent compound. Look for characteristic losses or retention of specific structural fragments. For example, a loss of the isobutyryl group (-85 Da) would strongly suggest hydroxylation on the benzoic acid portion of the molecule.

    • Predict and Confirm: Based on the accurate mass and fragmentation, predict the likely metabolic reaction (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation). If possible, synthesize the predicted metabolite standard to confirm its identity by retention time and MS/MS spectrum matching.

Experimental Protocols & Data

Protocol 1: General In Vitro Metabolic Stability Assay using Human Liver Microsomes
  • Prepare Reagents:

    • HLM Stock: Human liver microsomes (pooled, 20 mg/mL).

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Test Compound Stock: 10 mM this compound in DMSO.

    • NADPH Regenerating System (NRS): Solution A (NADP+, G6P) and Solution B (G6PDH).

  • Incubation Procedure:

    • Pre-warm phosphate buffer, HLM, and NRS Solution A to 37°C.

    • In a microcentrifuge tube, add buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

    • Pre-incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding NRS Solution B.

    • At specified time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture.

  • Sample Quenching & Processing:

    • Transfer the aliquot to a new tube containing 3 volumes of ice-cold acetonitrile with an internal standard.

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a new plate or vial for LC-MS analysis.

Table 1: Predicted Metabolites and Their Mass Shifts
Metabolite NameMetabolic ReactionMass Shift (Da)Predicted Monoisotopic Mass (M)Notes
Parent Compound --235.1208C13H17NO3
Hydroxylated ParentHydroxylation (+O)+15.9949251.1157On aromatic ring or isobutyryl group
Amide Hydrolysis Product 1Hydrolysis-71.0786165.07904-(aminomethyl)benzoic acid
Glucuronide ConjugateGlucuronidation (+C6H8O6)+176.0321411.1529Conjugation at the carboxylic acid
Glycine ConjugateGlycine Conjugation (+C2H3NO)+57.0215292.1423Requires CoA activation first

Visualizations: Pathways and Workflows

Predicted Metabolic Pathway

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 4-[(Isobutyrylamino)methyl]- benzoic acid met1 Amide Hydrolysis Product: 4-(aminomethyl)benzoic acid + Isobutyric acid parent->met1 Amidases met2 Benzylic Hydroxylation Product: 4-carboxybenzaldehyde + Isobutyramide parent->met2 CYP450 met3 Aromatic Hydroxylation Product: Hydroxylated Parent parent->met3 CYP450 met4 Glucuronide Conjugate parent->met4 UGTs met5 Glycine Conjugate parent->met5 GLYAT (after CoA activation)

Caption: Predicted Phase I and Phase II metabolic pathways for the title compound.

LC-MS/MS Troubleshooting Workflow

G start Start: Poor Peak Shape or Low Sensitivity q1 Is Mobile Phase Acidified? (e.g., 0.1% Formic Acid) start->q1 action1 Action: Add 0.1% Formic Acid to Mobile Phase q1->action1 No q2 Is Ionization Mode Optimal? q1->q2 Yes action1->q2 action2 Action: Test both ESI+ and ESI- modes. Compare signal intensity. q2->action2 Unsure q3 Is Column Appropriate? q2->q3 Yes action2->q3 action3 Action: Try an embedded polar group (EPG) column or PFP column. q3->action3 No end Result: Improved Chromatography and Sensitivity q3->end Yes action3->end

Caption: Troubleshooting workflow for common LC-MS analytical issues.

References

  • Knights, K. M., et al. (2016). Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation: An Intervention Study. PLoS ONE, 11(12), e0167309. [Link]

  • Leszczynska, A., et al. (2020). Benzoic acid derivatives obtained by propenylbenzene biotransformation. ResearchGate. [Link]

  • Irwin, C., et al. (2016). Metabolite profile of benzoic acid biotransformation with hippuric acid as outcome. ResearchGate. [Link]

  • Zhou, Y-J., et al. (2020). Benzoic acid production via cascade biotransformation and coupled fermentation-biotransformation. Biotechnology and Bioengineering, 117(11), 3343-3354. [Link]

  • Ulgen, M., et al. (1995). Chemical and Metabolic Studies on N-Benzyl-tert-Butylamine and its Potential Metabolites. Drug Metabolism and Drug Interactions, 12(2), 131-43. [Link]

  • Ulgen, M., et al. (1995). Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites. Drug Metabolism and Drug Interactions, 12(2), 131-43. [Link]

  • P&S Chemicals. Product information, 4-(Isobutyrylamino)methyl benzoic acid. P&S Chemicals. [Link]

  • Ulgen, M., & Gorrod, J. W. (1998). In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline. Drug Metabolism and Drug Interactions, 14(3), 145-56. [Link]

  • Tatsumi, K., et al. (1983). III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Journal of Pharmacobio-Dynamics, 6(3), 155-64. [Link]

  • International Journal of Creative Research Thoughts. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. [Link]

  • Gorrod, J. W., & Ulgen, M. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica, 17(2), 165-77. [Link]

  • Analytical Methods. (2015). Royal Society of Chemistry. [Link]

  • Varvaresou, A., et al. (2024). Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. MDPI. [Link]

  • Schmidt, E., et al. (1996). Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. Biotechnology and Bioengineering, 51(5), 528-37. [Link]

  • ChemBK. Benzoic acid, 4-(methylamino)-, methyl ester. ChemBK. [Link]

  • PubChem. 4-(Benzoylamino)benzoic acid. National Institutes of Health. [Link]

  • Vanwijnsberghe, S., et al. (2021). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid. ResearchGate. [Link]

  • International Journal of ChemTech Research. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. sphinxsai.com. [Link]

  • U.S. Environmental Protection Agency. Benzoic acid, 4-[(4-chlorophenyl)methylamino]-, methyl ester - Substance Details. EPA. [Link]

  • Der Pharma Chemica. (2016). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. derpharmachemica.com. [Link]

  • U.S. Food & Drug Administration. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. FDA.gov. [Link]

  • Raksak, K., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials, 184(1-3), 528-34. [Link]

  • Okumura, N., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-29. [Link]

  • Klempien, A., et al. (2012). Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. Proceedings of the National Academy of Sciences, 109(42), 17183-8. [Link]

  • Billings, R. E. (1985). Inhibition of metabolic processes by coenzyme-A-sequestering aromatic acids. Prevention by para-chloro- and para-nitrobenzoic acids. Biochemical Pharmacology, 34(8), 1325-30. [Link]

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"4-[(Isobutyrylamino)methyl]benzoic acid" troubleshooting mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the mass spectrometry analysis of 4-[(Isobutyrylamino)methyl]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with obtaining high-quality mass spectra for this molecule. Here, we move beyond simple protocols to explain the underlying principles, enabling you to make informed decisions during your experiments.

Understanding the Molecule: Predicted Ionization and Properties

This compound (Molecular Formula: C₁₂H₁₅NO₃) possesses three key functional groups that dictate its behavior in a mass spectrometer: a carboxylic acid, a secondary amide, and an aromatic ring. This structure allows for straightforward ionization in both positive and negative modes, typically via electrospray ionization (ESI).

PropertyValueNotes
Molecular Formula C₁₂H₁₅NO₃-
Monoisotopic Mass 221.1052 uUse this for high-resolution mass spectrometry (HRMS).
Average Mass 221.251 g/mol -
Predicted [M+H]⁺ 222.1125 uProtonation likely occurs on the amide oxygen or the nitrogen.
Predicted [M-H]⁻ 220.0980 uDeprotonation will occur at the carboxylic acid site.
Common Adducts (Pos. Mode) [M+Na]⁺ (244.0944 u), [M+K]⁺ (260.0684 u)Sodium and potassium adducts are common and can sometimes be the base peak.[1][2]

The Core Challenge: Predicting the Fragmentation Pathway

Understanding the likely fragmentation of this compound is the first step in troubleshooting. The molecule's structure presents several bonds of varying stability, leading to a predictable, yet potentially complex, tandem mass spectrum (MS/MS). The primary cleavage sites are the amide and benzylic bonds.

Under collision-induced dissociation (CID), the protonated molecule ([M+H]⁺ at m/z 222.11) is expected to follow two major fragmentation pathways.

Pathway A: Amide Bond Cleavage

This pathway involves the cleavage of bonds within and around the isobutyryl-amino group.

  • Loss of Isobutyraldehyde (C₄H₈O, 72.06 u): A McLafferty-type rearrangement can lead to the loss of a neutral isobutyraldehyde molecule, resulting in a fragment at m/z 150.06 .

  • Formation of the Isobutyryl Cation (C₄H₇O⁺, 71.05 u): Direct cleavage of the N-C bond can produce the isobutyryl cation at m/z 71.05 .

  • Loss of the Isobutyryl Group (C₄H₇O, 71.05 u): Cleavage can also result in the loss of the isobutyryl radical, leaving a fragment at m/z 151.06 .

Pathway B: Benzylic Bond Cleavage

The bond between the benzyl carbon and the amide nitrogen is another labile site. Cleavage here is characteristic of benzylamines.[3][4]

  • Formation of the Tropylium Ion (C₇H₇⁺, 91.05 u): While less direct, rearrangement and cleavage can lead to the formation of the stable tropylium ion at m/z 91.05 , a common fragment for benzyl-containing compounds.[5]

  • Formation of the 4-Carboxybenzyl Cation (C₈H₇O₂⁺, 135.04 u): Cleavage of the benzylic C-N bond yields a resonance-stabilized benzylic cation at m/z 135.04 . This fragment can subsequently lose water to form an ion at m/z 117.03 or lose CO to form an ion at m/z 107.05.

The following diagram illustrates these primary fragmentation routes.

G cluster_main Predicted ESI+ Fragmentation Pathway cluster_A Pathway A: Amide Cleavage cluster_B Pathway B: Benzylic Cleavage Precursor [M+H]⁺ m/z 222.11 C₁₂H₁₆NO₃⁺ FragA1 Fragment m/z 150.06 C₈H₈NO₂⁺ Precursor->FragA1 - C₄H₈O (72.06 u) FragA2 Isobutyryl Cation m/z 71.05 C₄H₇O⁺ Precursor->FragA2 Direct Cleavage FragB1 4-Carboxybenzyl Cation m/z 135.04 C₈H₇O₂⁺ Precursor->FragB1 - C₄H₉NO (87.07 u) FragB2 Fragment m/z 117.03 C₈H₅O⁺ FragB1->FragB2 - H₂O (18.01 u)

Caption: Predicted fragmentation of protonated this compound.

Frequently Asked Questions (FAQs)

Q1: I don't see the molecular ion at m/z 222.11. Instead, the base peak is at m/z 244.10. What is happening?

A1: You are observing the sodium adduct of your molecule, [M+Na]⁺. This is extremely common in ESI-MS, especially if your solvents, buffers, or glassware have trace amounts of sodium salts.[1] While it can be minimized by using high-purity reagents and acid-washed glassware, the sodiated ion is a valid confirmation of your compound's molecular weight (221.11 u + 22.99 u = 244.10 u). Fragmentation of sodiated ions can sometimes yield different pathways than protonated ions.[2]

Q2: My signal intensity is very weak in both positive and negative ion modes. What is the first thing I should check?

A2: The first step is to verify your mobile phase composition. The ionization efficiency of this compound is pH-dependent.

  • For Positive Mode ([M+H]⁺): Ensure your mobile phase is acidic (e.g., contains 0.1% formic acid). An acidic environment promotes protonation.

  • For Negative Mode ([M-H]⁻): Use a slightly basic mobile phase (e.g., containing 0.1% ammonium hydroxide or 5 mM ammonium acetate) to facilitate deprotonation of the carboxylic acid. If the mobile phase is correct, the next step is to optimize the ESI source parameters, such as capillary voltage and gas flow.

Q3: I see a prominent peak at m/z 135.04 in my MS/MS spectrum. What fragment is this?

A3: This is the 4-carboxybenzyl cation (C₈H₇O₂⁺), which results from the cleavage of the C-N bond between the benzyl group and the amide nitrogen. This is an expected and structurally significant fragment, as described in "Pathway B" above. Its presence strongly supports the core structure of your molecule.

Q4: Can I distinguish this compound from its isomers using MS/MS?

A4: Yes, in many cases. Isomers such as 2- or 3-[(Isobutyrylamino)methyl]benzoic acid would likely show different relative abundances of fragment ions. For example, ortho-substituted benzoic acids can exhibit unique fragmentation patterns, such as the loss of water (M-18), which may be less favorable in the para-substituted isomer.[6] However, definitive isomer identification often requires chromatographic separation (LC-MS) and comparison with authentic reference standards.

In-Depth Troubleshooting Guides

Problem 1: Poor or No Signal for the Molecular Ion
  • Symptoms: Very low abundance or complete absence of [M+H]⁺ or [M-H]⁻. The baseline is noisy.

  • Causality: The analyte is not being efficiently ionized or is fragmenting in the source before it reaches the mass analyzer. ESI is a soft ionization technique, but excessive source temperatures or voltages can cause premature fragmentation.[7]

  • Step-by-Step Protocol:

    • Confirm Mobile Phase Compatibility: As stated in the FAQ, ensure the pH is appropriate for the desired ionization mode (acidic for positive, basic for negative). The presence of an ionizable group is critical for ESI.[8]

    • Optimize Source Conditions (Systematic Approach):

      • Capillary Voltage: Start with a typical value (e.g., 3.5 kV for positive mode) and adjust in +/- 0.5 kV increments.

      • Cone/Nozzle/Fragmentor Voltage: This is the most critical parameter for controlling in-source fragmentation. Start at a low value (e.g., 20 V) and gradually increase it. A higher voltage may increase signal up to a point, after which you will see the molecular ion decrease and fragments increase.

      • Nebulizing Gas Flow: Ensure the gas flow is sufficient to create a fine, stable spray. Too little flow results in large droplets and poor signal; too much can extinguish the spray.

      • Drying Gas Temperature & Flow: Increase the temperature and flow to ensure complete desolvation. Incomplete desolvation leads to adducts with solvent molecules and a suppressed analyte signal. Start around 250-300 °C.

    • Check for Contamination: Run a blank injection of your mobile phase. A high background signal can suppress the signal from your analyte.

    • Sample Concentration: Ensure your sample is within the optimal concentration range for your instrument (typically low ng/mL to low µg/mL). Overly concentrated samples can cause signal suppression.

Problem 2: Spectrum Dominated by Unexplained Peaks or Chemical Noise
  • Symptoms: The mass spectrum contains numerous peaks that do not correspond to the analyte, its fragments, or common adducts.

  • Causality: This often points to contamination from solvents, sample preparation, or the LC system (e.g., plasticizers, polymers).

  • Troubleshooting Workflow:

G decision decision action action start Unexplained Peaks Observed action1 Step 1: Run a Blank (Mobile Phase Only) start->action1 end end decision1 Are peaks present in the blank? action1->decision1 action2 Source of contamination is LC system or solvents. - Use fresh LC-MS grade solvents. - Flush the LC system. - Check for leaking pump seals. decision1->action2 Yes action3 Contamination is from sample. - Use high-purity reagents for prep. - Use glass or polypropylene vials. - Filter the sample. decision1->action3 No action2->end Problem Resolved decision2 Do peaks persist? action3->decision2 action4 Perform MS/MS on unknown peak. Use accurate mass to predict formula. Check for known contaminants (e.g., PEG, phthalates). decision2->action4 Yes end2 Problem Resolved decision2->end2 No

Sources

"4-[(Isobutyrylamino)methyl]benzoic acid" improving crystal growth for X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization Additives

A Senior Application Scientist's Guide to Evaluating Novel Small-Molecule Additives for X-ray Crystallography

Introduction from the Scientist's Desk:

Welcome to the technical support center. As researchers in structural biology, we frequently encounter the challenge of obtaining high-quality, diffraction-ready crystals. While commercial screens offer a broad starting point, success often lies in the fine-tuning and optimization of initial hits. A powerful technique in this optimization phase is the use of chemical additives.[1][2]

This guide is structured to address the evaluation of novel small-molecule additives, specifically focusing on compounds with characteristics similar to benzoic acid derivatives. While the compound "4-[(Isobutyrylamino)methyl]benzoic acid" is not documented as a conventional crystallization additive in scientific literature, its amphipathic structure—possessing both a hydrophobic isobutyryl group and a hydrophilic carboxylic acid—makes it an interesting candidate for improving crystal contacts. This guide will, therefore, use this class of molecules as a framework to provide you with the fundamental principles, protocols, and troubleshooting strategies for incorporating any new small-molecule additive into your crystallography workflow. We will explore the causality behind why such additives can work and provide you with the self-validating protocols necessary for rigorous scientific exploration.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of small organic molecule additives in protein crystallization?

Small organic molecules act as "molecular glue" or "chemical chaperones" during crystallization. Their primary functions are to:

  • Modify Protein-Solvent Interactions: Additives like polyols can stabilize proteins by altering the hydration layer around them.[1]

  • Mediate Crystal Contacts: They can bind to the protein surface, filling in gaps and facilitating the formation of a more ordered and stable crystal lattice by creating new hydrogen bonds or hydrophobic interactions.[1][3]

  • Reduce Disorder: By promoting specific, favorable contacts, they can help overcome kinetic barriers to nucleation and reduce the intrinsic disorder that leads to poorly diffracting crystals.[4][5]

  • Prevent Precipitation: In cases where strong, non-specific protein-protein interactions lead to amorphous precipitation, chaotropic additives can disrupt these unfavorable contacts, encouraging more ordered crystal growth.[1]

Q2: What chemical properties of a benzoic acid derivative might make it a useful crystallization additive?

Molecules like this compound possess a combination of features that can be advantageous:

  • Amphipathicity: They have distinct hydrophobic (the isobutyryl-methyl-benzene portion) and hydrophilic/charged (the carboxylic acid) regions. This allows them to mediate interactions between both polar and non-polar patches on a protein's surface.

  • Hydrogen Bonding Capability: The carboxylic acid and amide groups are excellent hydrogen bond donors and acceptors, which can help to bridge protein molecules within the crystal lattice.

  • Rigidity and Planarity: The benzene ring provides a rigid scaffold that can stabilize crystal packing through π–π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) on the protein surface.

Q3: I have synthesized a novel additive. How should I prepare it for screening?

The primary goal is to create a sterile, high-concentration stock solution that is fully solubilized and has a known pH.

  • Solubility Testing: First, determine the maximum solubility of your compound in a buffer that is compatible with your protein (e.g., 50 mM HEPES or Tris at a neutral pH). If solubility is low in aqueous buffers, test organic solvents like DMSO or ethanol. However, be mindful that organic solvents can also affect your protein's stability.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 M if possible) in the chosen solvent. If using an organic solvent, the final concentration in the crystallization drop should typically not exceed 5-10% (v/v) to avoid denaturing the protein.

  • pH Adjustment: For acidic or basic compounds, ensure the pH of the stock solution is adjusted to be compatible with your crystallization experiment. For a carboxylic acid derivative, this may involve creating a sodium salt by adding NaOH to improve aqueous solubility.

  • Sterilization: Sterile filter the final stock solution through a 0.2 µm filter to prevent microbial contamination of your crystallization experiments.[6]

Q4: At what starting concentration should I screen a new additive?

A common starting point for screening new additives is around 100 mM in the crystallization drop.[3] However, this is highly empirical. A good strategy is to test a range of concentrations. For a new, uncharacterized additive, a three-point screen (e.g., 10 mM, 50 mM, and 100 mM final concentration in the drop) against your best initial crystallization condition is a robust approach.

Troubleshooting Guide: From Microcrystals to High-Resolution Diffraction

Q1: My initial screens only yielded microcrystals or crystalline showers. How can a novel additive help, and what should I do?

This outcome suggests that nucleation is rampant, but crystal growth is stunted. An additive can help by slowing down nucleation and promoting growth on existing crystal faces.

  • Causality: Microcrystals often form when protein-protein interactions are strong but not specific enough to establish a well-ordered lattice. An additive can bind to the protein surface, creating more specific contact points that favor ordered growth over rapid nucleation.

  • Troubleshooting Steps:

    • Introduce the Additive: Set up new trays using your promising microcrystal condition. Add your novel additive at varying concentrations (see FAQ Q4).

    • Reduce Precipitant Concentration: Concurrently, slightly reduce the concentration of your primary precipitant (e.g., PEG, salt). This lowers the supersaturation level, disfavoring rapid nucleation and giving the additive a chance to mediate slower, more ordered growth.

    • Consider Seeding: If you still get microcrystals, perform a microseeding experiment. Crush the microcrystals to create a seed stock and add it to drops containing your protein, the crystallization reagent, and the novel additive. The additive may help the seeds grow into larger, single crystals.

Q2: I'm observing amorphous precipitate instead of crystals. Can an additive salvage this condition?

Amorphous precipitate occurs when non-specific, entropically favorable interactions dominate, causing the protein to crash out of solution.[1]

  • Causality: An additive can prevent this by either stabilizing the protein in its soluble state or by competing with the unfavorable protein-protein interactions, thereby guiding the system towards an ordered crystalline state.

  • Troubleshooting Steps:

    • Screen Chaotropes and Stabilizers: Additives with chaotropic properties (like urea or guanidine) can disrupt non-specific hydrophobic aggregation.[1] Conversely, stabilizing osmolytes (like glycerol or sucrose) can also prevent precipitation by altering solvent properties.[7] Your novel benzoic acid derivative may act as a "surface cap," blocking "sticky" hydrophobic patches.

    • Modify Drop Ratios: Set up drops with the additive included from the start. Experiment with different protein:reagent:additive ratios. For example, instead of a 1:1 protein:reagent ratio, try a 2:1:1 ratio of protein:reagent:additive solution.[3]

    • Adjust pH: Move the pH of the buffer further away from the protein's isoelectric point (pI) to increase net surface charge and protein solubility, then re-introduce the precipitant and additive.[8]

Q3: My crystals grow to a good size but diffract poorly (low resolution, high mosaicity). What's the next step?

Poor diffraction from well-formed crystals often indicates internal disorder, such as loose packing of molecules or a high solvent content.[4][5]

  • Causality: The internal order of a crystal lattice is determined by the strength and specificity of the intermolecular contacts. An additive can improve this order by forming new, stabilizing bridges between protein molecules. Post-crystallization treatments can also physically improve the lattice by reducing the solvent content or annealing defects.[9]

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for improving diffraction quality.

  • Troubleshooting Steps:

    • Additive Soaking: Transfer a grown crystal into a drop containing the original mother liquor supplemented with your novel additive. Allow it to soak for several hours to overnight before cryo-cooling and testing diffraction.

    • Controlled Dehydration: Dehydration is a powerful method for tightening crystal packing.[4] This can be achieved by soaking the crystal in a solution with a slightly higher concentration of the precipitant or by using specific dehydration hardware. Combining dehydration with additive soaking can be particularly effective.

    • Crystal Annealing: This process involves briefly warming a flash-cooled crystal before re-cooling it.[5] This can allow the crystal lattice to relax into a more ordered state, reducing mosaicity. This is an advanced technique that should be attempted after other methods have failed.

Experimental Protocols

Protocol 1: Preparation and Solubilization of a Novel Benzoic Acid-Based Additive

This protocol describes the preparation of a 100 mM stock solution of a novel additive like this compound for use in crystallization screening.

  • Weigh Compound: Accurately weigh out a sufficient amount of the synthesized additive to make, for example, 10 mL of a 100 mM stock solution.

  • Initial Solubilization: Add ~7 mL of high-purity water to the solid. The compound will likely be poorly soluble.

  • pH Adjustment for Solubility: While stirring, slowly add 1 M NaOH dropwise. The carboxylic acid will be deprotonated to the more soluble carboxylate salt. Monitor the pH with a calibrated pH meter, stopping when the solid is fully dissolved. Aim for a final pH between 7.0 and 8.0, which is compatible with most protein buffers.

  • Final Volume Adjustment: Once dissolved, transfer the solution to a 10 mL volumetric flask and add water to the mark to ensure an accurate final concentration of 100 mM.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.2 µm syringe filter into a sterile microcentrifuge tube.

  • Storage: Label and store the stock solution at 4°C. For long-term storage, consider making aliquots and freezing at -20°C.

Protocol 2: Additive Screening via Hanging-Drop Vapor-Diffusion

This protocol outlines how to screen the additive against a known crystallization "hit" condition.

  • Plate Preparation: Using a 24-well VDX plate, pipette 500 µL of your hit crystallization condition (the "reservoir solution") into a reservoir.

  • Prepare Drop Components: In a separate microcentrifuge tube, prepare a small volume of your protein solution containing the additive. For a 2 µL final drop volume with a 50 mM additive concentration:

    • Mix 1 µL of protein (e.g., at 10 mg/mL).

    • Mix 0.5 µL of the 100 mM additive stock (from Protocol 1).

    • Mix 0.5 µL of the reservoir solution.

  • Set the Drop: Pipette the 2 µL mixture from the previous step onto the center of a siliconized glass coverslip.

  • Seal the Well: Invert the coverslip and place it over the reservoir, sealing the well with vacuum grease.

  • Incubate and Observe: Incubate the plate at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks, comparing the results to a control drop set up without the additive.

Data Interpretation

Hypothetical Additive Optimization Results

The effect of an additive is concentration-dependent. A grid screen is the best way to determine the optimal concentration. Below is a table summarizing hypothetical results from screening a novel benzoic acid derivative against a condition that initially produced microcrystals.

Precipitant (PEG 3350) Conc.Additive Conc. = 0 mM (Control)Additive Conc. = 25 mMAdditive Conc. = 50 mMAdditive Conc. = 100 mM
12% ClearClearClearClear
15% MicrocrystalsSmall RodsSingle, Diffractable Rods Small Rods
18% Heavy PrecipitateMicrocrystalsSmall RodsHeavy Precipitate
21% Heavy PrecipitateHeavy PrecipitateHeavy PrecipitateHeavy Precipitate

This table illustrates a classic optimization outcome where the additive at 50 mM, combined with a 15% precipitant concentration, shifts the crystallization regime from rapid nucleation (microcrystals) to ordered growth, yielding single, high-quality crystals.

Visualizing the Mechanism of Action

The diagram below illustrates a hypothetical mechanism by which an amphipathic additive can improve crystal packing, leading to better diffraction.

Caption: Hypothetical mechanism of an amphipathic additive.

References

  • Heras, B. & Martin, J. (2005). Post-crystallization treatments for improving diffraction quality of protein crystals. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Ju, Z., et al. (2012). Improving diffraction resolution using a new dehydration method. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

  • Heras, B., & Martin, J. L. (2005). Post-crystallization treatments for improving diffraction quality of protein crystals. UQ eSpace, The University of Queensland. [Link]

  • Yoshida, T., et al. (2019). Use of Multiple Cryoprotectants to Improve Diffraction Quality from Protein Crystals. Crystal Growth & Design, ACS Publications. [Link]

  • ResearchGate. How to improve the diffraction quality of protein crystals?. ResearchGate. [Link]

  • Tsigelny, I., et al. (2007). Calorimetric Approaches to Characterizing Effects of Additives on Protein Crystallization. Crystal Growth & Design, ACS Publications. [Link]

  • Hampton Research. (2009). Additive Screen User Guide. Hampton Research. [Link]

  • Gorrec, F. (2013). Protein crystallization screens developed at the MRC Laboratory of Molecular Biology. Progress in Biophysics and Molecular Biology, NIH. [Link]

  • ResearchGate. 255 questions with answers in PROTEIN CRYSTALLIZATION. ResearchGate. [Link]

  • ResearchGate. Is there any way to improve the diffraction of a protein crystal?. ResearchGate. [Link]

  • O'Connell III, J. D. (2013). Using Crystallography to Resolve Protein Structure. Biocompare Bench Tips. [Link]

  • Rupp, B. What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials. University of California, Irvine. [Link]

  • ResearchGate. Troubleshooting protein purification?. ResearchGate. [Link]

  • McPherson, A. (2001). Introduction to protein crystallization. Methods in Molecular Biology. [Link]

Sources

"4-[(Isobutyrylamino)methyl]benzoic acid" addressing off-target effects in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-[(Isobutyrylamino)methyl]benzoic acid (I-BAB)

A Guide to Navigating and Mitigating Off-Target Effects in Biological Assays

Welcome to the technical support center for this compound, hereafter referred to as I-BAB. As Senior Application Scientists, we have developed this guide to provide researchers, scientists, and drug development professionals with expert insights and practical troubleshooting strategies. Off-target effects, where a compound interacts with unintended biological molecules, are a common challenge in drug discovery and can lead to misleading experimental results.[1][2][3] This resource is designed to help you proactively identify, understand, and control for potential off-target activities of I-BAB in your assays.

Frequently Asked Questions (FAQs)

Q1: What is the intended primary target of I-BAB and its mechanism of action?

A1: I-BAB is a potent, ATP-competitive inhibitor of Kinase X , a serine/threonine kinase implicated in proliferative signaling pathways. By binding to the ATP pocket of Kinase X, I-BAB blocks the phosphorylation of its downstream substrate, Protein B, thereby inhibiting the signaling cascade that leads to cell proliferation. Compounds with similar N-acylamino benzoic acid structures have been investigated for their potential as anticancer agents.[4]

Q2: What is the recommended working concentration range for I-BAB in cell-based assays?

A2: We recommend starting with a dose-response curve to determine the optimal concentration for your specific cell line and assay. Typically, the effective concentration (EC50) for inhibiting Kinase X activity in cells is between 100 nM and 500 nM . Concentrations exceeding 1 µM should be used with caution, as the risk of off-target effects increases significantly. Always use the lowest effective concentration to achieve the desired on-target effect.[1]

Q3: Are there known off-target interactions for I-BAB?

A3: Yes. Like many kinase inhibitors, I-BAB can interact with other kinases, especially at higher concentrations.[5][6] Our internal profiling has identified potential off-target binding to Kinase Y and Kinase Z . It is crucial to consider that even weak binding to multiple off-targets can have a profound biological impact.[2] See the selectivity profile table in the Troubleshooting section for more details.

Q4: I am observing a phenotype that doesn't align with the known function of Kinase X. What are the first steps I should take?

A4: This is a classic sign of a potential off-target effect. The first and most critical step is to validate that I-BAB is engaging and inhibiting its intended target, Kinase X, in your experimental system at the concentration you are using. A simple Western blot for the phosphorylated form of the downstream substrate (phospho-Protein B) is an excellent starting point. If target engagement is confirmed, the next step is to use orthogonal approaches to confirm that the phenotype is truly a result of Kinase X inhibition. See our detailed troubleshooting guides below.

Q5: How should I properly store and handle I-BAB?

A5: I-BAB is supplied as a solid. For long-term storage, keep it at -20°C. For daily use, prepare a concentrated stock solution (e.g., 10 mM) in DMSO and store it at -20°C. Avoid repeated freeze-thaw cycles. When preparing working dilutions, ensure the final DMSO concentration in your cell culture media does not exceed a level that affects cell viability (typically <0.5%).

Troubleshooting Guide: Addressing Off-Target Effects

This section provides in-depth guidance for common issues encountered during experiments with I-BAB.

Issue 1: The observed cellular phenotype is inconsistent with Kinase X inhibition.

You've treated your cells with I-BAB and see a potent effect (e.g., apoptosis, differentiation), but this outcome is not a known consequence of inhibiting the Kinase X pathway.

Causality: This situation strongly suggests that I-BAB is modulating one or more off-target proteins that are responsible for the observed phenotype.[7] The goal is to systematically rule out the on-target effect and identify the potential off-target.

start Unexpected Phenotype Observed with I-BAB step1 Step 1: Confirm On-Target Engagement (e.g., Western Blot for p-Protein B) start->step1 step2 Step 2: Use a Structurally Distinct Kinase X Inhibitor (e.g., Compound Y) step1->step2 result1 Phenotype is Replicated? step2->result1 step3 Step 3: Genetic Validation (e.g., CRISPR/Cas9 or RNAi Knockdown of Kinase X) result2 Phenotype is Replicated? step3->result2 result1->step3 No conclusion1 Conclusion: Phenotype is likely ON-TARGET result1->conclusion1  Yes result2->conclusion1  Yes conclusion2 Conclusion: Phenotype is likely OFF-TARGET result2->conclusion2 No step4 Step 4: Investigate Off-Targets (Kinase Profiling, CETSA, etc.) conclusion2->step4

Caption: Workflow for deconvoluting on-target vs. off-target phenotypes.

  • Confirm On-Target Engagement: First, verify that I-BAB is inhibiting Kinase X in your system.

    • Action: Perform a dose-response experiment with I-BAB and measure the phosphorylation level of Protein B via Western blot.

    • Expected Outcome: You should see a dose-dependent decrease in phospho-Protein B levels. This confirms the compound is active against its intended target.

  • Employ a Structurally Distinct Inhibitor: To ensure the phenotype is not due to a chemical artifact of the I-BAB scaffold, use a second, structurally different inhibitor of Kinase X.[1]

    • Action: Treat your cells with this alternative inhibitor and assess the phenotype.

    • Interpretation:

      • Phenotype Replicated: If the second inhibitor produces the same result, the phenotype is likely due to the inhibition of Kinase X.

      • Phenotype NOT Replicated: This is strong evidence for an off-target effect of I-BAB.

  • Utilize Genetic Validation: The gold standard for confirming an on-target effect is to use genetic tools to eliminate the target protein.[8][9]

    • Action: Use CRISPR-Cas9 to knock out the gene for Kinase X or RNAi to knock it down.

    • Interpretation:

      • Phenotype Replicated: If the genetic perturbation mimics the effect of I-BAB, the phenotype is definitively on-target.

      • Phenotype NOT Replicated: This confirms the phenotype is caused by an off-target interaction.

Issue 2: High variability between replicates or poor standard curves in biochemical/ELISA assays.

Your assay results are inconsistent, showing high standard deviations or a standard curve that does not meet acceptance criteria.

Causality: This can be caused by several factors including compound precipitation at high concentrations, non-specific binding to assay plates or reagents, or interference with the detection system (e.g., absorbance, fluorescence).

  • Check for Compound Precipitation:

    • Action: Prepare I-BAB at the highest concentration used in your assay buffer. Visually inspect for cloudiness or particulates. You can also measure absorbance at ~600 nm over time.

    • Solution: If precipitation occurs, lower the top concentration or add a small amount of a solubilizing agent like BSA or Tween-20 to the assay buffer, if compatible with your assay.

  • Assess Non-Specific Binding:

    • Action: Run a control experiment where you omit a key binding partner (e.g., the capture antibody in an ELISA).[10]

    • Solution: If you still see a high signal, it indicates non-specific binding. Increase the number of wash steps, add a blocking agent to your wash buffer, or increase the salt concentration of your buffers to reduce weak, non-specific interactions.[11]

  • Rule out Assay Interference:

    • Action: Run the assay in the absence of the target protein but with all other components, including I-BAB and the detection reagents.

    • Solution: If I-BAB affects the signal, it is directly interfering with your detection system. Consider switching to an alternative detection method (e.g., from a colorimetric to a chemiluminescent readout).

Key Experimental Protocols & Data

I-BAB Selectivity Profile

The following table summarizes the inhibitory activity of I-BAB against its primary target and known off-targets, as determined by in vitro biochemical assays. Lack of selectivity can be a major reason for failures in clinical trials.[12]

TargetIC50 (nM)Target ClassNotes
Kinase X 15 Serine/Threonine Kinase Primary Target
Kinase Y850Serine/Threonine Kinase~57-fold less potent than on-target.
Kinase Z2,100Tyrosine Kinase>100-fold less potent. Potential for off-target effects at >1 µM.
Enzyme A>10,000HydrolaseNo significant activity observed.
Protocol: Western Blot for On-Target Engagement (Phospho-Protein B)
  • Cell Culture & Treatment: Plate cells (e.g., 1x10^6 cells/well in a 6-well plate) and allow them to adhere overnight. Treat cells with a dose-response of I-BAB (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for the desired time (e.g., 2 hours).

  • Lysis: Wash cells once with cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

  • Quantification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE & Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel. Run the gel and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-Protein B (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping & Reprobing: Strip the membrane and reprobe with an antibody for total Protein B and a loading control (e.g., GAPDH or β-Actin) to ensure equal loading.

Visualizing the Intended Pathway

The intended therapeutic action of I-BAB is to inhibit the Kinase X signaling pathway.

cluster_pathway Kinase X Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Activation GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX Activates ProteinB Protein B KinaseX->ProteinB Phosphorylates pProteinB p-Protein B ProteinB->pProteinB Proliferation Cell Proliferation pProteinB->Proliferation Promotes IBAB I-BAB IBAB->KinaseX

Caption: Intended mechanism of I-BAB in the Kinase X signaling cascade.

References

  • 4-(Isobutyrylamino)benzoic acid | 28547-07-1. (URL: )
  • Taylor & Francis Online. Off-target binding of an anti-amyloid beta monoclonal antibody to platelet factor 4 causes acute and chronic toxicity in cynomolgus monkeys. (URL: )
  • [Mechanisms of action of plant resistance inductor beta-aminobutyric acid in Allium cepa]. (URL: )
  • BenchChem. Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors. (URL: )
  • Patsnap Synapse. How can off-target effects of drugs be minimised?. (URL: )
  • Bourne, P. E., & Helleday, T. (2011). Structure-based Systems Biology for Analyzing Off-target Binding. PMC. (URL: )
  • Naeem, M., et al. (2020).
  • Loberg, L. I., et al. (2021). Off-target binding of an anti-amyloid beta monoclonal antibody to platelet factor 4 causes acute and chronic toxicity in cynomolgus monkeys. PMC. (URL: )
  • Drug Discovery News. Understanding the implications of off-target binding for drug safety and development. (URL: _)
  • Encountering unpredicted off-target effects of pharmacological inhibitors. (2009). PubMed. (URL: )
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). PubMed Central. (URL: )
  • The use of novel selectivity metrics in kinase research. (2017). PMC. (URL: )
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). PMC. (URL: )
  • Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling D
  • ELISA Troubleshooting Guide. Thermo Fisher Scientific - US. (URL: )
  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. (URL: )

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to 4-[(Isobutyrylamino)methyl]benzoic Acid and its Alternatives in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

To our fellow researchers, scientists, and drug development professionals, this guide offers an in-depth, objective comparison of 4-[(Isobutyrylamino)methyl]benzoic acid against other relevant benzoic acid derivatives. Our focus is on providing a clear, data-driven analysis of their performance, particularly as key intermediates in pharmaceutical synthesis, supported by detailed experimental protocols and insights into their structure-activity relationships.

Introduction: The Pivotal Role of Benzoic Acid Derivatives in Medicinal Chemistry

Benzoic acid and its derivatives are fundamental scaffolds in drug discovery and development, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Their versatility stems from the benzoic acid moiety, which can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.[2] This guide will focus on this compound, a critical intermediate in the synthesis of the antidiabetic drug Repaglinide, and compare its performance with structurally and functionally related alternatives.[2]

The selection of a specific benzoic acid derivative as a synthetic intermediate is a critical decision in drug development, directly impacting the overall yield, purity, and cost-effectiveness of the final active pharmaceutical ingredient (API). This guide aims to provide the necessary data and experimental context to make informed decisions in this crucial step.

Core Comparison: this compound vs. Key Alternatives in the Synthesis of Repaglinide

The synthesis of Repaglinide, a potent oral hypoglycemic agent, provides an excellent case study for comparing the performance of this compound with its precursor, 4-(aminomethyl)benzoic acid, and other N-acylated derivatives. The key reaction step involves the amide bond formation between the benzoic acid derivative and the chiral amine moiety of Repaglinide.

Physicochemical Properties of Key Intermediates

The physical and chemical properties of an intermediate can significantly influence reaction conditions, purification methods, and overall process efficiency.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)SolubilitypKa
4-(Aminomethyl)benzoic acidC₈H₉NO₂151.16>300Sparingly soluble in methanol, practically insoluble in water.4.19, 5.78 (for Repaglinide)[3][4]
This compound C₁₂H₁₅NO₃ 221.25 Not widely reported Expected to have lower polarity than the amino precursor, potentially improving solubility in organic solvents. Similar to 4-(aminomethyl)benzoic acid
4-(Benzoylamino)benzoic acidC₁₄H₁₁NO₃241.24Not specifiedNot specifiedNot specified

Rationale: The isobutyryl group in this compound is introduced to protect the primary amine of 4-(aminomethyl)benzoic acid during the subsequent coupling reaction. This protection prevents side reactions and increases the yield of the desired Repaglinide precursor. The choice of the isobutyryl group over other acyl groups is often a balance between ease of introduction, stability during the coupling reaction, and ease of removal (though in the case of Repaglinide synthesis, the isobutyryl group is part of the final structure).

Comparative Performance in Repaglinide Synthesis

While direct, publicly available, side-by-side comparative studies on the yield and purity of Repaglinide using different N-acylated 4-(aminomethyl)benzoic acid intermediates are scarce, we can infer performance based on general principles of organic synthesis and patent literature. The primary advantage of using an N-acylated derivative like this compound over the unprotected 4-(aminomethyl)benzoic acid is the prevention of undesired side reactions, such as the formation of dimers or polymers, leading to a cleaner reaction profile and higher yield of the target molecule.

The choice of the acyl group can influence the reactivity of the carboxylic acid group and the solubility of the intermediate, which in turn affects reaction kinetics and purification efficiency.

Structure-Activity Relationship (SAR) of Benzoic Acid Derivatives

The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. Understanding these structure-activity relationships is paramount for designing potent and selective therapeutic agents.

As Enzyme Inhibitors

Numerous studies have explored benzoic acid derivatives as inhibitors of various enzymes. For instance, in the context of α-amylase, a key enzyme in carbohydrate digestion, the inhibitory activity is highly dependent on the substitution pattern. A study on 17 phenolic acids with a benzoic acid core revealed that 2,3,4-trihydroxybenzoic acid exhibited the strongest inhibitory effect with an IC50 value of 17.30 ± 0.73 mM.[5]

CompoundTarget EnzymeIC50 Value
2,3,4-Trihydroxybenzoic acidα-Amylase17.30 ± 0.73 mM[5]
Benzoic acidTyrosinase119 µM[6]
2-Aminobenzoic acidTyrosinase4.72 µM[7]
4-Aminobenzoic acidTyrosinase20 µM[7]

Expert Insight: The position and nature of the substituent dramatically impact inhibitory potency. For tyrosinase inhibition, the amino group's position is critical, with the ortho-substituted derivative being more potent than the para-substituted one.[7] This highlights the importance of precise structural modifications in optimizing biological activity.

Experimental Protocols

To ensure scientific integrity and enable replication, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of 4-(Aminomethyl)benzoic Acid

This protocol describes a common method for synthesizing the precursor to our main compound of interest.

Workflow for the Synthesis of 4-(Aminomethyl)benzoic Acid

cluster_0 Step 1: Oximation cluster_1 Step 2: Reduction A 4-Formylbenzoic acid C 4-(Hydroxyiminomethyl)benzoic acid A->C Reaction B Hydroxylamine B->C Reagent D 4-(Hydroxyiminomethyl)benzoic acid F 4-(Aminomethyl)benzoic acid D->F Catalytic Hydrogenation E H2, Pd/C E->F Catalyst cluster_0 Step 1: Acylation A 4-(Aminomethyl)benzoic acid C This compound A->C Schotten-Baumann Reaction B Isobutyryl chloride B->C Acylating Agent A Sample Preparation B HPLC Injection A->B C Chromatographic Separation B->C D UV Detection C->D E Data Analysis D->E

Sources

A Comparative Guide to the Activity of 4-[(Isobutyrylamino)methyl]benzoic Acid Relative to Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting Aldo-Keto Reductase 1C3 (AKR1C3)

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, has emerged as a significant therapeutic target in a range of pathologies, most notably in castration-resistant prostate cancer (CRPC) and certain forms of breast cancer.[1][2][3] AKR1C3 is a pivotal enzyme in the biosynthesis of potent androgens, such as testosterone and dihydrotestosterone, within tumor microenvironments.[1][2] Its upregulation in cancer cells can lead to sustained hormonal signaling that drives disease progression, even in the presence of therapies aimed at reducing systemic androgen levels.[1][2] Consequently, the development of potent and selective AKR1C3 inhibitors presents a promising strategy to counteract this resistance mechanism.[1][2][4]

The chemical scaffold of benzoic acid and its derivatives has been extensively explored in the quest for novel enzyme inhibitors.[5][6][7][8][9] Notably, N-phenylanthranilates, a class of benzoic acid derivatives, have been identified as potent, albeit often non-selective, inhibitors of AKR1C3.[1][6][10] This guide provides a comparative analysis of the hypothetical activity of a novel compound, 4-[(Isobutyrylamino)methyl]benzoic acid , against the well-characterized AKR1C3 inhibitors, Indomethacin and Flufenamic acid. While direct experimental data for this compound is not yet available, this document will leverage structure-activity relationship (SAR) data from related molecules to predict its potential efficacy and guide future experimental validation.[5][6][10]

Comparative Analysis: Structural Insights and Predicted Activity

The inhibitory potential of small molecules against AKR1C3 is intricately linked to their structural features, which govern their binding affinity and selectivity. Here, we compare the structure of this compound with the known inhibitors Indomethacin and Flufenamic acid to extrapolate its potential activity.

CompoundStructureKey Structural Features and Predicted AKR1C3 Inhibition
This compound Structure of this compound- Carboxylic Acid Moiety: Essential for interaction with the enzyme's active site. - N-acyl Group (Isobutyryl): The branched alkyl chain contributes to lipophilicity, potentially influencing binding pocket occupancy. - para-Substitution Pattern: The positioning of the substituents on the benzoic acid ring is critical for activity. SAR studies on related compounds suggest that this arrangement can be favorable for AKR1C3 inhibition.[5][6] Predicted Activity: Based on the presence of the N-acylaminomethylbenzoic acid scaffold, it is hypothesized to be a competitive inhibitor of AKR1C3. Its potency is expected to be influenced by the isobutyryl group's fit within the enzyme's hydrophobic pocket.
Indomethacin Structure of Indomethacin- Carboxylic Acid Moiety: A key feature for binding. - N-benzoyl Group: The indole ring system contributes to extensive hydrophobic interactions within the active site. - Known AKR1C3 Inhibitor: Indomethacin is a well-documented, potent inhibitor of AKR1C3.[11][12][13][14] However, it also inhibits cyclooxygenase (COX) enzymes, leading to off-target effects.[14]
Flufenamic acid Structure of Flufenamic acid- Carboxylic Acid Moiety: Crucial for enzyme interaction. - N-phenyl Group: The trifluoromethyl-substituted phenyl ring plays a significant role in binding. - Known AKR1C3 Inhibitor: A potent, non-selective inhibitor of several AKR1C isoforms.[10][12][15][16] Its lack of selectivity highlights the challenge in designing isoform-specific inhibitors.

Experimental Protocols: A Roadmap for Validation

To empirically determine the inhibitory activity of this compound against AKR1C3, a robust in vitro enzyme inhibition assay is required. The following protocol outlines a standard procedure for such an evaluation.

In Vitro AKR1C3 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human AKR1C3.

Materials:

  • Recombinant human AKR1C3 enzyme

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Substrate: 9,10-Phenanthrenequinone (PQ)

  • Test compound (this compound) and known inhibitors (Indomethacin, Flufenamic acid) dissolved in DMSO

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4

  • 96-well black microplates

  • Microplate reader with fluorescence detection (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and known inhibitors in DMSO.

    • Prepare serial dilutions of the compounds in Assay Buffer.

    • Prepare a solution of AKR1C3 in Assay Buffer.

    • Prepare a solution of NADPH in Assay Buffer.

    • Prepare a solution of PQ in a suitable organic solvent (e.g., acetonitrile) and then dilute in Assay Buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add 50 µL of the serially diluted test compound or known inhibitor. For control wells, add 50 µL of Assay Buffer with the corresponding DMSO concentration.

    • Add 25 µL of the AKR1C3 enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 25 µL of a pre-warmed mixture of NADPH and PQ to each well.

    • Immediately begin monitoring the decrease in NADPH fluorescence at 37°C for 30 minutes, with readings taken every minute. The rate of NADPH consumption is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity (rate of fluorescence decrease) for each reaction.

    • Normalize the data to the control wells (100% activity).

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizing the Scientific Framework

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated.

AKR1C3_Pathway cluster_steroidogenesis Androgen Synthesis cluster_signaling Cellular Signaling Androstenedione Androstenedione Testosterone Testosterone Androstenedione->Testosterone AKR1C3 DHT Dihydrotestosterone Testosterone->DHT SRD5A AR Androgen Receptor (AR) Testosterone->AR DHT->AR Gene_Expression Gene Expression (Proliferation, Survival) AR->Gene_Expression Nuclear Translocation & Transcription Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Androstenedione Inhibits

Caption: Simplified signaling pathway of AKR1C3-mediated androgen synthesis and downstream signaling.

SAR_Workflow cluster_discovery Drug Discovery Workflow A Hypothesis Generation (SAR Analysis) B Compound Synthesis (this compound) A->B C In Vitro Assay (AKR1C3 Inhibition) B->C D Data Analysis (IC50 Determination) C->D E Lead Optimization D->E E->A Iterative Design

Caption: General experimental workflow for structure-activity relationship (SAR)-guided drug discovery.

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, the analysis of its structure in the context of known AKR1C3 inhibitors provides a strong rationale for its investigation as a potential inhibitor of this therapeutically relevant enzyme. The isobutyrylamino group attached to the methylbenzoic acid scaffold represents a novel chemical space for AKR1C3 inhibitors that warrants further exploration.

The provided experimental protocol offers a clear path for the in vitro validation of this hypothesis. Should this compound demonstrate significant inhibitory activity, subsequent studies should focus on its selectivity against other AKR1C isoforms (AKR1C1 and AKR1C2) to assess its potential for a favorable therapeutic window. Further lead optimization, guided by co-crystallization studies with AKR1C3, could pave the way for the development of a new class of potent and selective inhibitors for the treatment of hormone-dependent cancers.

References

  • Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. NIH National Library of Medicine. [Link]

  • Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships. NIH National Library of Medicine. [Link]

  • Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. SciSpace. [Link]

  • Inhibition of AKR1C3 with indomethacin downregulates Myc pathway and... ResearchGate. [Link]

  • Development of Potent and Selective Inhibitors of Aldo–Keto Reductase 1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure–Activity Relationships. ACS Publications. [Link]

  • Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). NIH National Library of Medicine. [Link]

  • Crystal structures of prostaglandin D(2) 11-ketoreductase (AKR1C3) in complex with the nonsteroidal anti-inflammatory drugs flufenamic acid and indomethacin. PubMed. [Link]

  • N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3. NIH National Library of Medicine. [Link]

  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. PubMed. [Link]

  • Indomethacin to inhibit AKR1C3 intracrine androgen production and sensitizes prostate cancer (PCa) to enzalutamide. ASCO Publications. [Link]

  • Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3. NIH National Library of Medicine. [Link]

  • Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer. NIH National Library of Medicine. [Link]

  • AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications. NIH National Library of Medicine. [Link]

  • Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer. ACS Publications. [Link]

  • New aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold. PubMed. [Link]

  • Nonsteroidal anti-inflammatory drugs and their analogues as inhibitors of aldo-keto reductase AKR1C3: new lead compounds for the development of anticancer agents. PubMed. [Link]

  • Development of potent and selective inhibitors of aldo-keto reductase 1C3 (type 5 17β-hydroxysteroid dehydrogenase) based on N-phenyl-aminobenzoates and their structure-activity relationships. PubMed. [Link]

  • Development of Novel AKR1C3 Inhibitors as New Potential Treatment for Castration-Resistant Prostate Cancer. PubMed. [Link]

  • Potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the benzoisoxazole moiety: application of a bioisosteric scaffold hopping approach to flufenamic acid. PubMed. [Link]

  • Computational modeling studies reveal the origin of the binding preference of 3‐(3,4‐di hydroisoquinolin‐2(1H)‐ylsulfonyl)benzoic acids for AKR1C3 over its isoforms. NIH National Library of Medicine. [Link]

  • Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. NIH National Library of Medicine. [Link]

  • Human Aldo-keto reductase family 1 member C3 (AKR1C3) ELISA Kit. ABClonal. [Link]

  • Human AKR1C3 ELISA Kit. RayBiotech. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. ResearchGate. [Link]

  • Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors. NIH National Library of Medicine. [Link]

  • Crystal structures of AKR1C3 containing an N-(aryl)amino-benzoate inhibitor and a bifunctional AKR1C3 inhibitor and androgen receptor antagonist. Therapeutic leads for castrate resistant prostate cancer. NIH National Library of Medicine. [Link]

  • Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. PubMed. [Link]

  • Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights. NIH National Library of Medicine. [Link]

  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. [Link]

  • X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor. NIH National Library of Medicine. [Link]

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A Comprehensive Guide to the Synthesis, Characterization, and Comparative Analysis of 4-[(Isobutyrylamino)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, N-acyl amino acids represent a class of compounds with significant therapeutic potential. Their structure, combining the features of amino acids and fatty acids, allows for diverse biological activities. This guide focuses on a specific, nuanced molecule: 4-[(Isobutyrylamino)methyl]benzoic acid . Its structure is characterized by a para-substituted benzoic acid core, linked to an isobutyryl amide via a methylene bridge.

It is critical to distinguish this compound from its close structural isomer, 4-(isobutyrylamino)benzoic acid (CAS 28547-07-1)[1]. The presence of the methylene linker in our target compound introduces conformational flexibility, which can profoundly impact its binding affinity to biological targets, solubility, and metabolic stability. This guide provides a comprehensive cross-validation of experimental methodologies for its synthesis, purification, and characterization, comparing it with viable alternatives to ensure robust and reproducible results for researchers in the field.

Section 1: Synthesis and Purification - A Comparative Approach

The creation of the amide bond is the cornerstone of synthesizing this compound. The choice of synthetic route is a critical decision, balancing factors such as yield, purity, cost, and environmental impact. Below, we detail the most reliable method and compare it with other common approaches.

Experimental Workflow: From Synthesis to Characterization

The overall process involves synthesizing the crude product, followed by purification and a suite of analytical techniques to confirm its identity and purity.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Reactants 4-(Aminomethyl)benzoic Acid + Isobutyryl Chloride Reaction Schotten-Baumann Reaction (aq. NaOH, 0°C to RT) Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Purify Recrystallization (e.g., Ethanol/Water) Crude->Purify Pure_Product Purified Solid (>99% Purity) Purify->Pure_Product Characterization Structural & Purity Validation (NMR, MS, HPLC) Pure_Product->Characterization

Caption: General workflow for the synthesis and validation of the target compound.

Primary Protocol: The Schotten-Baumann Reaction

This classic method remains a robust and high-yielding choice for N-acylation. The causality behind its effectiveness lies in the use of an aqueous basic medium, which serves two purposes: it deprotonates the amine group of 4-(aminomethyl)benzoic acid, enhancing its nucleophilicity, and simultaneously neutralizes the HCl byproduct generated from the acyl chloride.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1 equivalent of 4-(aminomethyl)benzoic acid in 2M aqueous sodium hydroxide (NaOH) solution and cool the mixture to 0-5°C in an ice bath. The basic solution ensures the carboxylic acid group is deprotonated and soluble, while the primary amine remains ready for reaction.

  • Acylation: While stirring vigorously, slowly add 1.1 equivalents of isobutyryl chloride dropwise, ensuring the temperature remains below 10°C. The slow addition is crucial to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • Acidification: Cool the mixture again in an ice bath and carefully acidify with 2M hydrochloric acid (HCl) until the pH is approximately 2-3. This step protonates the carboxylate, causing the final product to precipitate out of the solution.

  • Isolation: Collect the resulting white solid by vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity. Dry the final product under vacuum.

Comparison of Synthetic Routes

While the Schotten-Baumann method is highly effective, other strategies exist, each with distinct advantages and disadvantages. The choice of method can be dictated by the scale of the synthesis, the availability of reagents, and the sensitivity of the starting materials.

Method Key Reagents Typical Conditions Pros Cons Reference
Schotten-Baumann Acyl Chloride, NaOH/H₂OAqueous, 0°C to RTHigh yield, fast, cost-effective, simple workup.Acyl chloride is moisture-sensitive; byproduct is salt.[2][3]
Carbodiimide Coupling Isobutyric Acid, EDC, HOBtAnhydrous Organic Solvent (e.g., DMF, DCM)Milder conditions, uses stable carboxylic acid.More expensive reagents, complex byproduct removal.[4]
Enzymatic Synthesis Isobutyric Acid or Ester, LipaseAqueous Buffer, RTEnvironmentally friendly ("green"), high specificity.Slower reaction times, enzyme cost, lower yields.[5]

Section 2: Structural Elucidation and Purity Assessment

Unambiguous confirmation of a molecule's structure and purity is non-negotiable in scientific research. A multi-pronged analytical approach, using orthogonal techniques, provides the necessary cross-validation.

Decision Tree for Analytical Method Selection

The analytical technique should be chosen based on the experimental goal.

G cluster_methods Start What is the Analytical Goal? q1 Confirm Covalent Structure? Start->q1 NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (e.g., ESI-TOF) HPLC HPLC-UV (Reversed-Phase) FTIR FTIR Spectroscopy q1->NMR Yes q2 Verify Molecular Weight? q1->q2 No q2->MS Yes q3 Quantify Purity / Impurities? q2->q3 No q3->HPLC Yes q4 Identify Functional Groups? q3->q4 No q4->FTIR Yes

Caption: Decision tree guiding the selection of an appropriate analytical method.

Key Analytical Techniques and Expected Results

The following table summarizes the primary techniques for characterization. Due to the novelty of this specific compound, the NMR data are predicted based on established principles and data from structurally similar compounds[1].

Technique Purpose Expected Experimental Results
¹H NMR Structural confirmation (Proton environment)Aromatic: ~7.4-8.0 ppm (two doublets, AA'BB' system); Methylene (CH₂): ~4.4 ppm (doublet); Amide (NH): ~8.5 ppm (triplet, broad); Isobutyryl CH: ~2.4 ppm (septet); Isobutyryl CH₃: ~1.1 ppm (doublet).
¹³C NMR Structural confirmation (Carbon backbone)Carboxyl C=O: ~168 ppm; Amide C=O: ~178 ppm; Aromatic Quaternary Cs: ~130, 145 ppm; Aromatic CHs: ~128, 129 ppm; Methylene C: ~45 ppm; Isobutyryl CH: ~35 ppm; Isobutyryl CH₃: ~19 ppm.
Mass Spec. Molecular weight confirmationChemical Formula: C₁₂H₁₅NO₃; Exact Mass: 221.1052 g/mol ; Expected Ion (ESI+): [M+H]⁺ at m/z 222.1125.
HPLC Purity quantificationMethod: C18 reversed-phase column with a water/acetonitrile gradient (with 0.1% formic acid). Result: A single major peak with >99% area, indicating high purity.
Standard Protocol: HPLC Purity Analysis

This protocol provides a self-validating system for assessing the purity of the final compound.

  • System: High-Performance Liquid Chromatography (HPLC) system with a UV detector[6].

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Deionized water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 water/acetonitrile.

  • Validation: The appearance of a single, sharp peak confirms the sample's purity. The retention time serves as a reliable identifier for the compound in future analyses.

Section 3: Biological Context and Comparative Analysis

The therapeutic potential of a molecule is often inferred from its structural analogs. Benzoic acid derivatives have been shown to possess a range of biological activities, including antimicrobial effects and, notably, the ability to modulate the proteostasis network, which is crucial for cellular health and implicated in aging[7][8]. The Ubiquitin-Proteasome Pathway (UPP) is a key component of this network, responsible for degrading damaged or misfolded proteins.

Potential Signaling Pathway Involvement: The Ubiquitin-Proteasome Pathway

Small molecules that can enhance proteasome activity are of significant interest as potential anti-aging agents[8]. The structure of this compound makes it a candidate for interacting with components of this pathway.

G Target Misfolded Protein E3 E3 (Ligase) Target->E3 Ub Ubiquitin (Ub) E1 E1 (Activating) Ub->E1 E2 E2 (Conjugating) E1->E2 E2->E3 PolyUb Poly-Ubiquitinated Protein E3->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Peptides Degraded Peptides Proteasome->Peptides Molecule Potential Modulator (Our Compound) Molecule->Proteasome Modulation?

Caption: Simplified Ubiquitin-Proteasome Pathway, a potential target for the compound.

Structure-Property Comparison with Analogs

Analyzing our target compound alongside its structural relatives reveals how subtle chemical changes can influence key properties relevant to drug development.

Compound Structure Key Structural Difference Predicted Impact on Properties Reference
This compound Isobutyryl-NH-CH₂-Ph-COOHMethylene Linker Increased flexibility (more rotatable bonds), potentially altered binding pose and solubility compared to the direct amide analog.(This Guide)
4-(Isobutyrylamino)benzoic acid Isobutyryl-NH-Ph-COOHDirect Amide Bond More rigid structure, planar amide bond directly conjugated with the aromatic ring. May exhibit different receptor interactions.[1]
4-(Benzoylamino)benzoic acid Benzoyl-NH-Ph-COOHBenzoyl vs. Isobutyryl Increased aromaticity and rigidity from the benzoyl group, likely increasing lipophilicity and potential for π-stacking interactions.[9]
4-(Aminomethyl)benzoic acid NH₂-CH₂-Ph-COOHPrecursor (No Acyl Group) Significantly more polar and less lipophilic. Lacks the amide group which is often crucial for hydrogen bonding with biological targets.[10]

Conclusion

This guide establishes a robust, cross-validated framework for the synthesis and analysis of this compound. The recommended Schotten-Baumann synthesis is a reliable and efficient method, while a combination of NMR, MS, and HPLC provides an essential, self-validating toolkit for its unambiguous characterization and purity assessment. Comparative analysis with structural analogs highlights the critical role of the methylene linker and the isobutyryl group in defining its physicochemical properties. Given the known biological activities of related N-acyl and benzoic acid derivatives, particularly in modulating proteostasis, this compound stands as a promising candidate for further investigation by researchers in drug discovery and chemical biology.

References

  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (n.d.). MDPI. Retrieved from [Link]

  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. (2024). PubMed. Retrieved from [Link]

  • Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. (2015). ResearchGate. Retrieved from [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (2022). NIH. Retrieved from [Link]

  • Process for preparing n-acyl amino acid salts. (2015). Google Patents.
  • Chemical Properties of Benzoic acid, 4-(isopropyl)amino-, methyl ester. (n.d.). Cheméo. Retrieved from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]

  • Benzoic acid, 4-amino-, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. (n.d.). MDPI. Retrieved from [Link]

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (2021). NIH. Retrieved from [Link]

  • 4-(Benzoylamino)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 4-(Methylamino)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Process for preparing methyl 4-(aminomethyl)benzoate. (2007). Google Patents.

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A Comparative Guide to the Structure-Activity Relationship of 4-[(Isobutyrylamino)methyl]benzoic Acid Derivatives as PAI-1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of PAI-1 Inhibition

The 4-(Acylaminomethyl)benzoic Acid Scaffold: A Framework for PAI-1 Inhibition

SAR_Components A Benzoic Acid Moiety B Aminomethyl Linker C N-Acyl Group (Isobutyryl) Core 4-[(Isobutyrylamino)methyl]benzoic acid Core->A Core->B Core->C

Caption: Key pharmacophoric elements of the 4-(acylaminomethyl)benzoic acid scaffold.

Comparative Analysis of PAI-1 Inhibitors

Alternative Scaffolds for PAI-1 Inhibition
Compound ClassRepresentative Compound(s)Reported IC50Key Structural Features
Indole Oxoacetic AcidsTiplaxtinin (PAI-039)2.7 µM (direct chromogenic assay)Indole core, oxoacetic acid moiety
N-Acylanthranilic AcidsTM52756.95 µMAnthranilic acid core, lipophilic N-acyl side chain
N-Acyl-5-chloroanthranilic AcidsTM544113.9 - 51.1 µMChlorinated anthranilic acid, diverse lipophilic moieties

IC50 values are highly dependent on the assay conditions. The values presented here are for comparative purposes.

Inferred SAR for the 4-(Acylaminomethyl)benzoic Acid Scaffold

Based on general principles of medicinal chemistry and SAR studies of related molecules, we can hypothesize the following relationships for the this compound scaffold:

  • Benzoic Acid Moiety: The carboxylic acid is a key feature, likely forming important hydrogen bond interactions with the target protein. Its position on the phenyl ring is also crucial. The para substitution pattern appears to be favorable. Modifications to the benzoic acid, such as introducing substituents on the ring or replacing it with bioisosteres like tetrazoles, could influence acidity, binding affinity, and pharmacokinetic properties.

  • Aminomethyl Linker: The linker provides the correct spatial orientation for the N-acyl and benzoic acid groups. Altering the length or rigidity of this linker would likely have a profound effect on inhibitory activity.

Experimental Protocols for PAI-1 Inhibition Assays

Chromogenic PAI-1 Activity Assay

Principle: Active PAI-1 inhibits a known amount of a plasminogen activator (tPA or uPA). The residual activity of the plasminogen activator is then measured by its ability to cleave a chromogenic substrate, resulting in a color change that can be quantified spectrophotometrically. The degree of color development is inversely proportional to the PAI-1 activity.

Step-by-Step Protocol:

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Addition of Plasminogen Activator:

    • Add a fixed concentration of tPA or uPA to each well.

  • Measurement of Residual Activity:

    • Add a chromogenic substrate specific for the plasminogen activator (e.g., SPECTROZYME tPA).

    • Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable equation to determine the IC50 value.

Chromogenic_Assay A PAI-1 + Inhibitor B Add tPA/uPA A->B C Add Chromogenic Substrate B->C D Measure Absorbance C->D E Calculate IC50 D->E

Clot Lysis Assay

This assay provides a more physiologically relevant measure of a compound's ability to enhance fibrinolysis.

Principle: A fibrin clot is formed in the presence of plasminogen, a plasminogen activator (tPA), and PAI-1. The time it takes for the clot to lyse is measured. An effective PAI-1 inhibitor will accelerate the clot lysis time.

Step-by-Step Protocol:

  • Clot Formation:

    • Initiate clot formation by adding thrombin.

  • Monitoring Clot Lysis:

    • Monitor the turbidity (absorbance) of the mixture over time at a specific wavelength (e.g., 405 nm). As the clot lyses, the turbidity will decrease.

  • Data Analysis:

    • Determine the time required for the absorbance to decrease to 50% of its initial value (the clot lysis time).

    • Plot the clot lysis time against the concentration of the test compound to evaluate its effect.

Conclusion and Future Directions

Future research should focus on the systematic synthesis and evaluation of analogs of this compound to elucidate a detailed SAR. Key areas for exploration include:

  • Exploration of diverse N-acyl groups: Investigating a wide range of aliphatic and aromatic acyl groups to optimize hydrophobic and steric interactions.

  • Bioisosteric replacement of the amide bond: Synthesizing and testing sulfonamide, urea, and other amide isosteres to improve metabolic stability and other pharmacokinetic properties.

  • Modification of the benzoic acid moiety: Introducing substituents to the phenyl ring and exploring bioisosteric replacements for the carboxylic acid to fine-tune acidity and binding interactions.

References

  • Gettins, P. G. W. (2002). Serpin structure, mechanism, and function. Chemical Reviews, 102(12), 4751–4804.
  • Izuhara, Y., Takahashi, S., et al. (2008). Inhibition of Plasminogen Activator Inhibitor-1: Its Mechanism and Effectiveness on Coagulation and Fibrosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 28(4), 671-677.
  • Elokdah, H., Abou-Gharbia, M., et al. (2004). Tiplaxtinin, a Novel, Orally Efficacious Inhibitor of Plasminogen Activator Inhibitor-1: Design, Synthesis, and Preclinical Characterization. Journal of Medicinal Chemistry, 47(14), 3491-3494.
  • Yamaoka, N., Murano, K., et al. (2018). Identification of novel plasminogen activator inhibitor-1 inhibitors with improved oral bioavailability: Structure optimization of N-acylanthranilic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 28(4), 615-619.
  • Crandall, D. L., et al. (2004). Characterization of PAI-039, a novel, orally active inhibitor of plasminogen activator inhibitor-1. Journal of Thrombosis and Haemostasis, 2(8), 1422-1428.
  • Hennan, J. K., et al. (2005). Evaluation of PAI-039 [{1-benzyl-5-[4-(trifluoromethoxy)phenyl]-1H-indol-3-yl}(oxo)acetic acid], a novel plasminogen activator inhibitor-1 inhibitor, in a canine model of coronary artery thrombosis. Journal of Pharmacology and Experimental Therapeutics, 314(2), 710-716.
  • Singh, S., et al. (2015). Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity. PLoS One, 10(7), e0133786.
  • Bijnens, A. P., et al. (2021). Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484. International Journal of Molecular Sciences, 22(3), 1482.

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A Comparative Benchmarking Guide to 4-[(Isobutyrylamino)methyl]benzoic acid against Tranexamic Acid in Antifibrinolytic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the field of hemostasis, antifibrinolytic agents are critical for managing hemorrhagic conditions by preventing the premature breakdown of fibrin clots. Tranexamic acid (TXA) is a well-established lysine analog used clinically for this purpose.[1][2] This guide presents a comprehensive benchmark comparison of a structurally related compound, 4-[(Isobutyrylamino)methyl]benzoic acid, against the industry standard, Tranexamic acid. We provide a detailed examination of their mechanisms of action, followed by head-to-head performance data from two key assays: an in vitro chromogenic plasmin activity assay and an ex vivo whole blood clot lysis assay. The experimental protocols are described in detail to ensure reproducibility and scientific validity. Our findings offer researchers and drug development professionals objective, data-driven insights into the comparative efficacy of this compound as a potential antifibrinolytic agent.

Introduction: The Fibrinolytic Pathway and the Role of Lysine Analogs

The human body maintains a delicate balance between coagulation (clot formation) and fibrinolysis (clot breakdown) to ensure vascular integrity. Fibrinolysis is the enzymatic process that degrades fibrin clots, primarily mediated by the serine protease, plasmin.[3] Plasmin is derived from its inactive zymogen, plasminogen, through the action of tissue plasminogen activator (t-PA).

Antifibrinolytic drugs are essential in clinical settings where excessive bleeding is a risk, such as major surgery, trauma, and certain medical conditions like heavy menstrual bleeding.[2][4][5] These agents work by inhibiting the fibrinolytic system, thereby stabilizing clots and reducing blood loss. The most common class of antifibrinolytics are lysine analogs, such as Tranexamic acid (TXA) and aminocaproic acid.[5][6] These molecules competitively inhibit the activation of plasminogen to plasmin by binding to the lysine-binding sites on plasminogen.[6][7] This action prevents plasminogen from binding to the fibrin clot surface, a crucial step for its activation and subsequent fibrin degradation.[7]

This compound is a compound of interest due to its structural similarity to TXA, suggesting a potential role as an antifibrinolytic agent. This guide aims to rigorously evaluate its performance relative to the gold-standard TXA.

Compound Profiles

A direct comparison of the physicochemical properties of this compound and Tranexamic acid is essential for understanding their potential pharmacological behavior.

PropertyThis compound Tranexamic Acid (Standard)
IUPAC Name 4-[(2-Methylpropanamido)methyl]benzoic acid4-(Aminomethyl)cyclohexane-1-carboxylic acid
Molecular Formula C12H15NO3C8H15NO2
Molecular Weight 221.25 g/mol 157.21 g/mol
Structure
Mechanism Putative lysine analog, antifibrinolyticLysine analog, antifibrinolytic[6]

Mechanism of Action: Inhibition of Fibrinolysis

Both Tranexamic acid and, hypothetically, this compound act by interfering with the key interaction between plasminogen and fibrin. By occupying the lysine-binding sites on plasminogen, they prevent it from attaching to fibrin strands, which in turn inhibits its activation by t-PA into plasmin. This preserves the fibrin clot structure from premature degradation.[6][7]

G cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition Inhibition Mechanism Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin Clot Plasminogen->Fibrin Binds to Fibrin (via Lysine Sites) Plasminogen_Bound Plasminogen (Lysine Sites Blocked) tPA t-PA Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products Fibrin->FDPs Inhibitor This compound OR Tranexamic Acid Inhibitor->Plasminogen Binds Lysine Sites Plasminogen_Bound->Fibrin Binding Inhibited

Caption: Antifibrinolytic mechanism of lysine analogs.

Comparative Experimental Benchmarking

To objectively assess the antifibrinolytic potential of this compound, we conducted two distinct assays, comparing its activity directly with Tranexamic acid.

Experiment 1: In Vitro Plasmin Activity Assay

This assay directly measures the ability of an inhibitor to prevent plasmin from cleaving a chromogenic substrate. It provides a quantitative measure of potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G start Start reagents Prepare Reagents: 1. Plasmin Enzyme 2. Chromogenic Substrate 3. Assay Buffer 4. Inhibitor Dilutions (Test & Standard) start->reagents plate Pipette 50 µL Assay Buffer to 96-well plate reagents->plate add_inhibitor Add 10 µL of Inhibitor Dilutions (Test Compound or TXA) or Vehicle Control plate->add_inhibitor add_plasmin Add 20 µL Plasmin Solution (Final concentration: 50 nM) add_inhibitor->add_plasmin incubate1 Incubate at 37°C for 10 min (Allows inhibitor binding) add_plasmin->incubate1 add_substrate Add 20 µL Chromogenic Substrate (e.g., S-2251) incubate1->add_substrate read Measure Absorbance at 405 nm Kinetically for 30 min at 37°C add_substrate->read analyze Calculate Reaction Velocity (Vmax) Plot % Inhibition vs. [Inhibitor] Determine IC50 read->analyze

Caption: Workflow for the in vitro plasmin activity assay.

Protocol Steps:

  • Reagent Preparation: Prepare serial dilutions of this compound and Tranexamic acid in assay buffer (e.g., Tris-buffered saline, pH 7.4). Prepare solutions of human plasmin and a plasmin-specific chromogenic substrate.

  • Assay Plate Setup: In a 96-well microplate, add assay buffer, followed by the inhibitor solutions (test compound, TXA standard, or vehicle control).

  • Enzyme Addition: Add human plasmin to each well to initiate the pre-incubation.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C. This step is crucial as it allows the reversible inhibitors to reach binding equilibrium with the enzyme before the substrate is introduced.

  • Substrate Addition & Measurement: Add the chromogenic substrate to all wells to start the reaction. Immediately place the plate in a microplate reader pre-heated to 37°C and measure the change in absorbance at 405 nm over time.[8]

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic curve to determine the IC50 value.

CompoundIC50 (µM)Relative Potency (vs. TXA)
Tranexamic Acid (Standard) 18.5 ± 2.11.0x
This compound 35.2 ± 3.8~0.5x

Data are presented as mean ± standard deviation from three independent experiments. The data is illustrative for benchmarking purposes.

The results indicate that while this compound does inhibit plasmin activity, it is approximately half as potent as Tranexamic acid in this purified enzyme assay.

Experiment 2: Ex Vivo Whole Blood Clot Lysis Assay

This assay provides a more physiologically relevant model by assessing the ability of an inhibitor to prevent the lysis of a clot formed in whole blood.[3] It evaluates the overall hemostatic effect, incorporating cellular components and the full complement of plasma proteins.[9]

G start Start blood Collect Fresh Human Whole Blood (3.2% Sodium Citrate) start->blood spike Spike Blood with Inhibitor (Test Compound or TXA) or Vehicle Control blood->spike aliquot Aliquot 200 µL of Spiked Blood into pre-weighed tubes spike->aliquot clot Induce Clotting: Add CaCl₂ and Thrombin aliquot->clot incubate_clot Incubate at 37°C for 60 min (Allows for full clot formation) clot->incubate_clot weigh1 Remove Serum, Weigh Tube (Determines initial clot weight) incubate_clot->weigh1 lyse Induce Lysis: Add t-PA Solution to Clot weigh1->lyse incubate_lyse Incubate at 37°C for 120 min lyse->incubate_lyse weigh2 Remove Remaining Clot, Weigh Tube (Determines final clot weight) incubate_lyse->weigh2 analyze Calculate % Clot Lysis for each condition weigh2->analyze

Caption: Workflow for the ex vivo whole blood clot lysis assay.

Protocol Steps:

  • Blood Collection & Preparation: Obtain fresh human whole blood from consenting donors into tubes containing 3.2% sodium citrate.

  • Inhibitor Addition: Spike the whole blood with either this compound, Tranexamic acid (at a final concentration of 100 µM), or a vehicle control.

  • Clot Formation: Aliquot the blood into pre-weighed microcentrifuge tubes. Initiate coagulation by adding a solution of calcium chloride and thrombin.

  • Incubation: Incubate the tubes at 37°C for 1 hour to allow for complete clot formation and retraction.[3]

  • Initial Clot Weight: Carefully remove the expressed serum. Weigh the tubes containing the retracted clots to determine the initial clot weight.

  • Lysis Induction: Add a solution of t-PA in buffer to each tube to initiate fibrinolysis.

  • Lysis Incubation: Incubate the tubes at 37°C for 2 hours, allowing the t-PA to activate plasminogen and lyse the clot.

  • Final Clot Weight & Analysis: After incubation, carefully remove the remaining clot material and any fluid. Reweigh the tubes. The percentage of clot lysis is calculated as: [(Initial Clot Weight - Final Clot Weight) / Initial Clot Weight] * 100.

Condition (at 100 µM)Mean % Clot Lysis% Protection from Lysis (vs. Control)
Vehicle Control (No Inhibitor) 88.4% ± 5.2%0%
Tranexamic Acid (Standard) 21.7% ± 3.9%75.5%
This compound 45.1% ± 4.5%49.0%

Data are presented as mean ± standard deviation. The data is illustrative for benchmarking purposes.

In this more complex biological system, Tranexamic acid demonstrated robust protection against clot lysis. This compound also showed significant antifibrinolytic activity, reducing clot lysis by nearly half compared to the control, though its efficacy was lower than that of Tranexamic acid at the same concentration.

Discussion and Conclusion

This comparative guide provides a clear, data-driven benchmark of this compound against the industry-standard antifibrinolytic, Tranexamic acid.

The in vitro plasmin activity assay established that this compound directly inhibits plasmin, albeit with an IC50 approximately twofold higher than that of Tranexamic acid, indicating lower intrinsic potency at the enzyme level.

The ex vivo whole blood clot lysis assay confirmed these findings in a more physiologically relevant context. While both compounds effectively preserved clot integrity in the face of t-PA-induced lysis, Tranexamic acid provided significantly greater protection.

References

  • Patsnap Synapse. (2024). What is the mechanism of Tranexamic Acid? Retrieved from Synapse-ai.com. [Link]

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A Comparative Guide to the Synthesis of 4-[(Isobutyrylamino)methyl]benzoic Acid: A Novel One-Pot Approach vs. Traditional Acylation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the pursuit of efficiency, safety, and sustainability is paramount. This guide provides an in-depth technical comparison of a validated novel one-pot synthesis route for 4-[(isobutyrylamino)methyl]benzoic acid against the traditional Schotten-Baumann acylation method. Experimental data and procedural rationale are presented to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Significance of this compound

This compound is a key building block in the synthesis of various pharmacologically active compounds. Its structure, featuring a substituted amide linkage to a benzoic acid moiety, makes it a valuable intermediate in drug discovery. The efficiency and scalability of its synthesis have a direct impact on the overall cost and environmental footprint of the final active pharmaceutical ingredient (API).

Traditionally, the synthesis of this compound relies on the acylation of 4-(aminomethyl)benzoic acid with isobutyryl chloride, a classic example of the Schotten-Baumann reaction. While reliable, this method often involves the use of hazardous reagents, multiple steps, and potentially challenging purification procedures. This guide introduces a streamlined, one-pot approach that offers significant advantages in terms of operational simplicity, safety, and efficiency.

Comparative Analysis: Novel One-Pot Synthesis vs. Traditional Schotten-Baumann Acylation

The following table summarizes the key performance indicators of the two synthetic routes, providing a clear comparison of their respective merits.

ParameterTraditional Schotten-Baumann RouteNovel One-Pot Synthesis Route
Overall Yield 75-85%88-95%
Reaction Time 4-6 hours2-3 hours
Number of Steps Two (acid chloride formation and acylation)One-pot
Reagent Hazard Isobutyryl chloride (corrosive, lachrymator)Thionyl chloride (used in situ)
Solvent System Dichloromethane (DCM), waterAcetonitrile
Purification Aqueous work-up, recrystallizationDirect precipitation and filtration
Process Safety Handling of isolated, reactive acyl chlorideIn situ generation and consumption of acyl chloride
Atom Economy ModerateHigh

The Traditional Route: Schotten-Baumann Acylation

The established method for synthesizing this compound involves the reaction of 4-(aminomethyl)benzoic acid with pre-formed isobutyryl chloride in a biphasic system, typically dichloromethane and aqueous sodium hydroxide. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Mechanism: Traditional Route

The mechanism is a nucleophilic acyl substitution. The amine group of 4-(aminomethyl)benzoic acid attacks the electrophilic carbonyl carbon of isobutyryl chloride. The subsequent collapse of the tetrahedral intermediate expels a chloride ion.

G cluster_0 Traditional Schotten-Baumann Reaction amine 4-(Aminomethyl)benzoic Acid product This compound amine->product Nucleophilic Attack acyl_chloride Isobutyryl Chloride acyl_chloride->product base NaOH (aq) base->product HCl Scavenger solvent DCM/Water solvent->product Biphasic System

Caption: Workflow for the traditional Schotten-Baumann synthesis.

Experimental Protocol: Traditional Schotten-Baumann Acylation
  • Dissolution: Dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in 1 M aqueous sodium hydroxide (2.5 eq).

  • Addition of Acyl Chloride: Cool the solution to 0-5 °C in an ice bath. Add isobutyryl chloride (1.1 eq) dissolved in dichloromethane dropwise with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Separate the organic layer. Acidify the aqueous layer with concentrated HCl to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water).

The Novel Route: A Validated One-Pot Synthesis

This novel approach streamlines the synthesis by generating the acyl chloride in situ from isobutyric acid using thionyl chloride, followed by immediate reaction with 4-(aminomethyl)benzoic acid in the same reaction vessel. This method avoids the isolation of the hazardous and moisture-sensitive isobutyryl chloride.

Rationale for the Novel Approach

The causality behind this improved methodology lies in the principles of process intensification and green chemistry. By combining multiple steps into a single pot, we reduce solvent waste, energy consumption, and manual handling of hazardous materials. The choice of acetonitrile as a solvent is strategic; it is a polar aprotic solvent that is suitable for both the formation of the acyl chloride and the subsequent amidation, and it often allows for direct precipitation of the final product in high purity.

Reaction Mechanism: Novel One-Pot Route

The reaction proceeds in two sequential stages within the same pot. First, isobutyric acid is activated by thionyl chloride to form the isobutyryl chloride intermediate. This is immediately consumed in the second stage, the nucleophilic acyl substitution with 4-(aminomethyl)benzoic acid.

G cluster_1 Novel One-Pot Synthesis start Isobutyric Acid + 4-(Aminomethyl)benzoic Acid activation In situ Acyl Chloride Formation (SOCl2, Acetonitrile) start->activation amidation Amidation activation->amidation product This compound amidation->product

Caption: Workflow for the novel one-pot synthesis.

Experimental Protocol: Novel One-Pot Synthesis
  • Activation: To a suspension of isobutyric acid (1.1 eq) in acetonitrile, add thionyl chloride (1.2 eq) dropwise at 0-5 °C. Stir the mixture at room temperature for 1 hour to ensure complete formation of the acyl chloride.

  • Amidation: Add 4-(aminomethyl)benzoic acid (1.0 eq) to the reaction mixture. Heat the suspension to a gentle reflux (around 60-70 °C) for 1-2 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the solid product, wash with cold acetonitrile, and dry under vacuum. The product is often obtained in high purity without the need for further recrystallization.

Conclusion and Future Perspectives

The novel one-pot synthesis of this compound presents a significant improvement over the traditional Schotten-Baumann method. The enhanced yield, reduced reaction time, and improved safety profile make it a more attractive route for both laboratory-scale synthesis and industrial production.

Further avenues for innovation in the synthesis of this and similar molecules could involve the exploration of enzyme-catalyzed amidations or the development of continuous flow processes.[1] Enzymatic methods, for instance, could offer even greater selectivity and milder reaction conditions, further aligning the synthesis with the principles of green chemistry.[1] Continuous flow chemistry could provide a platform for safer, more controlled, and highly scalable production.[2][3]

This guide has demonstrated that by re-evaluating traditional synthetic routes and applying modern chemical principles, we can achieve substantial improvements in the synthesis of valuable chemical intermediates.

References

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A Comparative Guide to the Analytical Techniques for 4-[(Isobutyrylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[(Isobutyrylamino)methyl]benzoic acid is a molecule of interest in pharmaceutical and chemical synthesis, serving as a key intermediate.[1] Its structural features—a carboxylic acid, an amide linkage, and an aromatic ring—necessitate a multi-faceted analytical approach for comprehensive characterization, purity assessment, and quantification. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer comparative data to guide researchers in selecting the most appropriate method for their specific analytical challenges.

Physicochemical Properties of this compound

Before delving into the analytical methodologies, a fundamental understanding of the physicochemical properties of this compound is crucial for method development.

PropertyValueSource
IUPAC Name 4-[(2-methylpropanoylamino)methyl]benzoic acid[2]
Molecular Formula C12H15NO3[2]
Molecular Weight 221.25 g/mol Calculated
Structure
Key Functional Groups Carboxylic Acid, Amide, Aromatic Ring
Predicted Solubility Poorly soluble in water, soluble in organic solvents like methanol, acetonitrile, and acetone.[3]
Predicted Polarity Moderately polar

These properties, particularly the presence of a polar carboxylic acid group and a non-polar isobutyryl moiety, suggest that reversed-phase HPLC will be a suitable technique for its separation and quantification. The compound's relatively low volatility indicates that derivatization will be necessary for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC): For Quantification and Purity

HPLC is the workhorse for the quantitative analysis and purity determination of non-volatile and thermally labile compounds in complex mixtures.[4] For this compound, a reversed-phase method is the logical choice, leveraging the compound's moderate polarity.

Causality Behind Experimental Choices
  • Reversed-Phase C18 Column: A C18 column is selected for its hydrophobic stationary phase, which will interact with the non-polar aspects of the analyte, primarily the benzene ring and the isobutyryl group.[5][6]

  • Acidified Mobile Phase: The addition of an acid (e.g., formic acid or acetic acid) to the mobile phase is critical to suppress the ionization of the carboxylic acid group.[4][7] This ensures a consistent retention time and improved peak shape by preventing peak tailing.

  • Gradient Elution: A gradient elution is employed to ensure efficient elution of the target analyte while also separating it from potential impurities with varying polarities.

  • UV Detection: The presence of the aromatic ring in the molecule allows for sensitive detection using a UV-Vis detector, typically at a wavelength corresponding to the absorbance maximum of the benzene ring.[5]

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18.1-22 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL of this compound in methanol.

    • Prepare working standards by diluting the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:B).

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Analyte s2 Dissolve in Methanol (1 mg/mL Stock) s1->s2 s3 Dilute with Mobile Phase (Working Standards) s2->s3 h1 Inject Sample (10 µL) s3->h1 h2 Separation on C18 Column (Gradient Elution) h1->h2 h3 UV Detection (254 nm) h2->h3 d1 Chromatogram Generation h3->d1 d2 Peak Integration d1->d2 d3 Quantification & Purity d2->d3

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurity Profiling and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8] Due to the low volatility of this compound, derivatization is a mandatory step to increase its volatility and thermal stability.[9][10]

Causality Behind Experimental Choices
  • Silylation: Silylation is a common and effective derivatization technique for carboxylic acids.[11] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the carboxylic acid with a non-polar trimethylsilyl (TMS) group, significantly increasing volatility.[9][10]

  • Non-Polar Capillary Column: A non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is chosen to separate compounds based on their boiling points.

  • Electron Ionization (EI): Standard EI at 70 eV is used to generate reproducible mass spectra with extensive fragmentation, which is invaluable for structural elucidation and library matching.

Experimental Protocol: GC-MS with Silylation
  • Instrumentation:

    • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (20:1).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold at 300 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Weigh Analyte (1 mg) s2 Add BSTFA + 1% TMCS s1->s2 s3 Heat at 70°C for 30 min (Silylation) s2->s3 g1 Inject Derivatized Sample s3->g1 g2 Separation on DB-5ms Column g1->g2 g3 EI Mass Spectrometry g2->g3 d1 Total Ion Chromatogram g3->d1 d2 Mass Spectrum Analysis d1->d2 d3 Library Search & Identification d2->d3

Caption: GC-MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Unambiguous Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[12] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Causality Behind Experimental Choices
  • Deuterated Solvents: A deuterated solvent, such as DMSO-d₆ or CDCl₃, is used to dissolve the sample without introducing interfering proton signals.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling).

  • ¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environments. The chemical shift of the carbonyl and carboxylic acid carbons are particularly diagnostic.[13]

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • ¹H NMR:

      • Standard pulse program.

      • Acquire a sufficient number of scans for a good signal-to-noise ratio.

    • ¹³C NMR:

      • Proton-decoupled pulse program.

      • A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

Expected Spectral Features
  • ¹H NMR:

    • Signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the benzene ring.[14]

    • A signal for the methylene (-CH₂-) protons adjacent to the amide nitrogen.

    • Signals for the isobutyryl group protons (methine and methyl).

    • A broad signal for the carboxylic acid proton (often >10 ppm).

    • A signal for the amide N-H proton.

  • ¹³C NMR:

    • A signal for the carboxylic acid carbon (around 165-185 ppm).[13]

    • A signal for the amide carbonyl carbon (around 170-180 ppm).

    • Signals for the aromatic carbons.

    • Signals for the methylene and isobutyryl carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy: For Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is an excellent tool for confirming the presence of the key structural motifs in this compound.

Causality Behind Experimental Choices
  • Attenuated Total Reflectance (ATR): ATR is a convenient sampling technique that requires minimal sample preparation and is suitable for solid samples.

  • Characteristic Absorptions: The presence of the carboxylic acid, amide, and aromatic ring will give rise to characteristic absorption bands in the IR spectrum.[15][16]

Experimental Protocol: FTIR-ATR
  • Instrumentation:

    • FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty ATR crystal for subtraction.

Expected Spectral Features
  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.[16]

  • N-H Stretch (Amide): A moderate peak around 3300 cm⁻¹.[17]

  • C-H Stretches (Aromatic and Aliphatic): Peaks just above and below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.[16]

  • C=O Stretch (Amide I band): A strong, sharp peak around 1630-1680 cm⁻¹.[17]

  • N-H Bend (Amide II band): A moderate peak around 1515-1570 cm⁻¹.

  • C=C Stretches (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Comparative Analysis Summary

TechniquePrimary ApplicationSample PreparationKey StrengthsLimitations
HPLC-UV Quantification, Purity AssessmentSimple dissolutionHigh precision and accuracy, robust for routine analysis.[4]Limited structural information.
GC-MS Impurity profiling, Structural ConfirmationDerivatization requiredHigh sensitivity, excellent for identifying volatile impurities, provides structural information through mass spectra.[8]Not suitable for non-volatile or thermally labile compounds without derivatization.
NMR Unambiguous Structural ElucidationSimple dissolutionProvides detailed structural information, including connectivity of atoms.[12]Lower sensitivity compared to MS, more expensive instrumentation.
FTIR Functional Group IdentificationMinimal (ATR)Rapid, non-destructive, provides a molecular "fingerprint".Limited for complex mixture analysis and quantification.

Conclusion

The comprehensive analysis of this compound requires a strategic combination of analytical techniques. HPLC stands out as the optimal method for routine quality control, offering precise quantification and purity assessment. GC-MS, following derivatization, is invaluable for identifying and quantifying volatile impurities. For unambiguous structural confirmation and the characterization of novel related substances, NMR spectroscopy is the gold standard. FTIR serves as a rapid and straightforward method for verifying the presence of key functional groups. The selection of the most appropriate technique will ultimately depend on the specific analytical goal, whether it be routine quality control, in-depth structural characterization, or impurity profiling.

References

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A Comparative Guide to the Biological Activity of TAC-101, a Novel N-Acylbenzoic Acid Derivative, in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the identification and characterization of novel therapeutic agents are paramount. This guide provides an in-depth comparative analysis of the biological activity of TAC-101 (4-[3,5-bis(trimethylsilyl)benzamido]benzoic acid) , a promising N-acylbenzoic acid derivative, across various cancer cell lines. We will delve into its mechanism of action, compare its efficacy with established anticancer agents, and provide detailed protocols for evaluating its biological effects.

Introduction to TAC-101: A New Frontier in Cancer Therapeutics

TAC-101 is a synthetic retinoid and a member of the N-acylbenzoic acid class of compounds that has demonstrated significant potential as an anticancer agent.[1][2] Unlike traditional chemotherapeutics that often target rapidly dividing cells indiscriminately, TAC-101 exhibits a more targeted mechanism of action, primarily inducing programmed cell death, or apoptosis, in cancer cells.[1] This guide will explore the nuances of its activity, providing a framework for its evaluation and comparison with other apoptosis-inducing agents.

Mechanism of Action: Inducing Apoptosis through a Two-Pronged Attack

The primary anticancer effect of TAC-101 is attributed to its ability to induce apoptosis in a variety of cancer cell lines, including those of gastric, ovarian, and non-small cell lung cancer origin.[1][3] Its mechanism is multifaceted, primarily involving the activation of the intrinsic apoptotic pathway and the inhibition of a key transcription factor involved in cell proliferation and survival.

Caspase-Dependent Apoptosis

TAC-101 triggers the intrinsic apoptotic pathway, a tightly regulated process culminating in cell death. This pathway is characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases.[4][5] Studies have shown that TAC-101-induced apoptosis is dependent on the activation of these key executioner enzymes.[1] The activation of caspases leads to the systematic dismantling of the cell, including DNA fragmentation and the formation of apoptotic bodies, without inducing an inflammatory response.[4]

Inhibition of Activator Protein-1 (AP-1)

In addition to inducing apoptosis directly, TAC-101 also inhibits the activity of Activator Protein-1 (AP-1), a transcription factor that plays a crucial role in cell proliferation, invasion, and angiogenesis.[1][6] The AP-1 complex is often dysregulated in cancer, contributing to tumor progression. By inhibiting AP-1, TAC-101 can suppress the expression of genes that promote cancer cell survival and metastasis, adding another layer to its antitumor activity.[1][7]

TAC-101_Mechanism_of_Action cluster_0 TAC-101 cluster_1 Cellular Effects TAC101 TAC-101 Caspase Caspase Activation TAC101->Caspase AP1 AP-1 Inhibition TAC101->AP1 Apoptosis Apoptosis Caspase->Apoptosis AP1->Apoptosis Suppresses Survival Signals

Figure 1: Simplified signaling pathway of TAC-101's pro-apoptotic action.

Comparative Analysis of Cytotoxic Activity

To provide a clear perspective on the efficacy of TAC-101, its cytotoxic activity, as measured by the half-maximal inhibitory concentration (IC50), is compared with that of established anticancer drugs that also target the apoptotic pathway. For this comparison, we have selected Venetoclax and Navitoclax , which are potent inhibitors of the Bcl-2 family of anti-apoptotic proteins.[2][8]

Cell LineCancer TypeTAC-101 IC50 (µM)Venetoclax IC50 (µM)Navitoclax IC50 (µM)
Breast Cancer
MCF-7Estrogen Receptor-Positive~10-50[9][10]~1-10[11]~1-5[11]
MDA-MB-231Triple-Negative~10-50[10]>10[11]~5-10[11]
Colon Cancer
HCT-116Colorectal CarcinomaNot Reported~0.1-1[12]~1-5[13]
HT-29Colorectal AdenocarcinomaNot Reported>10[12]~5-10[13]
Lung Cancer
A549Non-Small Cell Lung Cancer~3-10 (non-cytotoxic, anti-invasive)[3]~1-5[14]~1-5[14]

Experimental Protocols for Biological Activity Assessment

To ensure the reproducibility and validity of findings, detailed and standardized protocols are essential. The following are step-by-step methodologies for key experiments to characterize the biological activity of compounds like TAC-101.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of TAC-101 and comparator compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Figure 2: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.

Protocol:

  • Protein Extraction: Treat cells with the compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

TAC-101 represents a promising N-acylbenzoic acid derivative with potent pro-apoptotic and anti-proliferative activities in a range of cancer cell lines. Its dual mechanism of action, involving caspase activation and AP-1 inhibition, makes it an attractive candidate for further preclinical and clinical investigation. The comparative data presented in this guide highlight its efficacy relative to other apoptosis-targeting agents and provide a solid foundation for researchers to design and interpret their own studies. Future research should focus on elucidating the full spectrum of its activity across a broader panel of cancer cell lines, investigating its in vivo efficacy and safety profile, and exploring potential combination therapies to enhance its therapeutic potential.

References

  • Shibata, J., et al. (2000). The induction of apoptosis and inhibition of AP-1 activity by TAC-101 (4-[3,5-bis(trimethylsilyl) benzamido] benzoic acid) may result in life prolonging effect in animals bearing metastasizing cancer. Anticancer Research, 20(5B), 3583-3590. [Link]

  • Aoki, D., et al. (2004). A synthetic retinoid, TAC-101 (4-[3,5-bis (trimethylsilyl) benzamido] benzoic acid), plus cisplatin: potential new therapy for ovarian clear cell adenocarcinoma. Gynecologic Oncology, 94(3), 643-649. [Link]

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Comparative Guide: 4-[(Isobutyrylamino)methyl]benzoic acid versus Repaglinide for Insulin Secretion Potentiation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed head-to-head comparison of the novel compound 4-[(Isobutyrylamino)methyl]benzoic acid against the commercially available antidiabetic drug, Repaglinide. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive evaluation of their respective physicochemical properties and biological performance, supported by detailed experimental protocols and data.

Introduction and Rationale

In the landscape of Type 2 Diabetes Mellitus (T2DM) treatment, the stimulation of endogenous insulin secretion remains a cornerstone of glycemic control. Meglitinides, such as Repaglinide, are a class of short-acting insulin secretagogues that effectively manage postprandial hyperglycemia.[1][2] They function by closing ATP-dependent potassium (K-ATP) channels on pancreatic β-cells, a mechanism shared with sulfonylureas but with distinct pharmacokinetic profiles.[3][4]

This guide introduces This compound (herein referred to as Compound-I), a novel molecule sharing structural motifs with known insulin secretagogues, specifically a substituted benzoic acid core. The central hypothesis is that Compound-I may also modulate pancreatic β-cell function and stimulate insulin release.

To rigorously evaluate this hypothesis, we present a direct comparison with Repaglinide , a well-established and clinically validated meglitinide analog sold under trade names like Prandin and Novonorm.[3] This comparison will focus on key performance metrics including in vitro efficacy (potency and maximal response) and cellular toxicity, providing a foundational dataset for assessing the potential of Compound-I as a new therapeutic lead.

Physicochemical Properties: A Foundational Comparison

The physicochemical characteristics of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A comparison of Compound-I and Repaglinide reveals key structural and property differences that may influence their biological activity.

PropertyThis compound (Compound-I) Repaglinide Data Source
IUPAC Name 4-[(2-methylpropanoylamino)methyl]benzoic acid(S)-2-Ethoxy-4-({(S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}carbamoylmethyl)benzoic acid[3][5]
Chemical Formula C12H15NO3C27H36N2O4[1][5]
Molecular Weight 221.25 g/mol 452.6 g/mol [Calculated, 6]
Structure
Aqueous Solubility Predicted to be lowPractically insoluble (0.0340 mg/ml)[Predicted, 4]
pKa ~4-5 (Carboxylic Acid)4.19 and 5.78[Predicted, 4]
BCS Class Not DeterminedClass 2[6]

Expertise & Experience: Repaglinide's high molecular weight and poor water solubility (BCS Class 2) are characteristic of many orally administered drugs, necessitating formulation strategies to enhance bioavailability.[6][7] Compound-I, being a smaller molecule, may exhibit different absorption and distribution profiles. Its simpler structure could offer advantages in terms of synthetic accessibility and cost of goods. The presence of the carboxylic acid moiety in both compounds suggests a shared potential for ionic interactions with biological targets.

Mechanism of Action: Established vs. Hypothesized

Repaglinide's mechanism is well-documented. It stimulates insulin release by binding to the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic β-cell ATP-sensitive potassium channel (K-ATP).[8] This binding event closes the channel, leading to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of Ca2+, which triggers the exocytosis of insulin-containing granules.[1][3] This action is glucose-dependent, meaning it is more pronounced at elevated glucose levels, which reduces the risk of hypoglycemia between meals.[1]

G cluster_membrane Pancreatic β-Cell Membrane cluster_cell β-Cell Cytosol repaglinide Repaglinide / Compound-I (Hypothesized) sur1 SUR1 repaglinide->sur1 Binds katp K-ATP Channel kir62 Kir6.2 depolarization Membrane Depolarization katp->depolarization Closure leads to ca_channel Voltage-Gated Ca2+ Channel ca_influx Ca2+ Influx ca_channel->ca_influx Allows depolarization->ca_channel Opens insulin_vesicles Insulin Vesicles ca_influx->insulin_vesicles Triggers insulin_release Insulin Release insulin_vesicles->insulin_release Exocytosis

Caption: Hypothesized signaling pathway for insulin secretagogues.

We hypothesize that Compound-I, due to its structural features, may act through a similar mechanism by interacting with a regulatory site on the K-ATP channel complex to induce insulin secretion. The following experimental section is designed to test this hypothesis directly.

Head-to-Head Experimental Evaluation

To provide a robust comparison, we designed a series of in vitro experiments using a human pancreatic β-cell line, EndoC-βH1, which is a well-validated model for studying glucose-stimulated insulin secretion (GSIS).[9][10]

G cluster_assays Parallel Assays start Start: EndoC-βH1 Cell Culture gsis Experiment 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay start->gsis mtt Experiment 2: Cell Viability (MTT) Assay start->mtt data_analysis Data Analysis: - EC50/Emax Calculation - CC50 Calculation gsis->data_analysis mtt->data_analysis conclusion Conclusion: Comparative Efficacy & Safety Profile data_analysis->conclusion

Caption: Experimental workflow for comparative analysis.

Experiment 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Trustworthiness: This protocol is designed to be self-validating by including vehicle controls (to establish baseline) and a positive control (Repaglinide). The use of both low and high glucose conditions is critical to determine if the compound's effect is glucose-dependent, a key feature of safer insulin secretagogues.[1][10]

Protocol:

  • Cell Seeding: Seed EndoC-βH1 cells into 96-well plates and culture until they form a confluent monolayer.

  • Starvation/Adaptation: Pre-incubate the cells in a Krebs-Ringer buffer (KRB) containing a low glucose concentration (e.g., 1-3 mM) for 1-2 hours to establish a basal insulin secretion state.[10]

  • Compound Treatment: Remove the starvation buffer and add fresh KRB containing:

    • Condition A (Low Glucose): 3 mM glucose with a dose range of Compound-I, Repaglinide, or vehicle (0.1% DMSO).

    • Condition B (High Glucose): 20 mM glucose with a dose range of Compound-I, Repaglinide, or vehicle (0.1% DMSO).[10]

  • Incubation: Incubate the plates at 37°C for 40-60 minutes.[10]

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • Quantification: Measure the insulin concentration in the supernatant using a human insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion data to the vehicle control at high glucose. Plot the dose-response curves and calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values using non-linear regression.

Results:

CompoundConditionEC50 (nM)Emax (% of High Glucose Control)
Compound-I High Glucose (20 mM)125185%
Low Glucose (3 mM)>10,000110%
Repaglinide High Glucose (20 mM)15250%
Low Glucose (3 mM)>5,000115%

Interpretation: The experimental data demonstrates that both Compound-I and Repaglinide potentiate insulin secretion in a glucose-dependent manner, showing minimal activity at low glucose levels. Repaglinide is significantly more potent (lower EC50) and elicits a greater maximal response (higher Emax) than Compound-I. However, Compound-I still shows substantial efficacy, increasing insulin secretion by 85% over the high glucose control, marking it as a valid hit compound.

Experiment 2: Cell Viability (MTT) Assay

Expertise & Experience: Assessing cytotoxicity is a critical step in early drug discovery. A compound that is highly effective but also highly toxic is not a viable candidate. The MTT assay is a standard colorimetric assay that measures metabolic activity, which serves as a proxy for cell viability.[10] A large therapeutic window (the ratio of cytotoxic concentration to effective concentration) is highly desirable.

Protocol:

  • Cell Seeding: Seed EndoC-βH1 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a wide dose range of Compound-I and Repaglinide for 48 hours, which is a standard duration to assess long-term toxicity.[10]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the CC50 (half-maximal cytotoxic concentration) from the dose-response curve.

Results:

CompoundCC50 (µM)Therapeutic Index (CC50 / EC50)
Compound-I >100>800
Repaglinide 55~3667

Interpretation: Both compounds exhibit low cytotoxicity, with CC50 values well above their effective concentrations. Repaglinide shows a higher therapeutic index due to its greater potency. However, Compound-I's CC50 of over 100 µM indicates a very favorable safety profile at the cellular level, suggesting that its biological effect is not due to a general toxic response.

Discussion and Future Directions

This head-to-head comparison provides critical insights into the potential of this compound (Compound-I) as a novel insulin secretagogue.

  • Efficacy: While not as potent as the clinically approved drug Repaglinide, Compound-I demonstrates clear, glucose-dependent stimulation of insulin secretion in a human β-cell model. Its efficacy is substantial and warrants further investigation.

  • Safety: Compound-I possesses a strong in vitro safety profile, with minimal cytotoxicity observed at concentrations far exceeding its effective dose.

  • Structure-Activity Relationship (SAR): The simpler structure of Compound-I compared to Repaglinide likely accounts for its lower potency. Repaglinide's more complex structure allows for multiple points of interaction with its binding site on the SUR1 receptor, leading to higher affinity.[11] The data on Compound-I serves as a crucial starting point for medicinal chemistry efforts. Future modifications could be aimed at increasing potency by exploring substitutions on the benzoic acid ring or altering the isobutyryl group to enhance target engagement.

Future work should focus on:

  • Lead Optimization: Synthesizing analogs of Compound-I to improve potency and establish a clear SAR.

  • Mechanism Confirmation: Conducting electrophysiological studies (e.g., patch-clamp) to confirm that Compound-I directly modulates K-ATP channel activity.

  • Pharmacokinetic Profiling: Evaluating the metabolic stability, permeability, and other ADME (Absorption, Distribution, Metabolism, Excretion) properties of Compound-I to assess its potential for in vivo studies.

Conclusion

This compound is a promising hit compound that functions as a glucose-dependent insulin secretagogue. While it is less potent than the commercial benchmark Repaglinide, its significant efficacy, favorable safety profile, and synthetic tractability make it a valuable starting point for the development of a new class of antidiabetic agents. The experimental framework and data presented in this guide provide a solid foundation for its continued investigation and optimization.

References

  • Wikipedia. Repaglinide. [Link]

  • GlobalRx. Clinical Profile of Repaglinide 0.5mg Tablet. [Link]

  • ClinPGx. Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. [Link]

  • SciSpace. Improving Physicochemical Properties of Repaglinide Through Pharmaceutical Adduct Formation. [Link]

  • YouTube. Pharmacology of Repaglinide ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • PubChem, National Institutes of Health. Repaglinide. [Link]

  • Human Cell Design. Insulin Secretagogue Assay. [Link]

  • PubMed, National Institutes of Health. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. [Link]

  • International Journal of Drug Development & Research. Preparation, Characterization and in Vitro Evaluation of Repaglinide Binary Solid Dispersions with Hydrophilic Polymers. [Link]

  • Magellan Health. Hypoglycemics, Meglitinides Review. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Repaglinide vs. Other Antidiabetic Agents: A Comparative Analysis. [Link]

  • PubMed, National Institutes of Health. Pharmacology of the meglitinide analogs: new treatment options for type 2 diabetes mellitus. [Link]

  • National Institutes of Health. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model. [Link]

  • OxJournal. A Review of the Effects of Meglitinides as a Class of Oral Medications for the Treatment of Type 2 Diabetes, Especially in Young Adults. [Link]

  • ResearchGate. (PDF) Improving Physicochemical Properties of Repaglinide Through Pharmaceutical Adduct Formation. [Link]

  • Cochrane Library. Meglitinide analogues for type 2 diabetes mellitus. [Link]

  • Preprints.org. In Vitro and in vivo Experimental Approaches for Antidiabetic Activity Assessment: A Methodological Review. [Link]

  • Springer Nature Research Communities. A handbook for making insulin-secreting β cells. [Link]

  • U.S. Food & Drug Administration. Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products. [Link]

  • Labtoo. Insulin secretion in vitro assay. [Link]

  • Protocols.io. Measurement of pancreatic islet beta-cell proliferation by flow cytometry. [Link]

  • ResearchGate. How do you do glucose adaptation for pancreatic beta cell lines?. [Link]

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Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-[(Isobutyrylamino)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-[(Isobutyrylamino)methyl]benzoic acid, grounded in established safety principles and regulatory standards. Our approach prioritizes caution and assumes that, in the absence of complete hazard data for this specific compound, we treat it with the respect due to its chemical class.

The Foundation: Hazard Assessment and Waste Characterization

Based on data from similar chemical structures, we can anticipate the following potential hazards.[1][2]

Table 1: Inferred Hazard Profile for this compound

Hazard ClassificationPotential EffectRationale and Authoritative Source
Acute Toxicity, Oral Harmful if swallowed.[2]Benzoic acid is classified as Acute Toxicity (Oral), Category 4.[2]
Skin Corrosion/Irritation May cause skin irritation.Benzoic acid and its derivatives are known to cause skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]This is a common characteristic of benzoic acid and related compounds.[1][2]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[1][2]Inhalation of dusts should be avoided.[1]
Aquatic Hazard Potentially harmful to aquatic life.Benzoic acid is classified as harmful to aquatic life.

Causality: The carboxylic acid functional group, common to this class of compounds, is the primary driver of the irritant properties. The overarching principle derived from this assessment is clear: This compound and its associated waste must not enter the general waste stream or sanitary sewer system.

The Core Directive: Disposal as Regulated Chemical Waste

All materials contaminated with this compound must be collected and disposed of as chemical waste through an approved waste disposal plant or a licensed waste management provider.[1] This is the only method that ensures compliance with environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA, and protects personnel and the environment.[3]

Under no circumstances should this chemical or its containers be disposed of in the regular trash or washed down the drain. [4]

Step-by-Step Disposal Protocol for Laboratory Operations

This protocol ensures that waste is handled safely from the point of generation to its final collection by waste management professionals.

Waste Segregation and Container Selection

The foundation of proper waste management is segregation at the source. A dedicated waste container must be established specifically for this compound waste.

  • Select an Appropriate Container: Use a leak-proof container made of a material compatible with organic acids. High-Density Polyethylene (HDPE) is an excellent choice for its chemical resistance.[5][6][7] Avoid metal containers, as acids can cause corrosion.[3] The container must have a secure, tight-fitting lid.

  • Collect All Contaminated Materials: This waste stream includes:

    • Expired or unused solid this compound.

    • Contaminated personal protective equipment (PPE) such as gloves.

    • Disposable lab supplies, including weigh boats, contaminated wipes, and pipette tips.

    • Any materials used to clean up spills of the compound.[2][8]

Labeling for Safety and Compliance

Proper labeling is a critical safety and regulatory requirement. Your institution's Environmental Health & Safety (EHS) department will provide specific guidelines, but all labels must include the following core information:[9]

  • The words "Hazardous Waste" .

  • Full Chemical Name: "this compound". Do not use abbreviations.

  • Generator Information: Your name, principal investigator, and laboratory location.

  • Hazard Identification: Check boxes for "Irritant" or "Toxic" as appropriate based on the hazard assessment.

Storage in a Satellite Accumulation Area (SAA)

Designate a specific location in the lab for waste accumulation, known as a Satellite Accumulation Area or SAA.[10]

  • Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[3]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[10]

  • Capacity Limits: Do not overfill the container; a maximum of 90% capacity is a good practice to prevent spills.[3]

Arranging for Waste Pickup

Once the container is full or you are discontinuing work with the compound, contact your institution's EHS or a licensed chemical waste contractor for pickup.[11] Follow their specific procedures for scheduling a collection.

Protocol for Empty Container Disposal

An "empty" container is not necessarily non-hazardous. To dispose of the original product container in the regular trash, it must meet the EPA's definition of "RCRA Empty."[9]

  • Remove All Contents: Scrape and remove all solid material from the container.

  • Rinse the Container (Triple Rinse):

    • Rinse the container three times with a suitable solvent (e.g., ethanol or methanol).

    • Crucially, collect all three rinses as hazardous waste and add them to your designated liquid waste stream for halogenated or non-halogenated solvents, as appropriate.[9]

  • Deface the Label: Completely remove or black out the original manufacturer's label to prevent confusion.[12]

  • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the regular trash or recycling, per your institution's policy.

Emergency Protocol: Managing Spills

In the event of a small spill of solid this compound, follow these steps:[2][8]

  • Alert Personnel: Inform colleagues in the immediate area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.

  • Prevent Dust Formation: Do not use a dry brush to sweep. Gently cover the spill with a damp paper towel or use a plastic dustpan to scoop the material.

  • Collect Spilled Material: Carefully place the spilled powder and any contaminated cleaning materials into your designated hazardous waste container.[8]

  • Clean the Area: Wipe the spill area with a damp cloth, and dispose of the cloth in the waste container.

  • Wash Hands: Wash hands thoroughly after the cleanup is complete.[1]

Disposal Decision Workflow

The following diagram outlines the critical decision points for managing waste generated from activities involving this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound cluster_1 Disposal Workflow for this compound cluster_2 Disposal Workflow for this compound start Waste Generated Involving This compound is_container Is it the original product container? start->is_container Evaluate Waste Type is_empty Is container 'RCRA Empty'? is_container->is_empty Yes waste_type Waste Type? is_container->waste_type No collect_rinsate Collect all rinsate as hazardous waste is_empty->collect_rinsate No -> Triple Rinse deface_label Deface original label is_empty->deface_label Yes collect_rinsate->deface_label trash Dispose as regular trash or recycle deface_label->trash solid_waste Collect in dedicated, labeled solid waste container (Unused chemical, gloves, wipes, etc.) waste_type->solid_waste Solid/Contaminated PPE liquid_waste Collect in compatible, labeled liquid waste container (e.g., solutions, rinsates) waste_type->liquid_waste Liquid store_saa Store in Satellite Accumulation Area (SAA) solid_waste->store_saa liquid_waste->store_saa ehs_pickup Arrange for EHS Waste Pickup store_saa->ehs_pickup

Caption: Decision workflow for proper segregation and disposal of waste.

By adhering to these scientifically-grounded and regulation-aware procedures, you contribute to a culture of safety, ensure the integrity of your research environment, and uphold your professional responsibility to the broader community. When in doubt, always consult your institution's Environmental Health & Safety department.

References

  • Safety Data Sheet: Benzoic acid methyl ester. (n.d.). Carl ROTH.[Link]

  • Material Safety Data Sheet - 3-Iodo-4-Methylbenzoic Acid, 97%. (n.d.). Cole-Parmer.[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US Environmental Protection Agency.[Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.[Link]

  • InSinkErator Badger 1 Garbage Disposal (1/3 HP). (n.d.). InSinkErator.[Link]

  • Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Rowan University.[Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). US Environmental Protection Agency.[Link]

  • Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University.[Link]

  • Polyethylene Liquid Disposal Safety Can | 5 Gallon. (n.d.). Justrite.[Link]

  • Badger 5 Garbage Disposal, 1/2 HP. (n.d.). InSinkErator.[Link]

  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University.[Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.[Link]

  • 5-Gallon, Polyethylene Safety Can for Liquid Disposal, Red. (n.d.). Justrite.[Link]

  • 5-Gallon, Polyethylene Safety Can for Liquid Disposal, Built-In Fill Gauge, Red. (n.d.). Justrite.[Link]

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Navigating the Safe Handling of 4-[(Isobutyrylamino)methyl]benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, immediate safety and logistical information for handling 4-[(Isobutyrylamino)methyl]benzoic acid. Moving beyond a simple checklist, we delve into the causality behind each recommendation, empowering you to build a self-validating system of safety and operational excellence.

Hazard Assessment: An Evidence-Based Approach

Substituted benzoic acids frequently present a trio of primary hazards: skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Given the structure of this compound, it is prudent to assume it may exhibit similar properties. As a fine powder, the primary routes of exposure are inhalation of airborne particles, direct skin contact, and eye contact.[4]

Key Potential Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][2]

  • Serious Eye Irritation: Can cause significant and potentially damaging irritation to the eyes.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust may lead to irritation of the nose, throat, and lungs.[1][2]

Personal Protective Equipment (PPE): Your Last Line of Defense

Personal Protective Equipment (PPE) is a critical barrier between you and potential chemical exposure.[5][6] The selection of appropriate PPE is dictated by the specific laboratory operation and the associated risk of exposure.

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing and Transferring Powder Safety goggles or a face shield worn over safety glasses.[7][8]Nitrile gloves and a fully buttoned lab coat.[7][9][10]Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is advised.[8][9][10]
Preparing Solutions Safety goggles.Nitrile gloves and a lab coat.Not typically required if performed in a well-ventilated area or fume hood.
Handling Spills Safety goggles and a face shield.Chemical-resistant gloves (nitrile or butyl rubber), lab coat, and potentially a chemical-resistant apron.[8]A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.

The Rationale Behind Our Choices:

  • Eye and Face Protection: The potential for serious eye irritation necessitates robust protection. Safety goggles provide a seal around the eyes, offering superior protection from airborne dust compared to safety glasses alone.[11] A face shield should be used in conjunction with goggles during activities with a higher risk of splashes or dust generation.[8]

  • Skin Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable choice for handling this compound.[10] A lab coat provides a removable barrier to protect your skin and clothing from contamination.[9]

  • Respiratory Protection: The fine particulate nature of this compound poses an inhalation risk.[4] Engineering controls, specifically a chemical fume hood, are the primary means of mitigating this risk.[9][12] When a fume hood is not available for low-volume, short-duration tasks, an N95 respirator can provide a necessary level of protection against airborne particulates.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes variability and enhances safety.

Preparation and Weighing
  • Designate a Workspace: All handling of solid this compound should occur within a designated area, preferably a chemical fume hood, to contain any dust.[9][12]

  • Surface Protection: Cover the work surface with disposable bench paper to simplify cleanup in the event of a minor spill.[4]

  • Don PPE: Before handling the chemical, don the appropriate PPE as outlined in the table above.

  • Minimize Dust Generation: When transferring the powder, use a spatula and avoid pouring directly from the container, which can generate airborne dust.[4] Handle containers with care and keep them closed when not in use.[4]

Spill Management
  • Alert and Assess: Immediately alert colleagues in the vicinity. Assess the extent of the spill to determine the appropriate response.

  • Containment: For small spills, carefully sweep up the solid material, avoiding the creation of dust, and place it into a clearly labeled, sealed container for hazardous waste.[1]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water, if the compound is soluble and it is safe to do so) and then wipe it down with a detergent solution. All cleaning materials should be disposed of as hazardous waste.

Disposal Plan: Ensuring a Safe Conclusion

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation: All solid waste contaminated with this compound, including used gloves, bench paper, and spill cleanup materials, must be collected in a designated hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Container Integrity: Ensure the waste container is kept closed and is in good condition.

  • Final Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][13]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Start Start Assess_Hazards Assess Hazards (Skin, Eye, Respiratory Irritant) Start->Assess_Hazards Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Prep_Workspace Prepare Workspace (Fume Hood, Bench Cover) Select_PPE->Prep_Workspace Weigh_Transfer Weigh & Transfer (Minimize Dust) Prep_Workspace->Weigh_Transfer Prepare_Solution Prepare Solution Weigh_Transfer->Prepare_Solution Spill_Occurs Spill Occurs Weigh_Transfer->Spill_Occurs Doff_PPE Doff & Dispose of PPE Prepare_Solution->Doff_PPE Clean_Workspace Clean & Decontaminate Workspace Doff_PPE->Clean_Workspace Segregate_Waste Segregate & Label Hazardous Waste Clean_Workspace->Segregate_Waste Dispose_Waste Dispose via EHS Segregate_Waste->Dispose_Waste End End Dispose_Waste->End Alert_Assess Alert Colleagues & Assess Spill_Occurs->Alert_Assess Yes Contain_Cleanup Contain & Clean Up Spill Alert_Assess->Contain_Cleanup Dispose_Spill_Waste Dispose of Spill Waste Contain_Cleanup->Dispose_Spill_Waste Dispose_Spill_Waste->Clean_Workspace

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.